molecular formula LaNiO3 B13748301 Lanthanum nickel oxide

Lanthanum nickel oxide

Cat. No.: B13748301
M. Wt: 245.597 g/mol
InChI Key: PRLPTRWWZFPYGM-UHFFFAOYSA-N
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Description

Lanthanum Nickel Oxide (LNO), with the chemical formula LaNiO3 and CAS Number 12031-18-4, is a conductive perovskite oxide powder valued in materials science research for its unique combination of electronic, magnetic, and catalytic properties . It possesses a stable crystalline perovskite structure and exhibits metallic conductivity, making it an excellent candidate for electrode materials in solid oxide fuel cells (SOFCs) and supercapacitors . Its notable catalytic activity is leveraged in various chemical reactions, including the oxidation of organic compounds and potential application in catalytic converters . Recent research has also highlighted its application in the photocatalytic degradation of dyes, such as Rhodamine B, for wastewater treatment . Furthermore, LNO is a subject of intense study in condensed matter physics due to its intriguing electronic structure; it is known to be a highly metallic and antiferromagnetic transition metal oxide, a rare combination that exists close to an insulating state, suggesting the presence of strong electronic correlations . This powder is also employed in the development of gas sensors, magnetic devices, and advanced thin-film coatings for microelectronics . Our this compound Powder is supplied with a high purity of 99% and is intended for research applications only. All products are strictly for professional use in a laboratory setting.

Properties

Molecular Formula

LaNiO3

Molecular Weight

245.597 g/mol

IUPAC Name

lanthanum(3+);nickel(3+);oxygen(2-)

InChI

InChI=1S/La.Ni.3O/q2*+3;3*-2

InChI Key

PRLPTRWWZFPYGM-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Ni+3].[La+3]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Lanthanum Nickel Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lanthanum nickel oxide (LaNiO₃), a material of significant interest in catalysis, electronics, and solid oxide fuel cells. This document details the crystallographic parameters of its common phases, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.

Introduction to the Crystal Structure of this compound

This compound (LaNiO₃) is a perovskite-type oxide that exhibits fascinating physical and chemical properties. Its crystal structure is the foundation of its electronic and catalytic behavior. LaNiO₃ predominantly crystallizes in two main structures: a rhombohedral distorted perovskite structure at room temperature and an ideal cubic perovskite structure at higher temperatures. Understanding the nuances of these crystal structures is paramount for manipulating the material's properties for various applications.

The room temperature structure is a rhombohedrally distorted perovskite belonging to the space group R-3c[1]. This distortion arises from the tilting of the NiO₆ octahedra. At elevated temperatures, LaNiO₃ undergoes a phase transition to a more symmetric cubic perovskite structure with the space group Pm-3m[2][3][4].

Quantitative Crystallographic Data

The structural parameters for the two primary phases of LaNiO₃ are summarized below for easy comparison.

Table 1: Crystallographic Data for Rhombohedral LaNiO₃ (Space Group: R-3c)
ParameterValueReference
Lattice Parameters
a5.45 Å[1]
b5.45 Å[1]
c13.09 Å[1]
α90.00°[1]
β90.00°[1]
γ120.00°[1]
Unit Cell Volume 337.32 ų[1]
Atomic Positions
La (6a)(2/3, 1/3, 0.583333)[1]
Ni (6b)(2/3, 1/3, 1/3)[1]
O (18e)(0.553717, 0.553717, 1/4)[1]
Bond Lengths
La-O2.43 Å (x3), 2.71 Å (x6)[1]
Ni-O1.94 Å (x6)[1]
Bond Angles
Ni-O-Ni165.2°[5]
Octahedral Tilt Angle 17°[1]
Table 2: Crystallographic Data for Cubic LaNiO₃ (Space Group: Pm-3m)
ParameterValueReference
Lattice Parameters
a3.86 Å[3]
b3.86 Å[3]
c3.86 Å[3]
α90.00°[3]
β90.00°[3]
γ90.00°[3]
Unit Cell Volume 57.38 ų[3]
Atomic Positions
La (1b)(1/2, 1/2, 1/2)[3]
Ni (1a)(0, 0, 0)[3]
O (3d)(1/2, 0, 0)[3]
Bond Lengths
La-O2.73 Å (x12)[2][3][4]
Ni-O1.93 Å (x6)[2][3]
Bond Angles
Ni-O-Ni180° (ideal)
Octahedral Tilt Angle [4]

Experimental Protocols

Detailed methodologies for the synthesis of LaNiO₃ and its subsequent crystallographic analysis are crucial for reproducible research.

Synthesis of this compound Powder

Several methods can be employed to synthesize LaNiO₃ powder. The choice of method can influence the crystallinity, particle size, and phase purity of the final product.

This method is widely used to produce homogeneous, fine powders at relatively low temperatures.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

    • Add citric acid to the solution as a chelating agent. The molar ratio of total metal cations to citric acid is typically maintained at 1:1.5.

  • Gel Formation:

    • Heat the solution at 80-90°C with continuous stirring.

    • Add ethylene (B1197577) glycol to promote polyesterification. A common ratio of ethylene glycol to citric acid is 1:1.

    • Continue heating until a viscous gel is formed.

  • Decomposition and Calcination:

    • Dry the gel in an oven at 120-150°C to remove excess water.

    • The dried precursor is then decomposed by heating to a higher temperature, often resulting in self-ignition.

    • Finally, calcine the resulting powder in air at temperatures ranging from 600°C to 800°C for several hours to obtain the crystalline LaNiO₃ phase.

This technique involves the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates from a solution.

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of lanthanum nitrate and nickel nitrate.

  • Precipitation:

    • Slowly add a precipitating agent, such as a solution of sodium carbonate or potassium hydroxide, to the precursor solution under vigorous stirring until the pH reaches a value of 10 or higher to ensure complete precipitation.

    • Age the resulting precipitate in the mother liquor for a few hours to improve filterability.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

    • Dry the washed precipitate in an oven at 100-120°C.

  • Calcination: Calcine the dried powder in air at a temperature between 700°C and 900°C for 5-10 hours to form the LaNiO₃ perovskite phase.

Crystal Structure Analysis

High-quality powder X-ray diffraction data is essential for accurate crystal structure analysis.

  • Sample Preparation: The synthesized LaNiO₃ powder should be finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Instrument Setup:

    • X-ray Source: Typically, a copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is used.

    • Goniometer: A Bragg-Brentano geometry is commonly employed.

    • Optics: Use of a monochromator is recommended to remove Kβ radiation.

  • Data Collection Parameters:

    • 2θ Range: A wide angular range, for example, from 20° to 120°, should be scanned to collect a sufficient number of reflections.

    • Step Size: A small step size, typically 0.01-0.02°, is used to ensure high resolution.

    • Counting Time: A longer counting time per step (e.g., 1-5 seconds) improves the signal-to-noise ratio.

Rietveld refinement is a powerful technique for refining the crystal structure parameters from powder diffraction data.

  • Initial Model:

    • Start with a known crystal structure model for LaNiO₃. For room temperature data, the rhombohedral R-3c model is appropriate. The crystallographic information file (CIF) for this structure can be obtained from databases like the Inorganic Crystal Structure Database (ICSD) or the Crystallography Open Database (COD).

  • Refinement Strategy: The refinement is performed in a sequential manner, introducing parameters in a logical order.

    • Step 1: Scale Factor and Background: Begin by refining the scale factor and the background parameters. The background can be modeled using a polynomial function.

    • Step 2: Lattice Parameters and Zero Shift: Refine the unit cell parameters and the diffractometer zero-point error.

    • Step 3: Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks. A pseudo-Voigt function is often a good choice. This step accounts for both instrumental and sample-related broadening effects.

    • Step 4: Atomic Coordinates: Refine the fractional atomic coordinates of the atoms in the unit cell.

    • Step 5: Isotropic Thermal Parameters: Refine the isotropic displacement parameters (Biso) for each atom, which account for thermal vibrations.

    • Step 6: Occupancy Factors (if necessary): If there is a possibility of non-stoichiometry, the site occupancy factors can be refined.

  • Assessing the Quality of Refinement: The goodness of the fit is evaluated using reliability factors (R-factors) such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared). A good refinement is indicated by low R-factors and a flat difference plot (observed intensity minus calculated intensity).

Visualizations

The following diagrams illustrate the logical workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis of LaNiO₃ Powder cluster_analysis Crystal Structure Analysis start Precursor Selection (e.g., Nitrates, Chlorides) method Choice of Synthesis Method start->method sol_gel Sol-Gel method->sol_gel co_precipitation Co-Precipitation method->co_precipitation pechini Pechini method->pechini calcination Calcination sol_gel->calcination co_precipitation->calcination pechini->calcination xrd X-ray Diffraction (XRD) Data Collection calcination->xrd Synthesized Powder rietveld Rietveld Refinement xrd->rietveld Diffraction Pattern structure_model Initial Structure Model (e.g., R-3c) rietveld->structure_model refinement_steps Sequential Parameter Refinement structure_model->refinement_steps validation Validation of Refined Structure (R-factors, Difference Plot) refinement_steps->validation

Experimental Workflow for LaNiO₃ Crystal Structure Analysis.

rietveld_refinement_flow start Start Rietveld Refinement step1 Refine Scale Factor & Background start->step1 step2 Refine Lattice Parameters & Zero Shift step1->step2 step3 Refine Peak Profile Parameters (U, V, W, Shape) step2->step3 step4 Refine Atomic Coordinates (x, y, z) step3->step4 step5 Refine Isotropic Thermal Parameters (Biso) step4->step5 step6 Refine Occupancy Factors (if applicable) step5->step6 end Final Refined Structure step6->end

Logical Flow for Rietveld Refinement of LaNiO₃.

References

An In-Depth Technical Guide to the Electronic Band Structure and Properties of LaNiO₃

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum nickelate (LaNiO₃) stands as a fascinating member of the rare-earth nickelate family, distinguished by its persistent metallic nature down to low temperatures in its bulk form.[1] This property, in contrast to the metal-insulator transitions observed in other nickelates, makes LaNiO₃ a subject of intense research, particularly for applications in oxide electronics.[2] This guide provides a comprehensive overview of the electronic band structure and associated properties of LaNiO₃, intended for researchers, scientists, and professionals in materials science and related fields.

Crystal and Electronic Structure

LaNiO₃ crystallizes in a perovskite structure. In its ideal cubic form, it belongs to the Pm-3m space group.[3] However, it often exhibits a rhombohedral distortion (space group R-3c), characterized by a tilting of the NiO₆ octahedra.[4] The electronic configuration of Ni³⁺ in LaNiO₃ is 3d⁷, with a low-spin state (t₂g⁶e_g¹).[5]

The electronic structure of LaNiO₃ is characterized by a strong hybridization between the Ni 3d and O 2p orbitals near the Fermi level.[6] This hybridization is crucial in establishing its metallic ground state.[6] First-principles calculations, such as those based on Density Functional Theory (DFT), consistently show the absence of a band gap, confirming its metallic nature.[6][7] The bands crossing the Fermi level are primarily of Ni 3d e_g character, with significant O 2p contribution.

Theoretical and Experimental Band Structure Insights

Theoretical calculations using methods like the Generalized Gradient Approximation + Hubbard U (GGA+U) are employed to account for the strong electron correlations in LaNiO₃.[8] These calculations reveal that the Ni 3d states are the primary contributors to the density of states at the Fermi level, with negligible contribution from La atoms.[6]

Experimentally, Angle-Resolved Photoemission Spectroscopy (ARPES) has been instrumental in mapping the electronic band structure and Fermi surface of LaNiO₃.[1][9] For thick films, ARPES studies have revealed a three-dimensional Fermi surface consisting of an electron pocket at the center of the Brillouin zone (Γ point) and hole pockets at the zone vertices.[10] X-ray Absorption Spectroscopy (XAS) at the Ni L-edge and O K-edge further probes the electronic structure, confirming the Ni³⁺ valence state and the significant hybridization with oxygen orbitals.[11]

Physical Properties of LaNiO₃

The unique electronic structure of LaNiO₃ gives rise to its distinct physical properties, including its electrical transport and magnetic behavior.

Transport Properties

Bulk LaNiO₃ exhibits metallic conductivity over a wide temperature range, with its resistivity increasing with temperature, characteristic of electron-phonon scattering.[12] The room temperature resistivity of LaNiO₃ thin films can be as low as a few hundred µΩ·cm, making it a promising candidate for conductive electrodes in electronic devices.[13][14]

A key area of research is the metal-insulator transition (MIT) observed in ultrathin films of LaNiO₃.[11] As the film thickness is reduced to a few unit cells, a transition to an insulating state occurs.[1] This transition is attributed to factors such as dimensional confinement, strain, and surface effects.[1][11] ARPES studies on these ultrathin films show a suppression of the coherent quasiparticle peak at the Fermi level, but without the opening of a clear band gap.[5]

Magnetic Properties

In its bulk form, LaNiO₃ is typically considered a Pauli paramagnet.[15] However, recent studies on high-quality single crystals have provided evidence for bulk antiferromagnetism with a Néel temperature (T_N) of approximately 157 K.[16] This finding suggests that the magnetic properties of LaNiO₃ are highly sensitive to sample quality and stoichiometry.[16] The magnetic susceptibility of LaNiO₃ generally follows a Curie-Weiss law at higher temperatures.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for LaNiO₃, compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for LaNiO₃

PropertyValueCrystal SystemSpace GroupReference(s)
Pseudocubic Lattice Constant (a)~3.83 - 3.86 ÅCubic/PseudocubicPm-3m[3][17]
Rhombohedral Lattice Constant (a)5.461 ÅRhombohedralR-3c[3]
Rhombohedral Angle (α)60.41°RhombohedralR-3c[3]
Ni-O Bond Length~1.93 ÅCubicPm-3m[3]
La-O Bond Length~2.73 ÅCubicPm-3m[3]

Table 2: Electronic and Magnetic Properties of LaNiO₃

PropertyValue/DescriptionMethodReference(s)
Band Gap0.00 eV (Metallic)DFT, ARPES[3][6]
Magnetic Ordering (Bulk)AntiferromagneticNeutron Scattering, Magnetization[16]
Néel Temperature (T_N)~157 KNeutron Scattering, Specific Heat[16]
Magnetic Ordering (Thin Films)Generally ParamagneticMagnetic Susceptibility[15]
Ni Oxidation State3+XAS, XPS[5][11]

Table 3: Transport Properties of LaNiO₃ Thin Films

SubstrateThicknessResistivity at 300 K (µΩ·cm)Growth MethodReference(s)
SrTiO₃36 nm~90MBE[18]
LaAlO₃9 nm~150RF-MS[18]
SrTiO₃25 nm160PAD[18]
Si500 nm~50RF-MS
SrLaAlO₄25-55 nmVaries with thicknessPLD[19]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of high-quality LaNiO₃ samples.

Synthesis of LaNiO₃ Thin Films by Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a widely used technique for growing high-quality epitaxial LaNiO₃ thin films.

  • Target Preparation: A stoichiometric LaNiO₃ target is prepared by standard solid-state reaction or polymer precursor methods.[19]

  • Substrate Selection and Preparation: Single crystal substrates such as SrTiO₃ (STO), LaAlO₃ (LAO), or SrLaAlO₄ (SLAO) are chosen based on the desired lattice strain.[19] The substrates are cleaned to ensure an atomically flat surface.

  • Deposition Chamber Setup: The substrate is mounted on a heater in a high-vacuum chamber. The chamber is evacuated to a base pressure of ~10⁻⁶ Torr.[20]

  • Deposition Parameters:

    • Laser: A KrF excimer laser (248 nm wavelength) is commonly used.[19]

    • Laser Fluence: The laser energy density is typically set between 1.5 and 2.0 J/cm².[19]

    • Substrate Temperature: The substrate is heated to a temperature in the range of 600-750 °C.[3][19]

    • Oxygen Partial Pressure: A background oxygen pressure of 200-350 mTorr is maintained during deposition.[3][19]

    • Target-Substrate Distance: The distance between the target and the substrate is typically 4-5 cm.[19]

  • Post-Deposition Annealing: After deposition, the film is cooled to room temperature in a higher oxygen pressure (e.g., 380 Torr) to ensure proper oxygen stoichiometry.[21]

Characterization by Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES directly probes the electronic band structure and Fermi surface.

  • Sample Preparation: High-quality, clean surfaces are essential. LaNiO₃ films are often grown in-situ and transferred directly to the ARPES chamber under ultra-high vacuum (UHV) to prevent surface contamination.

  • Photon Source: A high-intensity, monochromatic light source, such as a laser or a synchrotron beamline, is used. Photon energies can range from several eV to soft X-rays.[22]

  • Electron Analyzer: A hemispherical electron analyzer with high energy and angular resolution is used to measure the kinetic energy and emission angle of the photoemitted electrons.

  • Measurement Conditions:

    • Vacuum: The experiment is conducted in UHV (< 10⁻¹⁰ Torr) to maintain a clean sample surface.

    • Temperature: Samples are typically cooled to low temperatures (e.g., 5-50 K) to reduce thermal broadening.

    • Energy and Angular Resolution: Typical energy resolution is ~7 meV, and angular resolution is < 0.5°.

  • Data Analysis: The measured kinetic energies and emission angles are converted to binding energies and crystal momentum to reconstruct the electronic band dispersion and map the Fermi surface.

Characterization by X-ray Absorption Spectroscopy (XAS)

XAS is a powerful tool for probing the local electronic and atomic structure.

  • Beamline Setup: The experiment is performed at a synchrotron radiation facility. The incident X-ray energy is scanned across the absorption edge of interest (e.g., Ni L-edge or K-edge, O K-edge).

  • Detection Mode: The absorption signal can be measured in different modes:

    • Total Electron Yield (TEY): This mode is surface-sensitive and measures the drain current from the sample.[11]

    • Fluorescence Yield (FY): This mode is more bulk-sensitive and detects the fluorescent X-rays emitted upon core-hole decay.[5]

  • Sample Environment: Measurements can be performed ex-situ or in-situ under various conditions (e.g., applied voltage, different temperatures).[5]

  • Data Normalization: The absorption signal is normalized to the incident photon flux to account for variations in beam intensity.[11]

  • Data Analysis: The features in the XAS spectrum, such as the pre-edge peaks and the main absorption edge, provide information about the oxidation state, coordination environment, and hybridization of the absorbing atom.[8]

Electrical Resistivity Measurement using the Four-Probe Method

The four-probe method is a standard technique for accurately measuring the electrical resistivity of thin films.

  • Sample Preparation: The LaNiO₃ thin film is patterned, or contacts are made, to define a specific geometry for the measurement.

  • Probe Configuration: Four equally spaced, co-linear probes are brought into contact with the film surface.[23]

  • Measurement Principle: A constant DC current (I) is passed through the two outer probes. The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.[4] This configuration minimizes the influence of contact resistance.

  • Resistivity Calculation: The sheet resistance (R_s) is calculated using the formula R_s = (π/ln2) * (V/I) for a thin film. The resistivity (ρ) is then obtained by multiplying the sheet resistance by the film thickness (t): ρ = R_s * t.[24]

  • Temperature Dependence: The measurement is typically performed as a function of temperature using a cryostat to understand the transport mechanisms.

Visualizations

The following diagrams illustrate key concepts related to the structure, properties, and study of LaNiO₃.

G cluster_0 Ideal cubic perovskite structure of LaNiO3, showing the corner-sharing NiO6 octahedra. La La Ni Ni O1 O Ni->O1 O2 O Ni->O2 O3 O Ni->O3 O4 O Ni->O4 O5 O O6 O

Caption: Ideal cubic perovskite structure of LaNiO₃.

G Conceptual Electronic Band Structure of Metallic LaNiO3 VB Valence Band (O 2p dominated) Fermi Fermi Level (EF) VB->Fermi CB Conduction Band (Ni 3d dominated) CB->Fermi overlap Hybridized Ni 3d - O 2p states crossing EF

Caption: Conceptual electronic band structure of metallic LaNiO₃.

G Experimental Workflow for LaNiO3 Thin Film Research sub Substrate Selection (e.g., STO, LAO) synth Thin Film Synthesis (PLD, Sputtering, CSD) sub->synth struct Structural Characterization (XRD, AFM) synth->struct electronic Electronic Structure Probe (ARPES, XAS, XPS) struct->electronic transport Transport & Magnetic Measurement (Four-Probe, SQUID) electronic->transport analysis Data Analysis & Interpretation transport->analysis analysis->synth Optimize Growth

Caption: Experimental workflow for LaNiO₃ thin film research.

G Interrelation of Synthesis, Structure, and Properties in LaNiO3 synthesis Synthesis Parameters (Temp, Pressure, Substrate) structure Crystal Structure (Lattice Strain, Defects) synthesis->structure determines electronic Electronic Structure (DOS at EF, Band Filling) structure->electronic influences properties Physical Properties (Conductivity, Magnetism) structure->properties directly affects electronic->properties governs

Caption: Interrelation of synthesis, structure, and properties in LaNiO₃.

References

An In-depth Technical Guide to Ruddlesden-Popper Phases in Lanthanum Nickelate Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ruddlesden-Popper (RP) phases of lanthanum nickelates, a class of materials that have garnered significant interest due to their diverse electronic and magnetic properties, including the recent discovery of high-temperature superconductivity. This document details their crystal structure, physical properties, synthesis methodologies, and key characterization techniques.

Introduction to Ruddlesden-Popper Phases

The Ruddlesden-Popper series of lanthanum nickelates are layered perovskite oxides with the general chemical formula Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

n+1{n+1}n+1​
Ningcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
n_nn​
O
3n+1{3n+1}3n+1​
, where 'n' represents the number of consecutive NiO
2_22​
perovskite layers. These perovskite blocks are separated by a rock-salt LaO layer, creating a quasi-two-dimensional structure. This structural characteristic gives rise to a fascinating array of physical phenomena, including metal-insulator transitions and superconductivity, making them a fertile ground for condensed matter physics research. The 'n' value in the formula dictates the dimensionality of the system, with n=1 being the most two-dimensional and n=∞ (LaNiO
3_33​
) representing the three-dimensional perovskite limit.

Crystal Structure and Properties

The crystal structure of the Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

n+1{n+1}n+1​
Ningcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
n_nn​
O
3n+1{3n+1}3n+1​
series consists of 'n' layers of corner-sharing NiO
6_66​
octahedra, forming perovskite-like slabs, which are separated by LaO rock-salt layers. This layered structure is crucial in determining the electronic and magnetic properties of these materials.

Structural Parameters

The lattice parameters of the first three members of the lanthanum nickelate Ruddlesden-Popper series at room temperature are summarized in the table below. These values can vary slightly depending on the synthesis conditions and oxygen stoichiometry.

Phase (n)FormulaSpace Groupa (Å)b (Å)c (Å)
1Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
2_22​
NiO
4_44​
Orthorhombic (Fmmm)5.4595.46512.687
2La
3_33​
Ni
2_22​
O
7_77​
Orthorhombic (Amam)5.3765.45220.385
3La
4_44​
Ni
3_33​
O
10{10}10​
Monoclinic (P2
1_11​
/a)
~5.43~5.46~28.0

Note: The lattice parameters for Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

4_44​
Ni
3_33​
O
10{10}10​
are approximate as different studies report slight variations.

Physical Properties

The physical properties of lanthanum nickelate RP phases are strongly dependent on the number of perovskite layers, 'n'.

  • n=1 (Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    2_22​ 
    NiO
    4_44​
    ):
    This compound is typically an antiferromagnetic insulator.

  • n=2 (La

    3_33​ 
    Ni
    2_22​
    O
    7_77​
    ):
    At ambient pressure, it exhibits metallic behavior with a density-wave-like transition at around 110-150 K.[1] The most significant recent discovery is the emergence of high-temperature superconductivity in single crystals of La
    3_33​
    Ni
    2_22​
    O
    7_77​
    under high pressure (above 14 GPa), with a transition temperature (T
    c_cc​
    ) of approximately 80 K.[2][3] This has sparked immense interest in the scientific community.

  • n=3 (Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    4_44​ 
    Ni
    3_33​
    O
    10{10}10​
    ):
    This phase is metallic and also shows a density-wave-like anomaly. Superconductivity has also been reported in Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    4_44​
    Ni
    3_33​
    O
    10{10}10​
    under pressure.[3]

The relationship between the number of perovskite layers ('n') and the resulting electronic properties is a key area of research, with the dimensionality playing a crucial role in the emergence of exotic states like high-temperature superconductivity.

Superconductivity in La 3_33​ Ni 2_22​ O 7_77​

The discovery of superconductivity in La

3_33​
Ni
2_22​
O
7_77​
has been a major breakthrough. The superconducting transition temperature (T
c_cc​
) is highly dependent on the applied pressure.

Pressure (GPa)Onset T
c_cc​
(K)
Zero Resistance T
c_cc​
(K)
~6--
9-~6.6
14.5~78.141
18~78.141
>14~80-

Data compiled from multiple sources, slight variations exist between different studies.[3][4]

A structural phase transition from an orthorhombic (Amam) to a higher-symmetry tetragonal (I4/mmm) or orthorhombic (Fmmm) space group is believed to be associated with the emergence of superconductivity under pressure.[2][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of lanthanum nickelate Ruddlesden-Popper phases.

Synthesis Methods

This method is widely used for preparing homogeneous, fine-particle oxide powders.

Protocol for La

2_22​ 
NiO
4_44​
:

  • Precursor Preparation:

    • Dissolve stoichiometric amounts of La(NO

      3_33​
      )
      3_33​
      ·6H
      2_22​
      O and Ni(NO
      3_33​
      )
      2_22​
      ·6H
      2_22​
      O in deionized water.

    • Prepare an aqueous solution of citric acid and ethylenediaminetetraacetic acid (EDTA).

    • The molar ratio of La

      3+^{3+}3+
      :Ni
      2+^{2+}2+
      :EDTA:citric acid should be 2:1.15:3.15:6.3.[5]

  • Sol Formation:

    • Add the citric acid/EDTA solution to the metal nitrate (B79036) solution under constant stirring at 80°C (353 K).[5]

    • Adjust the pH of the solution to between 7 and 9 by adding ammonia (B1221849) solution (NH

      3_33​
      ·H
      2_22​
      O) to form a stable sol.[5]

  • Gelation and Drying:

    • Heat the sol at 150°C (423 K) with continuous stirring until a viscous gel is formed.[5]

    • Dry the gel further in an oven at around 200°C (473 K) to obtain a precursor powder.

  • Calcination:

    • Grind the precursor powder thoroughly.

    • Calcination of the powder is performed in air. For Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      2_22​
      NiO
      4_44​
      , a calcination temperature of 900-1000°C for several hours is typically required to obtain the pure Ruddlesden-Popper phase.

PLD is a versatile technique for growing high-quality epitaxial thin films.

General Protocol for Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

n+1{n+1}n+1​ 
Ningcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
n_nn​
O
3n+1{3n+1}3n+1​
films:

  • Target Preparation: A dense polycrystalline target of the desired Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    n+1{n+1}n+1​
    Ningcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    n_nn​
    O
    3n+1{3n+1}3n+1​
    phase is synthesized, typically by solid-state reaction or the sol-gel method.

  • Substrate Preparation: Single crystal substrates such as LaAlO

    3_33​
    (LAO) or SrTiO
    3_33​
    (STO) are commonly used. The substrate is heated to a temperature between 600-800°C in an oxygen atmosphere.[6]

  • Deposition:

    • A high-power pulsed laser (e.g., KrF excimer laser) is focused onto the rotating target. The laser fluence is typically in the range of 1-3 J/cm

      2^22
      .[6]

    • The ablated material forms a plasma plume that expands towards the heated substrate.

    • The deposition is carried out in a controlled oxygen partial pressure (e.g., 100-300 mTorr).

  • Cooling: After deposition, the film is cooled down to room temperature in a high-pressure oxygen environment to ensure proper oxygenation.

MBE allows for atomic layer-by-layer growth, providing precise control over the film thickness and stoichiometry.

General Protocol for Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

n+1{n+1}n+1​ 
Ningcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
n_nn​
O
3n+1{3n+1}3n+1​
films:

  • Source Materials: High-purity elemental lanthanum and nickel are evaporated from effusion cells. An ozone (O

    3_33​
    ) or atomic oxygen source is used to provide the reactive oxygen species.

  • Substrate Preparation: Similar to PLD, single crystal substrates like LAO or STO are used, heated to a temperature of 600-750°C.[7]

  • Growth Process:

    • The elemental fluxes from the effusion cells are carefully calibrated to achieve the desired stoichiometry.

    • The growth is monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED), which provides information about the surface crystallinity and growth mode.

    • For layered RP phases, a shuttered growth technique is often employed, where the La and Ni sources are opened and closed sequentially to build the desired atomic layers.

  • Cooling: The film is cooled down in an ozone or oxygen atmosphere.

Characterization Techniques

XRD is the primary tool for phase identification and crystal structure determination.

Typical Protocol for Powder XRD:

  • Sample Preparation: A fine powder of the synthesized material is packed into a sample holder.

  • Data Collection:

    • A diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

    • The data is typically collected over a 2θ range of 20-80 degrees with a step size of 0.02 degrees.

  • Data Analysis (Rietveld Refinement):

    • The collected diffraction pattern is analyzed using software like FULLPROF or GSAS.

    • Rietveld refinement is a powerful technique where a calculated diffraction pattern based on a known crystal structure model is fitted to the experimental data.[8][9]

    • This allows for the precise determination of lattice parameters, atomic positions, and phase purity.[8]

This is a standard technique for accurately measuring the electrical resistivity of materials, eliminating the influence of contact resistance.

General Protocol:

  • Sample Preparation: The material is typically shaped into a rectangular bar or a thin film. Four electrical contacts are made on the sample in a linear and equidistant arrangement.

  • Measurement Setup:

    • A constant DC current is passed through the two outer probes using a current source.

    • The voltage drop across the two inner probes is measured using a high-impedance voltmeter.[10]

  • Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * C where V is the measured voltage, I is the applied current, and C is a geometric correction factor that depends on the sample dimensions and probe spacing.[10]

  • Temperature Dependence: The measurement is typically performed over a range of temperatures by placing the sample in a cryostat or a furnace to study the temperature-dependent resistivity.

Visualizations

Ruddlesden-Popper Crystal Structure

Ruddlesden_Popper_Structure cluster_n1 n=1 (La2NiO4) cluster_n2 n=2 (La3Ni2O7) cluster_n3 n=3 (La4Ni3O10) LaO1_1 LaO NiO2_1 NiO2 LaO1_1->NiO2_1 LaO1_2 LaO NiO2_1->LaO1_2 LaO2_1 LaO NiO2_2_1 NiO2 LaO2_1->NiO2_2_1 LaO_p_2 LaO NiO2_2_1->LaO_p_2 NiO2_2_2 NiO2 LaO_p_2->NiO2_2_2 LaO2_2 LaO NiO2_2_2->LaO2_2 LaO3_1 LaO NiO2_3_1 NiO2 LaO3_1->NiO2_3_1 LaO_p_3_1 LaO NiO2_3_1->LaO_p_3_1 NiO2_3_2 NiO2 LaO_p_3_1->NiO2_3_2 LaO_p_3_2 LaO NiO2_3_2->LaO_p_3_2 NiO2_3_3 NiO2 LaO_p_3_2->NiO2_3_3 LaO3_2 LaO NiO2_3_3->LaO3_2

Caption: Layered structure of Langcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

n+1{n+1}n+1​
Ningcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
n_nn​
O
3n+1{3n+1}3n+1​
for n=1, 2, and 3.

Experimental Workflow for Polycrystalline Synthesis and Characterization

Synthesis_Characterization_Workflow cluster_synthesis Synthesis (Sol-Gel) cluster_characterization Characterization precursors Precursor Preparation (Nitrates + Citric Acid) sol Sol Formation (pH adjustment) precursors->sol gel Gelation and Drying sol->gel calcination Calcination gel->calcination xrd X-ray Diffraction (XRD) (Phase & Structure) calcination->xrd Powder Sample resistivity Four-Probe Resistivity (Electronic Properties) xrd->resistivity magnetometry Magnetometry (Magnetic Properties) xrd->magnetometry

Caption: A typical workflow for the synthesis and characterization of polycrystalline lanthanum nickelates.

Relationship between 'n' and Physical Properties

n_vs_Properties n1 n = 1 prop1 Antiferromagnetic Insulator n1->prop1 n2 n = 2 prop2 Metallic (Superconducting under P) n2->prop2 n3 n = 3 n3->prop2 n_inf n = ∞ prop3 Metallic n_inf->prop3

Caption: Correlation between the number of perovskite layers ('n') and the electronic properties.

Conclusion

The Ruddlesden-Popper phases of lanthanum nickelates represent a rich playground for solid-state chemistry and physics. The tunability of their properties with the number of perovskite layers, 'n', and the recent discovery of high-temperature superconductivity in the n=2 member under pressure, have opened up exciting new avenues for research. This guide provides a foundational understanding of these complex oxides, from their synthesis to their fundamental properties, and is intended to serve as a valuable resource for researchers in the field. Further exploration of these materials holds the promise of uncovering new physical phenomena and potentially leading to the development of novel electronic devices.

References

An In-depth Technical Guide to the Magnetic Properties of Perovskite Lanthanum Nickelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the magnetic properties of perovskite lanthanum nickelate (LaNiO₃), a material of significant interest in condensed matter physics and materials science. We will delve into its intrinsic magnetic characteristics, the influence of various physical and chemical modifications, and the experimental techniques used for its characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this complex oxide.

Core Magnetic Properties of LaNiO₃

Perovskite lanthanum nickelate (LaNiO₃) exhibits a complex and tunable magnetic behavior. In its bulk form, LaNiO₃ is generally considered a Pauli paramagnetic metal down to low temperatures, showing no long-range magnetic order.[1][2] This behavior is attributed to the itinerant nature of the Ni³⁺ 3d electrons in the eg orbital.

However, recent studies on high-quality single crystals have revealed the presence of bulk antiferromagnetism with a surprisingly high Néel temperature (T_N) of 157 K.[2][3] This finding suggests that the magnetic ground state of LaNiO₃ is highly sensitive to sample purity and crystallinity. The antiferromagnetic ordering is believed to arise from superexchange interactions between Ni³⁺ ions mediated by oxygen anions.

The magnetic susceptibility of LaNiO₃ often follows a modified Curie-Weiss law, indicating the presence of both temperature-independent Pauli paramagnetism and a small, temperature-dependent Curie-like contribution.[4][5]

Influence of Doping, Strain, and Heterointerfaces

The magnetic properties of lanthanum nickelate can be dramatically altered by chemical doping, the application of strain, and the formation of superlattices.

Doping: Substitution of La or Ni with other elements can induce a variety of magnetic states. For instance, doping with a non-magnetic ion like Al³⁺ on the Ni site can disrupt the exchange pathways, but a perfect antiferromagnetic ordering is expected in some doped configurations due to superexchange between Ni³⁺ cations.[6] The introduction of Mn can lead to complex magnetic behavior with both ferromagnetic and antiferromagnetic ordering due to the presence of mixed valence states of Ni and Mn ions.

Strain: Epitaxial strain from the substrate in thin films of LaNiO₃ can significantly influence its magnetic properties. Theoretical studies suggest that strain can modify the Ni-O-Ni bond angles and the overlap between Ni 3d and O 2p orbitals, which in turn affects the magnetic exchange interactions.[7][8] While some studies on related nickelates show a marginal response of the magnon bandwidth to strain, the enhancement of superconductivity in doped nickelates under strain suggests a complex interplay between lattice and spin degrees of freedom.[7][9]

Superlattices and Heterointerfaces: The creation of superlattices by layering LaNiO₃ with other perovskite oxides has led to the discovery of emergent ferromagnetic phases.[10][11][12] In LaFeO₃/LaNiO₃ superlattices, a high Curie temperature of 608 K has been observed.[10][11][12] This ferromagnetism is attributed to a charge transfer from Fe to Ni across the interface, leading to a covalent exchange mechanism.[10][11] The thickness of the LaNiO₃ layers plays a crucial role in the extent of this charge transfer and the resulting magnetic moment.[10]

Quantitative Magnetic Data

The following tables summarize key quantitative data on the magnetic properties of perovskite lanthanum nickelate under various conditions.

PropertyValueConditionsReference(s)
Magnetic Ordering (Bulk)Pauli ParamagneticPolycrystalline samples[1][2]
Magnetic Ordering (Single Crystal)AntiferromagneticHigh-purity single crystals[2][3]
Néel Temperature (T_N)157 KSingle crystals[2][3]
Pauli Paramagnetic Susceptibility (χ_P)8.773(4) x 10⁻⁴ emu/molExtrapolated to T=0 K[1]
Stoner Enhancement Parameter (S)5Derived from experimental data[1]
Curie Temperature (T_C) in Superlattices608 KLaFeO₃/LaNiO₃ superlattices[10][11][12]

Table 1: Key Magnetic Properties of LaNiO₃

Superlattice CompositionInduced Magnetic OrderCurie/Néel TemperatureKey MechanismReference(s)
LaFeO₃/LaNiO₃Ferromagnetic608 KInterfacial charge transfer from Fe to Ni[10][11][12]
LaMnO₃/LaNiO₃Modulated magnetic structureTransition from metallic to insulating behavior with decreasing LaNiO₃ thicknessCharge transfer from Mn to Ni[4]

Table 2: Magnetic Properties of LaNiO₃-Based Superlattices

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of perovskite lanthanum nickelate.

Synthesis Methods

4.1.1. Polymeric Precursor Method

This method is a wet-chemical route for synthesizing homogeneous, fine-particle perovskite powders at relatively low temperatures.

  • Preparation of Nickel Citrate (B86180) Solution: Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and citric acid in deionized water with a molar ratio of 1:1.5. Stir the solution at 60°C for 30 minutes.

  • Addition of Lanthanum Precursor: Add a stoichiometric amount of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) to the nickel citrate solution. Stir the mixture at 70°C for 30 minutes.

  • Polymerization: Slowly increase the temperature to 90°C and add ethylene (B1197577) glycol. A common ratio of citric acid to ethylene glycol is 60:40. Stir the solution for 1 hour to form a gel.

  • Calcination: Dry the gel and then calcine it in two stages. First, heat at 300°C for 2 hours to obtain the precursor powder. Subsequently, calcine this powder at 800°C for 4 hours in air to form the crystalline LaNiO₃ perovskite phase.[1]

4.1.2. Sol-Gel Method

The sol-gel process is another widely used technique for preparing high-purity and homogenous perovskite materials.

  • Precursor Solution: Dissolve stoichiometric amounts of lanthanum nitrate and nickel acetate (B1210297) in a suitable solvent, such as 2-methoxyethanol.

  • Chelating Agent: Add a chelating agent, like acetic acid or acetylacetone, to the solution to form stable complexes with the metal cations.

  • Hydrolysis and Condensation: Add water to the solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

  • Gelation: With further heating and stirring, the sol will transform into a viscous gel.

  • Drying and Calcination: Dry the gel to remove the solvent and then calcine at temperatures typically ranging from 600°C to 800°C to obtain the final LaNiO₃ product.

4.1.3. Pulsed Laser Deposition (PLD) for Thin Films

PLD is a physical vapor deposition technique used to grow high-quality epitaxial thin films.

  • Target Preparation: Prepare a dense, polycrystalline LaNiO₃ target using one of the powder synthesis methods described above, followed by pressing and sintering at high temperatures (e.g., 1200°C).

  • Deposition Chamber Setup: Mount the LaNiO₃ target and a suitable single-crystal substrate (e.g., SrTiO₃, LaAlO₃) in a high-vacuum deposition chamber.

  • Ablation: Use a high-power excimer laser (e.g., KrF, 248 nm) to ablate the rotating target. The laser fluence is typically in the range of 1-3 J/cm².

  • Deposition Conditions: Maintain the substrate at an elevated temperature (e.g., 600-750°C) in a controlled oxygen atmosphere (e.g., 100-400 mTorr) during deposition.

  • Annealing and Cooling: After deposition, anneal the film in a higher oxygen pressure (e.g., 300-760 Torr) at the deposition temperature for about an hour to ensure proper oxygen stoichiometry. Then, cool the film slowly to room temperature.[13]

Characterization Techniques

4.2.1. Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of materials.

  • Sample Preparation: Mount a known mass of the powdered sample or a thin film sample in a sample holder (e.g., a gelatin capsule or a straw).

  • Zero-Field Cooling (ZFC): Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field.

  • ZFC Measurement: Apply a small magnetic field (e.g., 100 Oe) and measure the magnetization as the temperature is increased.

  • Field Cooling (FC): Cool the sample from a temperature above any magnetic transition in the presence of the same magnetic field used for the ZFC measurement.

  • FC Measurement: Measure the magnetization as the temperature is increased in the same applied field. The divergence between ZFC and FC curves can indicate magnetic transitions or glassy behavior.

  • Hysteresis Loop (M-H) Measurement: At a fixed temperature (e.g., 5 K or 300 K), measure the magnetization as a function of the applied magnetic field, sweeping the field from a positive maximum to a negative maximum and back. This provides information on saturation magnetization, remanence, and coercivity.[14]

4.2.2. Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.

  • Powder Sample Preparation: A sufficient amount of powder (typically several grams) is loaded into a sample holder (e.g., a vanadium can, which is nearly transparent to neutrons).

  • Data Collection Above Magnetic Transition: Collect a neutron diffraction pattern at a temperature well above the expected magnetic ordering temperature. This pattern will only contain nuclear Bragg peaks.

  • Crystal Structure Refinement: Refine the crystal structure using the high-temperature data to obtain accurate atomic positions and lattice parameters.

  • Data Collection Below Magnetic Transition: Collect a neutron diffraction pattern at a temperature below the magnetic ordering temperature (e.g., at low temperatures for antiferromagnetic ordering). This pattern will contain both nuclear and magnetic Bragg peaks.

  • Magnetic Structure Determination: Subtract the high-temperature (nuclear only) pattern from the low-temperature (nuclear + magnetic) pattern to isolate the magnetic scattering. The positions of the magnetic peaks determine the magnetic propagation vector, and their intensities are used to determine the orientation and magnitude of the magnetic moments on the Ni ions. Rietveld refinement of the full pattern is used to obtain a complete model of the magnetic structure.[3][15]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the magnetic properties of perovskite lanthanum nickelate.

G cluster_synthesis Synthesis Workflow start Precursors (La, Ni salts) solution Solution Formation (e.g., with citric acid) start->solution gel Gelation solution->gel precursor_powder Precursor Powder (Low Temp. Calcination) gel->precursor_powder final_product LaNiO3 Powder (High Temp. Calcination) precursor_powder->final_product

Caption: A simplified workflow for the sol-gel/polymeric precursor synthesis of LaNiO₃ powder.

G cluster_characterization Magnetic Characterization Workflow sample LaNiO3 Sample (Powder or Thin Film) squid SQUID Magnetometry sample->squid neutron Neutron Diffraction sample->neutron m_vs_t M vs. T (ZFC/FC) squid->m_vs_t m_vs_h M vs. H (Hysteresis) squid->m_vs_h magnetic_structure Magnetic Structure Determination neutron->magnetic_structure transition_temp Determine T_N / T_C m_vs_t->transition_temp magnetic_moments Magnetic Moment Analysis m_vs_h->magnetic_moments

Caption: A typical workflow for the magnetic characterization of lanthanum nickelate.

G cluster_superlattice Charge Transfer in LaFeO3/LaNiO3 Superlattice lafeo3 LaFeO3 Layer (Fe³⁺) interface Interface lafeo3->interface e⁻ transfer lanio3 LaNiO3 Layer (Ni³⁺) interface->lanio3 ferromagnetism Emergent Ferromagnetism interface->ferromagnetism

Caption: A schematic of charge transfer at the LaFeO₃/LaNiO₃ interface leading to ferromagnetism.

G cluster_afm Antiferromagnetic Ordering in LaNiO3 Single Crystal ni1 Ni³⁺ o1 O²⁻ ni1->o1  spin up ni2 Ni³⁺ o1->ni2 spin down   o2 O²⁻ ni2->o2 ni3 Ni³⁺ o2->ni3  spin up

References

In-Depth Technical Guide to the Thermoelectric Properties of Lanthanum Nickel Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoelectric properties of lanthanum nickel oxide (LaNiO₃), a perovskite oxide of significant interest for its metallic conductivity and potential thermoelectric applications. This document details the synthesis, experimental characterization, and theoretical understanding of LaNiO₃'s thermoelectric behavior, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate further research and development.

Thermoelectric Properties of this compound

This compound is a correlated metallic oxide that exhibits intriguing electronic and transport properties.[1] Unlike many other rare-earth nickelates, LaNiO₃ remains metallic and paramagnetic down to low temperatures.[2] Its thermoelectric properties are a direct consequence of its electronic band structure, which is characterized by a significant density of states at the Fermi level arising from the strong hybridization of Ni 3d and O 2p orbitals.[3][4] This metallic nature leads to high electrical conductivity but a relatively low Seebeck coefficient.

Data Presentation

The following tables summarize the reported thermoelectric properties of bulk, polycrystalline LaNiO₃ at various temperatures. It is important to note that these values are compiled from different sources and may vary depending on the synthesis method, sample density, and measurement conditions.

Temperature (K)Seebeck Coefficient (S) (µV/K)Electrical Conductivity (σ) (S/cm)Thermal Conductivity (κ) (W/m·K)Power Factor (S²σ) (µW/m·K²)
300~ -8[5][6] to -15[6]~ 1.0 x 10⁴2.6 - 12.0 (thin film)Data not available
550Data not availableData not availableData not availableData not available
620~ -12[5][6]Data not availableData not availableData not available
1073 (800 °C)Data not available~ 2.5 x 10³Data not availableData not available

Note: The thermal conductivity values are for thin films and may not be representative of bulk material. The power factor is calculated from the Seebeck coefficient and electrical conductivity (S²σ) and is a key indicator of a material's potential for power generation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis of high-quality LaNiO₃ samples and the accurate measurement of their thermoelectric properties.

Synthesis of this compound

Two common methods for synthesizing polycrystalline LaNiO₃ are the Pechini (a modified sol-gel) method and the conventional sol-gel method.

2.1.1. Pechini Method

The Pechini method allows for excellent stoichiometric control and produces fine, homogeneous powders.[7][8]

Protocol:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

    • Add citric acid to the solution with a molar ratio of citric acid to total metal cations of at least 1:1 to chelate the metal ions.

    • Stir the solution until all precursors are fully dissolved.

  • Polymerization:

    • Add ethylene (B1197577) glycol to the solution. A typical molar ratio of ethylene glycol to citric acid is 4:1.

    • Heat the solution to 80-90 °C and maintain this temperature for several hours with continuous stirring to promote polyesterification, resulting in a viscous gel.

  • Decomposition and Calcination:

    • Dry the gel at a temperature around 150 °C to remove excess water.

    • Grind the dried resin into a fine powder.

    • Calcine the powder in air at a temperature between 700 °C and 900 °C for 2-4 hours to decompose the organic precursors and form the crystalline LaNiO₃ phase.

2.1.2. Sol-Gel Method

The sol-gel method is another versatile technique for preparing fine-grained LaNiO₃ powders.[9][10]

Protocol:

  • Sol Formation:

    • Dissolve lanthanum nitrate and nickel acetate (B1210297) in a suitable solvent, such as 2-methoxyethanol.

    • Add a chelating agent like acetic acid or acetylacetone (B45752) to stabilize the precursor solution and stir for several hours at room temperature to form a homogeneous sol.

  • Gelation:

    • Heat the sol at a temperature around 60-80 °C with continuous stirring to evaporate the solvent and promote the formation of a gel.

  • Drying and Calcination:

    • Dry the gel in an oven at approximately 120 °C overnight.

    • Grind the dried gel into a powder.

    • Calcine the powder in air at a temperature in the range of 600-800 °C for several hours to obtain the final LaNiO₃ product.

Measurement of Thermoelectric Properties

Accurate characterization of the Seebeck coefficient, electrical conductivity, and thermal conductivity is essential for evaluating the thermoelectric performance of LaNiO₃.

2.2.1. Seebeck Coefficient and Electrical Conductivity Measurement

The Seebeck coefficient and electrical conductivity are often measured simultaneously using a four-probe setup, especially at high temperatures.[11][12]

Protocol:

  • Sample Preparation:

    • Press the synthesized LaNiO₃ powder into a pellet and sinter it at a high temperature (e.g., 1000-1200 °C) to achieve high density.

    • Cut the sintered pellet into a rectangular bar of known dimensions.

  • Four-Probe Measurement Setup:

    • Mount the sample in a high-temperature measurement apparatus.

    • Use four platinum or K-type thermocouple wires as probes. Two outer probes serve as current leads, and two inner probes act as voltage and temperature sensors.

  • Measurement Procedure:

    • Place the setup in a furnace and control the ambient temperature.

    • Seebeck Coefficient:

      • Apply a small temperature gradient (ΔT) across the length of the sample using a small heater at one end.

      • Measure the temperature at the two inner probes (T₁ and T₂) and the voltage difference (ΔV) between them once a steady state is reached.

      • The Seebeck coefficient is calculated as S = -ΔV/ΔT.

    • Electrical Conductivity:

      • Pass a constant DC current (I) through the two outer probes.

      • Measure the voltage drop (V) between the two inner probes.

      • The resistance (R) is calculated using Ohm's law (R = V/I).

      • The electrical conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the distance between the inner probes and A is the cross-sectional area of the sample.

2.2.2. Thermal Conductivity Measurement (3-Omega Method)

The 3-omega (3ω) method is a well-established technique for measuring the thermal conductivity of bulk and thin-film materials.[2][4][13][14]

Protocol:

  • Sample and Heater Preparation:

    • Prepare a flat and smooth surface on the LaNiO₃ sample.

    • Deposit a metallic heater strip (e.g., of gold or platinum) onto the surface using techniques like photolithography and electron-beam evaporation. The heater strip serves as both a heater and a temperature sensor.

  • Measurement Setup:

    • Connect the heater strip to a lock-in amplifier and a current source.

  • Measurement Principle:

    • An alternating current with a frequency ω is passed through the metallic strip, generating a heat wave at a frequency of 2ω.

    • This periodic heating causes a temperature oscillation in the heater, which in turn leads to a resistance oscillation at 2ω.

    • The voltage across the heater will contain a third harmonic component (3ω) that is directly related to the temperature oscillation.

  • Data Acquisition and Analysis:

    • Measure the 3ω voltage component as a function of the driving frequency (ω).

    • The thermal conductivity of the material can be extracted by analyzing the relationship between the 3ω voltage and the frequency, typically from the slope of the in-phase temperature oscillation versus the logarithm of the frequency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual framework of thermoelectric transport in LaNiO₃ and a typical experimental workflow for its characterization.

Thermoelectric_Transport_LaNiO3 Conceptual Diagram of Thermoelectric Transport in LaNiO₃ cluster_electronic_structure Electronic Structure cluster_transport_properties Transport Properties DOS Density of States (DOS) Seebeck Seebeck Coefficient (S) (Negative, n-type) DOS->Seebeck Proportional to d(ln(DOS))/dE at Ef ElecCond Electrical Conductivity (σ) (High, Metallic) DOS->ElecCond Proportional to DOS at Ef Ef Fermi Level (Ef) Ni3d Ni 3d orbitals Hybridization Strong Hybridization Ni3d->Hybridization O2p O 2p orbitals O2p->Hybridization Hybridization->DOS PowerFactor Power Factor (S²σ) Seebeck->PowerFactor ElecCond->PowerFactor ThermCond Thermal Conductivity (κ) (Electronic & Phononic) Experimental_Workflow Experimental Workflow for Thermoelectric Characterization of LaNiO₃ cluster_measurement Measurement Techniques Start Start Synthesis Synthesis of LaNiO₃ Powder (Pechini or Sol-Gel) Start->Synthesis Characterization Structural & Morphological Characterization (XRD, SEM) Synthesis->Characterization SamplePrep Sample Preparation (Pelletizing & Sintering) Characterization->SamplePrep Measurement Thermoelectric Property Measurement SamplePrep->Measurement FourProbe Four-Probe Method (Seebeck & Elec. Cond.) Measurement->FourProbe ThreeOmega 3-Omega Method (Thermal Cond.) Measurement->ThreeOmega DataAnalysis Data Analysis End End DataAnalysis->End FourProbe->DataAnalysis ThreeOmega->DataAnalysis

References

The Critical Role of Oxygen Stoichiometry and Defects in LaNiO₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum nickelate (LaNiO₃) is a perovskite oxide of significant interest due to its unique electronic and catalytic properties. Unlike other rare-earth nickelates, stoichiometric LaNiO₃ exhibits metallic behavior at all temperatures. However, its physical and chemical characteristics are profoundly influenced by oxygen stoichiometry and the presence of defects. The ability to control oxygen vacancies (LaNiO₃-δ) allows for the tuning of its electrical conductivity, magnetic properties, and catalytic activity, making it a versatile material for applications ranging from electrodes in solid oxide fuel cells to advanced catalysts. This technical guide provides an in-depth exploration of oxygen stoichiometry and defects in LaNiO₃, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in this field.

The Impact of Oxygen Non-Stoichiometry on LaNiO₃-δ Properties

The creation of oxygen vacancies in the LaNiO₃ lattice leads to a reduction in the formal oxidation state of nickel from Ni³⁺ towards Ni²⁺ to maintain charge neutrality. This change in the Ni valence state has a direct impact on the material's structural and electrical properties.

Structural Changes

The introduction of oxygen vacancies causes a distortion in the perovskite lattice. First-principles calculations have shown that the unit cell volume and the c/a ratio of tetragonal LaNiO₃-δ are dependent on the oxygen vacancy concentration (δ). Generally, the c/a ratio decreases as δ increases.[1][2] The unit cell volume, however, can exhibit a more complex behavior, initially remaining stable or slightly increasing before decreasing at higher oxygen vacancy concentrations.[1][3]

Table 1: Theoretical Lattice Parameters of Tetragonal LaNiO₃-δ as a Function of Oxygen Vacancy Concentration (δ)

Oxygen Vacancy Concentration (δ)c/a ratioNormalized Unit Cell Volume (V/V₀)
0.0~1.001.00
0.2~0.97~1.00
0.4~0.92~1.00
0.5~0.90~0.99
0.8~0.86~0.96
1.0~0.85~0.92
Data sourced from first-principles calculations.[1][2]
Electrical Properties

Stoichiometric LaNiO₃ is a metallic conductor. However, the introduction of oxygen vacancies leads to a decrease in conductivity, with a metal-to-insulator transition (MIT) occurring at a critical vacancy concentration.[2] This transition is attributed to the localization of charge carriers and the reduction of Ni³⁺ ions, which are essential for the metallic behavior.[2]

Table 2: Electrical Resistivity of LaNiO₃-δ Thin Films

Deposition/Annealing ConditionsRoom Temperature Resistivity (Ω·cm)
Nearly stoichiometric LaNiO₃/LaAlO₃1.09 x 10⁻³
Bulk LaNiO₃2.5 x 10⁻³
NiO-rich LaNiO₃/LaAlO₃> 1.09 x 10⁻³
La₂O₃-rich LaNiO₃/LaAlO₃> 1.09 x 10⁻³
Data is illustrative and can vary based on synthesis method and film quality.[4]

Defect Chemistry in LaNiO₃-δ

The formation of defects in LaNiO₃ can be described using Kröger-Vink notation. The primary defect is the oxygen vacancy, which is charge-compensated by the reduction of Ni³⁺ to Ni²⁺.

The formation of a doubly charged oxygen vacancy (

VO..V_O^{..}VO..​
) can be represented as:

OOxVO..+2e+12O2(g)O_O^x \rightarrow V_O^{..} + 2e' + \frac{1}{2}O_2(g)OOx​→VO..​+2e′+21​O2​(g)

The two electrons released can be localized on two neighboring Ni³⁺ sites, reducing them to Ni²⁺:

ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">

2NiNix+2e2NiNi2Ni{Ni}^x + 2e' \rightarrow 2Ni_{Ni}'2NiNix​+2e′→2NiNi′​

Combining these, the overall defect reaction for the formation of an oxygen vacancy is:

ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">

2NiNix+OOx2NiNi+VO..+12O2(g)2Ni{Ni}^x + O_O^x \rightarrow 2Ni_{Ni}' + V_O^{..} + \frac{1}{2}O_2(g)2NiNix​+OOx​→2NiNi′​+VO..​+21​O2​(g)

In this notation, ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">

NiNixNi{Ni}^xNiNix​
represents a neutral Ni³⁺ ion on a Ni site, ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="ng-star-inserted display">
NiNiNi{Ni}'NiNi′​
represents a Ni²⁺ ion on a Ni site with a net negative charge relative to the lattice,
OOxO_O^xOOx​
is a neutral oxygen ion on an oxygen site, and
VO..V_O^{..}VO..​
is an oxygen vacancy with a double positive charge.

Defect_Chemistry cluster_0 Defect Formation cluster_1 Charge Compensation O_lattice O_O^x (Lattice Oxygen) O_gas 1/2 O_2(g) (Oxygen Gas) O_lattice->O_gas Gas Release V_O V_O^{..} (Oxygen Vacancy) O_lattice->V_O Vacancy Creation e 2e' (Electrons) O_lattice->e Electron Release e_comp 2e' (Electrons) e->e_comp Ni3 2Ni_{Ni}^x (Ni³⁺) Ni2 2Ni_{Ni}' (Ni²⁺) Ni3->Ni2 Reduction e_comp->Ni2

Figure 1: Defect formation and charge compensation in LaNiO₃-δ.

Experimental Protocols for Characterization

Accurate characterization of oxygen stoichiometry and defects is crucial for understanding and tuning the properties of LaNiO₃-δ. The following are detailed protocols for key experimental techniques.

Synthesis of Oxygen-Deficient LaNiO₃-δ via Hydrogen Reduction

This protocol describes a common method for creating oxygen vacancies in a controlled manner.

Synthesis_Workflow start Start: Stoichiometric LaNiO₃ Powder furnace Place in Tube Furnace start->furnace purge Purge with Inert Gas (e.g., Ar, N₂) furnace->purge heat Heat to Reduction Temperature (e.g., 300-500°C) in Inert Gas purge->heat introduce_h2 Introduce Reducing Gas (e.g., 5% H₂ in Ar) heat->introduce_h2 hold Hold at Temperature for Desired Time introduce_h2->hold cool Cool to Room Temperature in Inert Gas hold->cool end End: Oxygen-Deficient LaNiO₃-δ Powder cool->end

Figure 2: Workflow for synthesizing LaNiO₃-δ by hydrogen reduction.

Procedure:

  • Place a known mass of stoichiometric LaNiO₃ powder in an alumina (B75360) boat.

  • Position the boat in the center of a tube furnace.

  • Purge the furnace tube with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air and moisture.

  • While maintaining the inert gas flow, heat the furnace to the desired reduction temperature (typically between 300°C and 500°C). The specific temperature will influence the final oxygen deficiency, δ.

  • Once the temperature has stabilized, introduce a reducing gas mixture, such as 5% H₂ in Ar, at a controlled flow rate.

  • Hold the sample at this temperature for a predetermined duration. The time will also affect the value of δ.

  • After the reduction period, switch the gas flow back to the pure inert gas.

  • Cool the furnace down to room temperature under the inert atmosphere.

  • The resulting powder is oxygen-deficient LaNiO₃-δ. The value of δ can be determined using techniques like thermogravimetric analysis or iodometric titration.

Thermogravimetric Analysis (TGA) for Oxygen Content Determination

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For LaNiO₃-δ, it is used to determine the oxygen content by reducing the sample to its constituent oxides and metal.

Procedure:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a precisely weighed amount of the LaNiO₃-δ sample (typically 10-20 mg) into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Argon) to establish an inert atmosphere.

  • Heat the sample to a temperature where any adsorbed water or carbonates are removed (e.g., 150-200°C) and hold until the weight stabilizes.

  • Switch the gas to a reducing atmosphere (e.g., 5% H₂ in Ar).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 900-1000°C) to ensure complete reduction of LaNiO₃-δ to La₂O₃ and metallic Ni. The reaction is: 2LaNiO₃-δ + (3-2δ)H₂ → La₂O₃ + 2Ni + (3-2δ)H₂O.

  • Hold at the final temperature until the mass is constant.

  • The initial and final masses are used to calculate the oxygen content (3-δ).

Iodometric Titration for Ni³⁺/Ni²⁺ Ratio Determination

Iodometric titration is a chemical method to determine the average oxidation state of a transition metal in an oxide. This allows for the calculation of the oxygen stoichiometry.

Procedure:

  • Accurately weigh a known amount of the LaNiO₃-δ sample (e.g., 20-50 mg).

  • Dissolve the sample in a deaerated acidic solution (e.g., HCl) in a flask purged with an inert gas (e.g., N₂) to prevent oxidation by air.

  • Add an excess of potassium iodide (KI) solution to the dissolved sample. The Ni³⁺ ions will oxidize the iodide ions (I⁻) to iodine (I₂): 2Ni³⁺ + 2I⁻ → 2Ni²⁺ + I₂.

  • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

  • As the endpoint is approached (the solution turns pale yellow), add a starch indicator. The solution will turn dark blue.

  • Continue the titration until the blue color disappears, which indicates the endpoint.

  • The amount of sodium thiosulfate solution used is proportional to the amount of Ni³⁺ in the original sample. This allows for the calculation of the Ni³⁺/Ni²⁺ ratio and, consequently, the oxygen deficiency δ.[5]

X-ray and Neutron Diffraction

X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the crystal structure and lattice parameters of LaNiO₃-δ. Rietveld refinement of the diffraction patterns can provide precise values for the lattice constants, which, as shown in Table 1, are correlated with the oxygen content.[6] Neutron diffraction is particularly sensitive to the positions of oxygen atoms, making it a valuable tool for studying oxygen vacancies.

X-ray Absorption Spectroscopy (XAS)

XAS is a sensitive probe of the local electronic and geometric structure. By analyzing the X-ray Absorption Near Edge Structure (XANES) at the Ni K-edge or L-edge, the formal oxidation state of nickel can be determined.[7][8][9] This provides a direct measure of the Ni³⁺ to Ni²⁺ ratio, which is directly related to the oxygen stoichiometry.

Conclusion

The control and characterization of oxygen stoichiometry and defects in LaNiO₃ are paramount for harnessing its full potential in various technological applications. Oxygen vacancies act as a key tuning parameter for its electronic and catalytic properties. This guide has provided a comprehensive overview of the effects of oxygen non-stoichiometry, the underlying defect chemistry, and detailed experimental protocols for the synthesis and characterization of LaNiO₃-δ. By utilizing these methods, researchers can gain a deeper understanding and precise control over this fascinating and versatile material.

References

Electronic configuration of Ni in lanthanum nickel oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Configuration of Nickel in Lanthanum Nickel Oxide (LaNiO₃)

Abstract

This compound (LaNiO₃) stands as a fascinating member of the perovskite oxide family, primarily due to its nature as a correlated paramagnetic metal down to the lowest measured temperatures.[1] Understanding the electronic configuration of the nickel ion is fundamental to explaining its unique physical and chemical properties, which are of significant interest for applications in catalysis, electronics, and energy systems. This technical guide provides a comprehensive analysis of the electronic structure of Ni in LaNiO₃, integrating theoretical models with experimental evidence. We delve into the nominal oxidation state, crystal field effects, the critical role of covalent hybridization, and the experimental techniques used for its characterization. Quantitative data are summarized for clarity, and key concepts are visualized to provide an in-depth resource for researchers and scientists.

Introduction to this compound

LaNiO₃ crystallizes in a perovskite-type structure, which is ideally cubic but typically exhibits a rhombohedral distortion (space group R-3c) at ambient temperatures.[2] In this structure, the nickel (Ni) ion is located at the center of an octahedron formed by six oxygen (O) atoms (NiO₆ octahedra), which are corner-shared to form a three-dimensional network.[2] Unlike many other rare-earth nickelates (RNiO₃), which undergo a metal-insulator transition, LaNiO₃ remains metallic, a behavior intrinsically linked to the electronic state of nickel.[1] This metallic character arises from the strong hybridization between Ni 3d and O 2p orbitals, which results in a non-vanishing density of states at the Fermi level.[3]

Nominal Oxidation State and Electronic Configuration

In the ionic approximation of the LaNiO₃ lattice, Lanthanum (La) is stable as La³⁺ and Oxygen (O) as O²⁻. To maintain charge neutrality in the formula unit, the nickel ion must adopt a formal oxidation state of +3.

  • Neutral Ni atom: The electronic configuration is [Ar] 3d⁸ 4s².

  • Ni³⁺ ion: To form the ion, three electrons are removed. The two 4s electrons are removed first, followed by one 3d electron. This results in the configuration [Ar] 3d⁷ .[4]

While this ionic model provides a starting point, it is an oversimplification. The significant covalent character of the Ni-O bond plays a crucial role in the material's properties.[5]

Crystal Field Theory and Spin State of Ni³⁺

The six O²⁻ ligands surrounding the Ni³⁺ ion create an octahedral crystal field. This field lifts the degeneracy of the five 3d orbitals, splitting them into a lower-energy triplet (t₂g: dxy, dyz, dxz) and a higher-energy doublet (eᵍ: dz², dx²-y²).

For a 3d⁷ ion like Ni³⁺, two possible spin states can arise based on the filling of these orbitals:

  • High-Spin (HS) Configuration: t₂g⁵ eᵍ² (Spin, S = 3/2). This occurs when the crystal field splitting (Δo) is weaker than the spin-pairing energy.

  • Low-Spin (LS) Configuration: t₂g⁶ eᵍ¹ (Spin, S = 1/2). This is favored when the crystal field splitting is strong, making it energetically favorable to pair electrons in the t₂g orbitals.

Experimental evidence and theoretical calculations overwhelmingly support that Ni³⁺ in LaNiO₃ is in a low-spin t₂g⁶ eᵍ¹ configuration .[6] The single electron in the partially filled eᵍ band, which is hybridized with oxygen 2p states, is responsible for the metallic conductivity of LaNiO₃.

G d_free dxy  dyz  dxz  dz²  dx²-y² eg eᵍ (dz², dx²-y²) (↑) ( ) d_free->eg t2g t₂g (dxy, dyz, dxz) (↑↓) (↑↓) (↑↓) d_free->t2g energy Energy

d-orbital splitting for Ni³⁺ (3d⁷) in an octahedral field, showing the low-spin configuration.

Covalent Hybridization and Charge Transfer Character

The properties of LaNiO₃ cannot be fully explained by a purely ionic model. First-principles calculations and spectroscopic data confirm a strong hybridization between the Ni 3d and O 2p orbitals.[3] This covalent interaction means the ground state is more accurately described as a quantum mechanical mixture of different electronic configurations.

In the Zaanen-Sawatzky-Allen (ZSA) framework, LaNiO₃ is classified as a charge-transfer metal. This implies that the energy required to move an electron from an oxygen ligand to the nickel ion (the charge-transfer energy, Δ) is less than the energy required to move a d-electron from one nickel ion to another (the Hubbard U). The ground state is therefore a mixture of the nominal |d⁷⟩ configuration and the charge-transfer configuration |d⁸L⟩, where L denotes a "ligand hole" on one of the oxygen atoms. This strong hybridization is responsible for the metallic nature and the delocalization of the charge carriers.

ZSA_Scheme cluster_energy UHB Ni 3d Upper Hubbard Band (d⁸) LHB Ni 3d Lower Hubbard Band (d⁶) U_label U (d-d correlation energy) LHB->U_label O2p Occupied O 2p Band Delta_label Δ (charge-transfer energy) O2p->Delta_label Fermi EF O2p->Fermi e_axis e_top e_axis->e_top U_label->UHB Delta_label->UHB Workflow cluster_prep Sample Synthesis & Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis & Interpretation prep1 Material Synthesis (e.g., Solid-State, PLD) prep2 Sample Mounting prep1->prep2 uhv Introduction to UHV Chamber prep2->uhv clean Surface Cleaning (if needed) uhv->clean measure Data Acquisition (XPS / XAS) clean->measure analysis Background Subtraction Peak Fitting & Normalization measure->analysis interp Correlation with Theory (DFT) Determination of Oxidation State, Hybridization, and DOS analysis->interp

References

Surface Chemistry and Active Sites of LaNiO₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and active sites of Lanthanum Nickelate (LaNiO₃), a perovskite oxide of significant interest in catalysis. This document details the material's surface composition, the nature of its active sites, and its mechanistic behavior in key catalytic reactions, including the Oxygen Evolution Reaction (OER) and CO oxidation.

Surface Composition and Electronic Structure

The catalytic activity of LaNiO₃ is intrinsically linked to its surface composition and electronic structure. The surface is typically characterized by the presence of Lanthanum (La), Nickel (Ni), and Oxygen (O) species in various oxidation states.

Surface Species: X-ray Photoelectron Spectroscopy (XPS) studies reveal the complex nature of the LaNiO₃ surface. The O 1s spectrum typically shows multiple peaks, which are attributed to lattice oxygen (O²⁻), surface-adsorbed oxygen species (like O₂²⁻/O⁻), hydroxyl groups (-OH), and adsorbed water molecules.[1][2] The relative concentrations of these species can be influenced by synthesis methods and pre-treatment conditions. A typical systematic enrichment in La and O surface concentrations with respect to the bulk values is often observed in samples synthesized by solid-state reactions.[2]

Oxidation States: The Ni 2p spectra indicate the presence of Ni primarily in the +3 oxidation state (Ni³⁺), which is considered a key component of the active sites.[3] However, the presence of Ni²⁺ has also been reported, often associated with the formation of oxygen vacancies.[3] The La 3d spectra confirm the presence of Lanthanum in the +3 oxidation state.

Key Quantitative Data from XPS:

The following table summarizes typical binding energies observed for the core levels of La, Ni, and O in LaNiO₃. It is important to note that these values can vary slightly depending on the instrument calibration and the specific chemical environment of the atoms.

Core LevelBinding Energy (eV)Species/Notes
La 3d₅/₂ 833.5 - 834.5La³⁺
La 3d₃/₂ 850.5 - 851.5La³⁺
Ni 2p₃/₂ 854.0 - 855.5Primarily Ni³⁺, with contributions from Ni²⁺
Ni 2p₁/₂ 871.5 - 873.0Primarily Ni³⁺, with contributions from Ni²⁺
O 1s 528.5 - 529.5Lattice Oxygen (O²⁻)
531.0 - 532.0Surface Adsorbed Oxygen/Hydroxyls (O⁻, OH⁻)
~533.0Adsorbed Water (H₂O)

Active Sites and Catalytic Mechanisms

The catalytic performance of LaNiO₃ is dictated by the nature and accessibility of its active sites. For many oxidation reactions, the B-site cation (Ni) is considered the primary active center.

Oxygen Evolution Reaction (OER)

LaNiO₃ is a promising electrocatalyst for the OER, a key reaction in water splitting and metal-air batteries. The mechanism is complex and involves the dynamic evolution of the catalyst surface.

Active Species: During the OER in alkaline media, the LaNiO₃ surface undergoes reconstruction to form a nickel oxyhydroxide (NiOOH) layer, which is widely considered to be the true active phase.[3] The catalytic cycle is believed to proceed through a series of proton-coupled electron transfer steps involving Ni-based intermediates.

Role of Lattice Oxygen: Recent studies have highlighted the participation of lattice oxygen in the OER mechanism, suggesting a departure from the conventional adsorbate evolution mechanism. This is supported by the pH-dependent OER kinetics observed on LaNiO₃ thin films. Isotope labeling experiments have confirmed that lattice oxygen atoms can be exchanged during the reaction.

Proposed OER Mechanism:

OER_Mechanism Ni_III Ni³⁺ (surface) Ni_OH Ni-OH Ni_III->Ni_OH + OH⁻ - e⁻ Ni_O Ni-O Ni_OH->Ni_O + OH⁻ - H₂O - e⁻ Ni_OOH Ni-OOH Ni_O->Ni_OOH + OH⁻ - e⁻ Ni_OO Ni-OO Ni_OOH->Ni_OO + OH⁻ - H₂O - e⁻ Ni_OO->Ni_III → O₂ release O2 O₂ Ni_OO->O2

OER mechanism on LaNiO₃ surface.

Quantitative Performance Data for OER:

The following table presents a summary of reported overpotentials and Tafel slopes for LaNiO₃-based catalysts in alkaline media. Lower overpotential and Tafel slope values indicate higher catalytic activity.

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference/Notes
LaNiO₃380 - 57270.8 - 139Varies with synthesis and morphology
LaNiO₃-NiO composite38380.73Tremella-like morphology
LaNiO₃@LaCoO₃400120.3Nanoparticle composites
0.25Fe-LNO28469FeOOH nanosheet heterostructure
CO Oxidation

LaNiO₃ is also an effective catalyst for the oxidation of carbon monoxide, a crucial reaction for air purification. The mechanism of CO oxidation on perovskite oxides can generally be described by two main pathways: the Mars-van Krevelen and the Langmuir-Hinshelwood mechanisms.

Mars-van Krevelen Mechanism: This mechanism involves the participation of lattice oxygen. CO adsorbs on a metal site (Ni) and reacts with a lattice oxygen atom to form CO₂, leaving an oxygen vacancy. This vacancy is then refilled by gas-phase oxygen. The high reactivity of the lattice oxygen in LaNiO₃ makes this a plausible pathway.[4][5]

Langmuir-Hinshelwood Mechanism: In this mechanism, both CO and O₂ adsorb on the catalyst surface. The reaction then occurs between the adsorbed species.

Proposed CO Oxidation (Mars-van Krevelen) Mechanism:

MvK_Mechanism cluster_0 Catalytic Cycle Start Active Site (Ni-O) CO_adsorption CO Adsorption (Ni-O-CO) Start->CO_adsorption + CO CO2_formation CO₂ Formation (Ni-□ + CO₂) CO_adsorption->CO2_formation Lattice O reaction O2_adsorption O₂ Adsorption (Ni-□-O₂) CO2_formation->O2_adsorption + ½O₂ CO2_formation->CO2_out desorption Vacancy_fill Vacancy Filling (Ni-O) O2_adsorption->Vacancy_fill Dissociation Vacancy_fill->Start Regeneration CO_in->CO_adsorption O2_in->O2_adsorption

Mars-van Krevelen mechanism for CO oxidation.

Catalytic Activity in CO Oxidation:

The activity of LaNiO₃ for CO oxidation is typically evaluated by the temperature required for a certain conversion level.

CatalystT₅₀ (Temperature for 50% CO conversion) (°C)T₁₀₀ (Temperature for 100% CO conversion) (°C)Notes
LaNiO₃~150-200~240-350Activity depends on preparation method and calcination temperature.
NiO/LaNiO₃<150<200Deposition of NiO particles enhances activity.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of LaNiO₃.

Synthesis Methods

Workflow for Perovskite Synthesis and Characterization:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Preparation mixing Mixing & Dissolution start->mixing gelation Gel Formation / Precipitation mixing->gelation drying Drying gelation->drying calcination Calcination drying->calcination end_synthesis LaNiO₃ Powder calcination->end_synthesis xrd XRD (Phase & Structure) end_synthesis->xrd sem_tem SEM/TEM (Morphology) end_synthesis->sem_tem xps XPS (Surface Chemistry) end_synthesis->xps tpr TPR/TPD (Redox Properties) end_synthesis->tpr bet BET (Surface Area) end_synthesis->bet

General workflow for LaNiO₃ synthesis and characterization.

A. Sol-Gel Method (Citrate Route)

  • Precursor Solution: Dissolve stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O in deionized water.

  • Complexation: Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.5:1. Stir until a clear solution is obtained.

  • Gel Formation: Heat the solution at 80-90 °C with continuous stirring to evaporate the water and form a viscous gel.

  • Drying: Dry the gel in an oven at 120 °C overnight to obtain a solid precursor.

  • Calcination: Grind the precursor and calcine it in air at 700-800 °C for 4-6 hours to obtain the crystalline LaNiO₃ phase.

B. Co-precipitation Method

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O.

  • Precipitation: Slowly add a precipitating agent (e.g., a solution of Na₂CO₃ or NaOH) to the precursor solution under vigorous stirring until the pH reaches a value of 9-10.

  • Aging: Age the resulting precipitate in the mother liquor for a few hours at room temperature with continuous stirring.

  • Washing and Drying: Filter the precipitate and wash it several times with deionized water and ethanol (B145695) to remove residual ions. Dry the obtained powder in an oven at 100-120 °C.

  • Calcination: Calcine the dried powder in air at 700-900 °C for 4-6 hours.

Characterization Techniques

A. X-ray Photoelectron Spectroscopy (XPS)

  • Sample Preparation: Press the LaNiO₃ powder into a pellet or mount the powder on a sample holder using double-sided carbon tape. Ensure a flat and uniform surface. For thin films, the sample can be mounted directly.

  • Instrument Setup: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source. The analysis chamber should be under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

  • Data Acquisition:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify the elements present on the surface.

    • Acquire high-resolution spectra for the core levels of interest (La 3d, Ni 2p, O 1s, C 1s).

  • Data Analysis:

    • Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra.

    • Peak Fitting: Deconvolute the core-level spectra using Gaussian-Lorentzian functions to identify the different chemical states and their relative concentrations. For the Ni 2p spectrum, multiplet splitting and satellite peaks should be considered for accurate fitting.

B. Temperature-Programmed Reduction (TPR)

  • Sample Preparation: Place a known amount of the LaNiO₃ powder (typically 30-50 mg) in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample in an inert gas flow (e.g., Ar or He) at a specific temperature (e.g., 300 °C) for a defined period to remove adsorbed water and other contaminants.

  • Reduction: Cool the sample to room temperature and then switch the gas flow to a reducing gas mixture (e.g., 5-10% H₂ in Ar). Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 900 °C).

  • Data Acquisition: Monitor the consumption of H₂ using a thermal conductivity detector (TCD).

  • Data Analysis: The resulting TPR profile (H₂ consumption vs. temperature) provides information about the reducibility of the metal species in the oxide. For LaNiO₃, two main reduction peaks are typically observed, corresponding to the reduction of Ni³⁺ to Ni²⁺ and then Ni²⁺ to Ni⁰.[2]

C. Operando X-ray Absorption Spectroscopy (XAS)

  • Electrochemical Cell: Design a spectro-electrochemical cell that allows for in-situ XAS measurements during electrochemical reactions. The cell should have a window that is transparent to X-rays (e.g., Kapton or polypropylene).

  • Working Electrode Preparation: Prepare the working electrode by depositing the LaNiO₃ catalyst onto a suitable substrate (e.g., carbon paper or a glassy carbon electrode).

  • Experimental Setup: Place the electrochemical cell in the beamline of a synchrotron radiation source. Connect the cell to a potentiostat to control the electrochemical potential.

  • Data Acquisition: Acquire XAS data (both X-ray Absorption Near Edge Structure - XANES, and Extended X-ray Absorption Fine Structure - EXAFS) at the absorption edge of the element of interest (e.g., Ni K-edge) while the electrochemical reaction is in progress.

  • Data Analysis: Analyze the changes in the XAS spectra as a function of the applied potential to gain insights into the changes in the oxidation state, coordination environment, and bond distances of the active metal center during the catalytic reaction.

Conclusion

This technical guide has provided a detailed overview of the surface chemistry and active sites of LaNiO₃, a versatile perovskite catalyst. The interplay between its surface composition, the dynamic nature of its active sites, and the specific reaction conditions governs its catalytic performance in important reactions like OER and CO oxidation. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this promising material, facilitating further research and development in the field of catalysis.

References

Theoretical Modeling of Lanthanum Nickel Oxide Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum nickel oxide (LaNiO3), a perovskite-type oxide, has garnered significant attention due to its unique electronic and catalytic properties.[1][2] It stands out among rare-earth nickelates for its metallic and paramagnetic behavior down to low temperatures.[2] However, recent studies on single crystals have revealed an antiferromagnetic ground state, challenging previous assumptions.[3][4] This complex behavior, coupled with its potential applications in catalysis, fuel cells, and electronic devices, makes LaNiO3 a subject of intense theoretical and experimental investigation.[1][5][6]

This technical guide provides a comprehensive overview of the theoretical modeling of LaNiO3 properties, supported by experimental validation. It is intended for researchers and professionals seeking a deeper understanding of the computational and experimental methodologies used to study this fascinating material.

Theoretical Modeling Approaches

The theoretical investigation of LaNiO3 predominantly relies on first-principles calculations based on Density Functional Theory (DFT). These methods are crucial for understanding the electronic structure, magnetic properties, and defect chemistry that govern the material's performance.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For LaNiO3, DFT calculations have been employed to study its metallic nature, which arises from the strong hybridization of Ni 3d and O 2p orbitals near the Fermi level.[7]

DFT+U

Standard DFT approximations can sometimes fail to accurately describe strongly correlated electron systems like the 3d electrons in nickelates. The DFT+U method incorporates an on-site Coulomb interaction term (U) to account for these strong correlations, providing a more accurate description of localized d electrons.[8] This approach has been successfully used to model the electronic and magnetic properties of LaNiO3 thin films and superlattices.[9]

Dynamical Mean-Field Theory (DFT+DMFT)

For an even more rigorous treatment of electron correlation effects, DFT can be combined with Dynamical Mean-Field Theory (DFT+DMFT). This method is particularly useful for studying the electronic structure of strongly correlated materials and has been applied to investigate the mass enhancement and spectral functions of LaNiO3.[10]

Key Properties of this compound

Crystal Structure

LaNiO3 typically exhibits a rhombohedrally distorted perovskite structure at room temperature (space group R-3c).[11] However, a cubic perovskite structure (space group Pm-3m) is also theoretically considered and can be stabilized under certain conditions.[12] The precise lattice parameters are sensitive to synthesis conditions and strain.[13]

Electronic Properties

Bulk LaNiO3 is metallic with no band gap, a property attributed to the significant overlap between Ni 3d and O 2p orbitals.[7] Theoretical calculations using DFT and DFT+DMFT have been instrumental in understanding its electronic band structure and density of states.[10][14] The electronic properties can be tuned by factors such as strain, film thickness, and oxygen vacancies.

Magnetic Properties

While initially considered a paramagnetic metal, recent studies on high-quality single crystals have revealed antiferromagnetic ordering at low temperatures.[3][4] Theoretical models using DFT+U have been employed to investigate the magnetic ground state and the emergence of magnetic moments in LaNiO3 superlattices.[9] The calculated total magnetic moment for the ferromagnetic state is approximately 1.00 µB per formula unit.[12]

Catalytic Activity

LaNiO3 is a promising catalyst for various reactions, including the oxygen evolution reaction (OER) in water splitting.[5][15] Theoretical studies suggest that the catalytic activity is linked to the electronic structure, particularly the occupancy of the Ni eg orbitals, and the presence of surface defects like oxygen vacancies.[2][16] The OER on LaNiO3 is believed to proceed through the participation of lattice oxygen.[4][17]

Data Presentation

The following tables summarize key quantitative data from both theoretical calculations and experimental measurements for LaNiO3.

Table 1: Crystal Structure Parameters

StructureSpace GroupTheoretical Lattice Constant (a) (Å)Experimental Lattice Constant (a) (Å)
RhombohedralR-3c-5.4573[11]
Pseudocubic-3.815[18]3.84[11]
CubicPm-3m3.86[12]-

Table 2: Electronic and Magnetic Properties

PropertyTheoretical ValueExperimental ValueMethod
Band Gap (eV)0.00[7][12]MetallicDFT, Experimental
Total Magnetic Moment (µB/f.u.)1.00 (Ferromagnetic)[12]Antiferromagnetic below 157 K[3]DFT+U, Neutron Scattering
Electrical Conductivity (RT, S/cm)-~1.0 x 104 (single crystal)[1]4-probe DC method

Experimental Protocols

Detailed experimental procedures are crucial for synthesizing high-quality LaNiO3 and validating theoretical models.

Synthesis of LaNiO3 Powder

5.1.1. Sol-Gel Method

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of lanthanum nitrate (B79036) (La(NO3)3·6H2O) and nickel nitrate (Ni(NO3)2·6H2O) in deionized water.

  • Chelating Agent Addition: Add citric acid to the solution in a 1:1 molar ratio with the total metal cations. Ethylene glycol is then added, also in a 1:1 molar ratio with the citric acid.

  • Gel Formation: Heat the solution at 80°C while stirring continuously for several hours until a viscous gel is formed.

  • Drying and Calcination: Dry the gel at 110°C for 24 hours. The dried precursor is then calcined in two steps: first at 350°C for 30 minutes, followed by a second calcination at 800°C for 2 hours in air to obtain the final LaNiO3 powder.[17]

5.1.2. Co-precipitation Method

  • Precursor Solution: Prepare an aqueous solution containing equimolar quantities of lanthanum nitrate and nickel nitrate.

  • Precipitation: Slowly add an excess of sodium carbonate (Na2CO3) solution to the nitrate solution while stirring to precipitate the metal carbonates.

  • Washing and Drying: Thoroughly wash the precipitate with distilled water to remove any residual ions, then filter and dry at 60°C for 20 hours.

  • Calcination: The dried powder is first heated at 550°C for 3 hours in air, followed by calcination at temperatures between 800°C and 900°C for 5 to 15 hours to form the perovskite phase.[2]

Characterization Techniques

5.2.1. X-ray Diffraction (XRD)

  • Sample Preparation: A small amount of the synthesized LaNiO3 powder is finely ground and mounted on a sample holder.

  • Data Collection: The XRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 20-80 degrees with a step size of 0.02 degrees.

  • Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present, determine the lattice parameters, and estimate the crystallite size using the Scherrer equation. Rietveld refinement can be used for a more detailed structural analysis.[19][20]

5.2.2. Scanning Electron Microscopy (SEM)

  • Sample Preparation: The powder sample is mounted on an aluminum stub using conductive carbon tape. A gentle stream of compressed gas can be used to remove any loosely bound particles to ensure a monolayer of particles.[6][21] For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied to prevent charging under the electron beam.[22]

  • Imaging: The prepared stub is placed in the SEM chamber. The electron beam is scanned across the sample surface, and the resulting signals (secondary electrons or backscattered electrons) are used to generate an image of the sample's morphology and particle size distribution.

5.2.3. Temperature-Programmed Reduction (TPR)

  • Sample Preparation: A small amount of the catalyst (typically 30-50 mg) is placed in a U-shaped quartz reactor.

  • Pre-treatment: The sample is preheated in an inert gas flow (e.g., He or Ar) to remove any adsorbed water.[2][23]

  • Reduction: A reducing gas mixture (e.g., 5-10% H2 in Ar) is flowed over the sample while the temperature is increased at a constant rate (e.g., 10°C/min).

  • Detection: A thermal conductivity detector (TCD) measures the consumption of hydrogen as a function of temperature. The resulting TPR profile provides information about the reducibility of the metal oxides in the sample.[8][24][25][26]

Visualizations

Theoretical Modeling Workflow

DFT_Workflow cluster_input Input Definition cluster_calc DFT Calculation cluster_analysis Property Analysis start Define Crystal Structure (e.g., LaNiO3 perovskite) pseudo Select Pseudopotentials (e.g., PBE) start->pseudo params Set Calculation Parameters (e.g., cutoff energy, k-points) pseudo->params scf Self-Consistent Field (SCF) Calculation params->scf relax Structural Relaxation (Optimize lattice and atomic positions) scf->relax magnetic Magnetic Properties (Magnetic moment, ordering) scf->magnetic dos Density of States (DOS) Calculation relax->dos bands Band Structure Calculation relax->bands structural Structural Properties (Lattice parameters) relax->structural electronic Electronic Properties (Band gap, DOS at Fermi level) dos->electronic bands->electronic

A simplified workflow for DFT calculations of LaNiO3 properties.
Synthesis and Characterization Workflow

Synthesis_Characterization_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Performance Evaluation precursors Mix Precursors (e.g., Nitrates + Chelating Agent) gel Gel Formation / Precipitation precursors->gel calcination Drying & Calcination gel->calcination xrd XRD (Phase & Structure) calcination->xrd sem SEM (Morphology) calcination->sem tpr TPR (Reducibility) calcination->tpr catalytic_activity Catalytic Activity Testing (e.g., OER) xrd->catalytic_activity sem->catalytic_activity tpr->catalytic_activity

General workflow for the synthesis and characterization of LaNiO3 catalysts.
Structure-Property Relationship

Structure_Property_Relationship cluster_synthesis Synthesis Conditions cluster_structure Material Structure cluster_properties Resulting Properties temp Calcination Temperature crystal Crystal Structure (Phase, Lattice Parameters) temp->crystal defects Defect Chemistry (Oxygen Vacancies) temp->defects time Calcination Time time->crystal atmosphere Atmosphere atmosphere->defects electronic Electronic Properties crystal->electronic magnetic Magnetic Properties crystal->magnetic defects->electronic catalytic Catalytic Activity defects->catalytic morphology Morphology (Particle Size, Surface Area) morphology->catalytic

Relationship between synthesis, structure, and properties of LaNiO3.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Lanthanum Nickel Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of lanthanum nickel oxide (LaNiO₃) nanoparticles using the sol-gel method. This technique is a versatile and cost-effective approach for producing nanostructured materials with controlled size, composition, and morphology.[1][2] this compound nanoparticles are of significant interest due to their diverse applications in catalysis, energy storage, and electronics.[3][4][5]

Overview

The sol-gel process facilitates the creation of a homogenous solution of precursors at a molecular level, which is then converted into a gel and subsequently heat-treated (calcined) to form the desired crystalline nanoparticles.[2][6] Key advantages of this method include excellent control over the final product's properties and the ability to produce uniform nanoparticles.[2]

Experimental Protocol: Sol-Gel Synthesis of LaNiO₃ Nanoparticles

This protocol is a synthesized methodology based on established sol-gel synthesis routes for perovskite oxides.[7][8]

2.1. Materials and Reagents

  • Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ammonia (B1221849) solution (NH₄OH)

  • Deionized (DI) water

  • Ethanol

2.2. Equipment

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • pH meter

  • Drying oven

  • Muffle furnace

  • Mortar and pestle

2.3. Step-by-Step Procedure

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of lanthanum nitrate hexahydrate and nickel nitrate hexahydrate in deionized water with continuous stirring to create a homogenous solution.

    • In a separate beaker, prepare a solution of citric acid in deionized water. The molar ratio of citric acid to the total moles of metal nitrates should be greater than one (typically 1.5 to 2) to ensure complete chelation.

  • Sol Formation:

    • Slowly add the citric acid solution to the mixed metal nitrate solution while stirring vigorously.

    • Heat the resulting solution to 70-80°C on a magnetic stirrer with a hot plate.

  • Gelation:

    • Adjust the pH of the solution to between 7 and 9 by the dropwise addition of ammonia solution. This step is crucial for initiating the polymerization and gel formation.

    • Continue stirring and heating the solution. Over several hours, the solution will become more viscous and eventually form a thick, transparent gel.

  • Drying:

    • Transfer the wet gel to a drying oven and dry at 100-120°C for 12-24 hours to remove the water and other volatile components. The result will be a dried, porous solid known as a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder using a mortar and pestle.

    • Place the powder in a ceramic crucible and transfer it to a muffle furnace for calcination.

    • Heat the powder at a controlled rate (e.g., 5°C/min) to the desired calcination temperature, typically in the range of 600-800°C, and hold for 2-4 hours.[9][10] This step removes the organic components and facilitates the crystallization of the LaNiO₃ perovskite phase.

  • Final Product:

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • The resulting fine black powder is this compound nanoparticles.

2.4. Experimental Workflow Diagram

SolGel_Synthesis A Precursor Solution (La(NO₃)₃, Ni(NO₃)₂) C Mixing and Chelation A->C B Chelating Agent Solution (Citric Acid) B->C D pH Adjustment (Ammonia Solution) C->D Formation of Metal-Citrate Complexes E Gelation (Heating at 70-80°C) D->E Polymerization F Drying (100-120°C) E->F Formation of Xerogel G Grinding F->G H Calcination (600-800°C) G->H I LaNiO₃ Nanoparticles H->I Crystallization

Caption: Workflow for the sol-gel synthesis of LaNiO₃ nanoparticles.

Quantitative Data from Literature

The following tables summarize key synthesis parameters and resulting properties of lanthanum-doped nickel oxide and lanthanum nickelate nanoparticles from various studies.

Table 1: Sol-Gel Synthesis Parameters for La-doped NiO and LaNiO₃ Nanoparticles

PrecursorsChelating AgentpHCalcination Temp. (°C)Resulting MaterialReference
Nickel Chloride, Lanthanum NitrateCitric Acid9-10550La-doped NiO[7]
Lanthanum Nitrate, Nickel NitrateCitric AcidN/A600-800LaNiO₃[9]
Lanthanum Nitrate, Nickel HydroxideCitric AcidN/A600 & 800LaNiO₃[8]

Table 2: Characterization Data of Synthesized Nanoparticles

MaterialDoping (wt%)Crystallite Size (nm)Band Gap (eV)Application HighlightReference
La-doped NiO3N/ADecreased84% degradation of Rhodamine B[7]
LaNiO₃N/A18-31N/AThermoelectric applications[9]
LaNiO₃N/A88.6 (at 600°C)3.45Hole-transport layer in polymer solar cells[8][10]

Characterization Protocols

To analyze the synthesized this compound nanoparticles, the following standard characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[7][11]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, particle size, and aggregation of the nanoparticles.[7][11]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the synthesized material.[7][11]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle size, shape, and lattice structure.

  • UV-Visible Spectroscopy: To determine the optical properties and estimate the band gap of the nanoparticles.[7][11]

  • Photoluminescence (PL) Spectroscopy: To study the electron-hole recombination processes within the nanoparticles.[7][11]

Applications

This compound and related nanostructures have shown significant promise in a variety of fields:

  • Catalysis: Their high surface area and unique electronic properties make them effective catalysts for various chemical reactions, including the degradation of organic pollutants.[3][7]

  • Energy Storage: These materials are being explored as electrode materials for supercapacitors due to their favorable electrochemical properties.[12]

  • Sensors: Their electrical conductivity and sensitivity to different gases make them suitable for gas sensing applications.[4]

  • Solar Cells: LaNiO₃ can be used as a transparent hole-transport layer in polymer solar cells.[8][10]

Logical Relationship Diagram

Logical_Relationships cluster_synthesis Synthesis Parameters cluster_properties Nanoparticle Properties cluster_applications Applications Precursors Precursors ParticleSize Particle Size Precursors->ParticleSize ChelatingAgent Chelating Agent Morphology Morphology ChelatingAgent->Morphology pH pH Crystallinity Crystallinity pH->Crystallinity CalcinationTemp Calcination Temp. CalcinationTemp->ParticleSize CalcinationTemp->Crystallinity Catalysis Catalysis ParticleSize->Catalysis EnergyStorage Energy Storage Crystallinity->EnergyStorage Sensors Sensors Morphology->Sensors OpticalProperties Optical Properties OpticalProperties->Catalysis

Caption: Influence of synthesis parameters on nanoparticle properties and applications.

References

Application Notes and Protocols for LaNiO3 Powder Synthesis via Co-precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum nickelate (LaNiO3) is a perovskite-type oxide that has garnered significant interest for a variety of applications, including catalysis, electrode materials for supercapacitors and fuel cells, and sensors.[1][2][3] Its unique electronic and catalytic properties are highly dependent on its phase purity, particle size, and surface area. The co-precipitation method is a widely employed technique for synthesizing LaNiO3 powder due to its relative simplicity, low cost, and ability to produce homogeneous, fine powders at lower calcination temperatures compared to conventional solid-state reaction methods.[4][5]

This document provides a detailed protocol for the synthesis of LaNiO3 powder using the co-precipitation method. It includes information on the necessary reagents and equipment, a step-by-step experimental procedure, and characterization techniques.

Experimental Protocols

1. Materials and Reagents

  • Lanthanum (III) nitrate (B79036) hexahydrate (La(NO3)3·6H2O) (analytical grade)

  • Nickel (II) nitrate hexahydrate (Ni(NO3)2·6H2O) (analytical grade)

  • Sodium carbonate (Na2CO3) or Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (precipitating agent)

  • Deionized water

  • Ethanol (B145695)

2. Equipment

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

  • Muffle furnace

  • Mortar and pestle

3. Synthesis Procedure

The co-precipitation method for LaNiO3 synthesis involves three main stages: preparation of the precursor solution, precipitation of the metal hydroxides/carbonates, and calcination of the precipitate to form the perovskite phase.

Step 1: Precursor Solution Preparation

  • Prepare an aqueous solution of lanthanum nitrate and nickel nitrate. In a typical procedure, equimolar amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O are dissolved in deionized water.[6] For example, a 1M solution can be prepared.[7]

  • Stir the solution continuously using a magnetic stirrer until the salts are completely dissolved, resulting in a clear green solution.

Step 2: Co-precipitation

  • Prepare a solution of the precipitating agent. The choice of precipitating agent can influence the characteristics of the final product. Common choices include sodium carbonate (Na2CO3), potassium hydroxide (KOH), or a mixture of K2CO3 and NaOH.[4][6][7]

  • Slowly add the precipitating agent solution dropwise to the precursor solution while stirring vigorously.[6] The addition of the precipitating agent will cause the pH of the solution to increase, leading to the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates.

  • Monitor the pH of the solution. For complete precipitation, the final pH should be alkaline, typically around 13 or higher when using a strong base like KOH.[4]

  • Continue stirring the resulting slurry for a few hours (e.g., 3 hours) to ensure homogeneous precipitation and aging of the precipitate.[7]

Step 3: Washing and Drying

  • Separate the precipitate from the solution by filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any residual ions. Subsequently, wash with ethanol to facilitate drying.[7]

  • Dry the washed precipitate in an oven at a temperature around 60-120°C for 6 to 20 hours to remove the water and ethanol.[6][7] The result is a light green powder.[7]

Step 4: Calcination

  • Grind the dried powder using a mortar and pestle to ensure fine and uniform particles.

  • Place the powder in a crucible and calcine it in a muffle furnace. The calcination temperature and duration are critical parameters that determine the formation of the pure LaNiO3 perovskite phase.

  • The calcination is often performed in a temperature range of 600°C to 900°C for 2 to 10 hours.[7][8] Some protocols may involve a pre-heating step at a lower temperature (e.g., 550°C for 3 hours) before the final calcination.[6]

Characterization

The synthesized LaNiO3 powder should be characterized to confirm its phase purity, crystal structure, morphology, and other properties. Common characterization techniques include:

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized powder. The diffraction peaks should correspond to the rhombohedral perovskite structure of LaNiO3.[7]

  • Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the LaNiO3 powder.

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To determine the thermal decomposition behavior of the precursor and the appropriate calcination temperature.[6]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

Data Presentation

The following table summarizes the quantitative data from various studies on the co-precipitation synthesis of LaNiO3.

Precursor SaltsPrecipitating AgentPrecursor ConcentrationFinal pHDrying ConditionsCalcination Temperature (°C)Calcination Time (h)Resulting Phase
La(NO3)3·6H2O, Ni(NO3)2·6H2O[6]Na2CO3Equimolar-60°C for 20 h800 - 9005 - 15LaNiO3
La(NO3)3, Ni(NO3)2[4]KOH-≥ 13---LaNiO3 with NiO phase
La(NO3)3·6H2O, Ni(NO3)2·6H2O[7]K2CO3 and NaOH1M-120°C for 6 h600 - 9006LaNiO3

Mandatory Visualization

CoPrecipitation_Workflow cluster_solution Solution Preparation cluster_reaction Precipitation cluster_processing Powder Processing cluster_final Final Product A Dissolve La(NO3)3·6H2O and Ni(NO3)2·6H2O in Deionized Water C Slowly Add Precipitating Agent to Metal Salt Solution with Vigorous Stirring A->C B Prepare Precipitating Agent Solution (e.g., Na2CO3) B->C D Age the Precipitate (Continuous Stirring) C->D E Filter and Wash the Precipitate D->E F Dry the Precipitate (e.g., 120°C for 6h) E->F G Grind the Dried Powder F->G H Calcine the Powder (e.g., 700°C for 6h) G->H I LaNiO3 Powder H->I

Caption: Experimental workflow for the synthesis of LaNiO3 powder via the co-precipitation method.

References

Application Notes and Protocols for Thin Film Deposition of Lanthanum Nickel Oxide (LaNiO3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality Lanthanum Nickel Oxide (LaNiO3, LNO) thin films, a perovskite oxide with metallic conductivity and excellent chemical stability. LNO thin films are of significant interest for a variety of applications, including as electrodes for ferroelectric random access memories (FeRAM), buffer layers for high-temperature superconductors, and as catalysts.[1][2] This document outlines three common deposition techniques: Chemical Solution Deposition (CSD), Pulsed Laser Deposition (PLD), and Radio Frequency (RF) Magnetron Sputtering.

Key Applications of LaNiO3 Thin Films

This compound thin films are utilized in a range of advanced technological applications due to their unique combination of properties:

  • Conductive Electrodes: LNO's metallic conductivity and structural compatibility with other perovskite materials make it an excellent candidate for bottom electrodes in ferroelectric and multiferroic devices, improving performance and fatigue resistance.[3]

  • Buffer Layers: For the epitaxial growth of complex oxide thin films, such as high-temperature superconductors, LNO serves as an effective buffer layer, promoting desired crystal orientation and minimizing lattice mismatch.

  • Catalysis: The porous structure that can be achieved in LNO thin films provides a high surface area, making them promising for catalytic applications, particularly in oxygen evolution reactions.[1][4]

  • Sensors: The electrical properties of LNO can be sensitive to the surrounding atmosphere, enabling its use in gas sensing applications.

Deposition Techniques: A Comparative Overview

The choice of deposition technique significantly influences the structural, morphological, and electrical properties of the resulting LNO thin films. The following table provides a summary of the key characteristics of the three detailed protocols.

Deposition TechniqueKey AdvantagesTypical Film PropertiesCommon Substrates
Chemical Solution Deposition (CSD) Low cost, simple equipment, easy stoichiometry control, scalable.[5]Polycrystalline or textured, morphology controllable from dense to porous.[1][6]Si, SiO2/Si, Pt/Ti/SiO2/Si, YSZ, SrTiO3.[1][5][7]
Pulsed Laser Deposition (PLD) High-quality epitaxial films, stoichiometric transfer from target, precise thickness control.[8]Highly oriented or epitaxial, smooth surfaces, low resistivity.[8][9]SrTiO3 (STO), LaAlO3 (LAO), SrLaAlO4 (SLAO), YSZ.[9][10][11]
RF Magnetron Sputtering Good for large area deposition, uniform thickness, good adhesion.[12]Polycrystalline or textured, orientation controllable by deposition temperature.[12][13]Si, SiO2/Si, Pt/Ti/SiO2/Si, Glass.[12]

Experimental Protocols

Chemical Solution Deposition (CSD) / Sol-Gel

This protocol describes a common CSD method for preparing LNO thin films.

3.1.1. Precursor Solution Preparation

  • Starting Materials: Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and Nickel (II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) are common precursors.[1]

  • Solvent: 2-methoxyethanol (B45455) or acetic acid can be used as the solvent.[1][7]

  • Procedure:

    • Separately dissolve stoichiometric amounts of the lanthanum and nickel precursors in the chosen solvent.

    • Stir each solution at approximately 70°C for 10-30 minutes to ensure complete dissolution.[1][7]

    • Mix the two solutions and continue stirring at room temperature for several hours to form a stable precursor solution.[1]

    • Adjust the final concentration of the solution, typically to 0.2-0.3 M.[1][7]

3.1.2. Thin Film Deposition

  • Substrate Preparation: Clean the desired substrate (e.g., Pt/Ti/SiO₂/Si) ultrasonically in acetone (B3395972) and isopropanol, then dry with nitrogen.

  • Spin Coating:

    • Dispense the precursor solution onto the substrate.

    • Spin coat at a speed of 3000-5000 rpm for 20-30 seconds to achieve a uniform layer.[1][7]

  • Pyrolysis:

    • Bake the coated substrate on a hot plate at a temperature between 300°C and 450°C for 5 minutes in air to remove organic components.[1][7]

  • Annealing:

    • Transfer the film to a tube furnace and anneal at a temperature between 600°C and 800°C for 20-180 minutes in air to crystallize the LNO phase.[1][7]

  • Multi-layer Deposition: Repeat the spin coating, pyrolysis, and annealing steps to achieve the desired film thickness.[1]

3.1.3. Workflow Diagram

CSD_Workflow cluster_prep Solution Preparation cluster_depo Deposition Dissolve_La Dissolve La Precursor Mix_Stir Mix & Stir Dissolve_La->Mix_Stir Dissolve_Ni Dissolve Ni Precursor Dissolve_Ni->Mix_Stir Spin_Coat Spin Coating Mix_Stir->Spin_Coat Pyrolysis Pyrolysis Spin_Coat->Pyrolysis Annealing Annealing Pyrolysis->Annealing Repeat Repeat for Thickness Annealing->Repeat Final_Film Final LNO Film Annealing->Final_Film Repeat->Spin_Coat

Caption: Workflow for LNO thin film deposition via CSD.

Pulsed Laser Deposition (PLD)

This protocol provides a general procedure for the PLD of LNO thin films.

3.2.1. Target Preparation

  • Synthesize a stoichiometric LNO ceramic target using conventional solid-state reaction methods. This typically involves mixing La₂O₃ and NiO powders, followed by calcination and sintering at high temperatures (e.g., 900-1200°C).

3.2.2. Deposition Procedure

  • System Setup:

    • Mount the LNO target and the substrate in the PLD chamber. The target-substrate distance is typically maintained between 3 and 5 cm.[8]

    • Evacuate the chamber to a base pressure of <10⁻⁶ Torr.

  • Deposition Parameters:

    • Laser: A KrF excimer laser (248 nm) or XeCl excimer laser (308 nm) is commonly used.[8]

    • Laser Fluence: Set the laser fluence in the range of 1.5-2.0 J/cm².[8]

    • Pulse Repetition Rate: A rate of 4 Hz is typical.

    • Substrate Temperature: Heat the substrate to a temperature between 600°C and 750°C.[9]

    • Oxygen Partial Pressure: Introduce high-purity oxygen into the chamber to a pressure of 25-50 Pa (187-375 mTorr).[8][9]

  • Deposition:

    • Ablate the rotating LNO target with the pulsed laser beam. The ablated material forms a plasma plume that deposits onto the heated substrate.

  • Post-Deposition Annealing:

    • After deposition, the film can be annealed in-situ at a higher oxygen pressure (e.g., 5 x 10² mbar) for about an hour to ensure proper oxygen stoichiometry.

    • Cool the film down to room temperature in the oxygen atmosphere.

3.2.3. Workflow Diagram

PLD_Workflow Start Start Setup Mount Target & Substrate Start->Setup Evacuate Evacuate Chamber Setup->Evacuate Heat_Substrate Heat Substrate Evacuate->Heat_Substrate Set_O2_Pressure Set O2 Pressure Heat_Substrate->Set_O2_Pressure Laser_Ablation Laser Ablation of Target Set_O2_Pressure->Laser_Ablation Deposition Film Deposition Laser_Ablation->Deposition Post_Anneal In-situ Annealing Deposition->Post_Anneal Cool_Down Cool Down Post_Anneal->Cool_Down End End Cool_Down->End

Caption: General workflow for PLD of LNO thin films.

RF Magnetron Sputtering

This protocol outlines the deposition of LNO thin films using RF magnetron sputtering.

3.3.1. Target Preparation

  • A stoichiometric LNO ceramic target is prepared similarly to the PLD target, via solid-state reaction.[12]

3.3.2. Sputtering Procedure

  • System Setup:

    • Install the LNO target in the sputtering gun and place the substrate on the holder.

    • Achieve a base pressure of <10⁻⁶ Torr in the sputtering chamber.

  • Sputtering Parameters:

    • Sputtering Gas: A mixture of Argon (Ar) and Oxygen (O₂) is used. A common ratio is 75% Ar and 25% O₂.[12]

    • Working Pressure: Maintain a working pressure of around 10 mTorr.[12]

    • RF Power: Apply an RF power, for instance, 2.5 W/cm².[12]

    • Substrate Temperature: The substrate temperature can be varied from room temperature to 600°C to control film crystallinity and orientation.[12]

  • Deposition:

    • Initiate the plasma and sputter the LNO target material onto the substrate.

  • Post-Deposition Annealing (for room temperature depositions):

    • If deposited at room temperature, a post-annealing step in air at 600-700°C is required to crystallize the film.[13]

3.3.3. Workflow Diagram

Sputtering_Workflow start Start setup Load Target and Substrate start->setup pump_down Pump Down to Base Pressure setup->pump_down gas_inlet Introduce Ar/O₂ Sputtering Gas pump_down->gas_inlet set_pressure Set Working Pressure gas_inlet->set_pressure set_power Apply RF Power set_pressure->set_power deposition Sputter Deposition set_power->deposition post_anneal Post-Deposition Annealing (if required) deposition->post_anneal end End post_anneal->end

Caption: RF Magnetron Sputtering workflow for LNO films.

Data Presentation: Deposition Parameters and Film Properties

The properties of LNO thin films are highly dependent on the deposition parameters. The following tables summarize key quantitative data from the literature.

CSD: Influence of Annealing Temperature on LNO Film Properties
Annealing Temp. (°C)Film OrientationSurface MorphologyResistivity (Ω·cm)Reference(s)
600(100) oriented perovskiteSmooth, crack-free, mean grain size ~20 nm9.27 x 10⁻⁴[14]
700Highly (h00) orientationSmooth surface-[7]
700(200) orientationGood surface morphology0.0187[14]
750-800--2-3 x 10⁻³[2]
800Increased grain size and porosityIncreased grain size and porosity-[5]
900Prominent grain growth, decreased porosityProminent grain growth, decreased porosity-[5]
PLD: Deposition Parameters for LNO Thin Films on Various Substrates
SubstrateSubstrate Temp. (°C)Laser Fluence (J/cm²)O₂ Pressure (mbar)Resulting Film Thickness (nm)Resistivity at 300K (μΩ·cm)Reference(s)
SrTiO₃ (STO)6101.50.235Unusually low[10][11]
LaAlO₃ (LAO)6301.80.2~25-55Increases with decreasing thickness[10][11]
SrLaAlO₄ (SLAO)6201.60.2~25-55Increases with decreasing thickness[10][11]
SrTiO₃ (STO)7002.00.035 (35 Pa)-5310.25[8]
RF Sputtering: Influence of Substrate Temperature on LNO Film Properties
Substrate Temp. (°C)Film OrientationLa/Ni RatioResistivity (mΩ·cm)Reference(s)
150-250Highly (100)-oriented0.86 - 1.020.4 - 0.5[12]
200(100)-~0.4[12]
300(100)>1.02>0.5[12]
500(100)--[12]
600(110) with La₂NiO₄ phase1.60-[12]

Characterization of LNO Thin Films

A comprehensive characterization is essential to evaluate the quality of the deposited LNO films.

Characterization TechniqueInformation Obtained
X-Ray Diffraction (XRD) Crystalline phase identification, crystal structure, orientation, and crystallite size.[1][7]
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (cross-section).[7]
Atomic Force Microscopy (AFM) Surface topography, roughness, and grain size distribution.[5][7]
Transmission Electron Microscopy (TEM) Microstructure, crystal structure, and interface analysis at the nanoscale.[1]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the constituent elements.[1]
Four-Point Probe Measurement Electrical resistivity and conductivity.[7]

Logical Relationships and Troubleshooting

The interplay between deposition parameters and final film properties is crucial for process optimization.

Deposition_Parameters_Influence cluster_params Deposition Parameters cluster_props Film Properties Anneal_Temp Annealing Temperature Crystallinity Crystallinity & Orientation Anneal_Temp->Crystallinity controls grain growth Morphology Morphology & Roughness Anneal_Temp->Morphology affects grain size Resistivity Electrical Resistivity Anneal_Temp->Resistivity optimizes conductivity Substrate_Type Substrate Type Substrate_Type->Crystallinity influences epitaxy Film_Thickness Film Thickness Film_Thickness->Morphology can increase roughness Film_Thickness->Resistivity inversely related O2_Pressure O₂ Pressure O2_Pressure->Crystallinity affects stoichiometry O2_Pressure->Resistivity optimizes carrier concentration

References

Application Notes and Protocols for Green Synthesis of Lanthanum-Doped Nickel Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the green synthesis of lanthanum-doped nickel oxide (La-doped NiO) nanoparticles, their characterization, and potential applications in the biomedical field, particularly focusing on antimicrobial and anticancer activities. The protocols detailed below are based on established green synthesis methodologies, offering an eco-friendly, cost-effective, and simple approach for nanoparticle fabrication.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its diverse applications in catalysis, sensing, and energy storage.[1] Doping NiO with rare-earth elements like lanthanum (La) can modify its structural, optical, and electronic properties, enhancing its performance in various applications.[1] Green synthesis methods, utilizing plant extracts, offer a sustainable alternative to conventional chemical and physical synthesis routes, which are often energy-intensive and involve hazardous chemicals. This document outlines the phytosynthesis of La-doped NiO nanoparticles using Sesbania grandiflora leaf extract, a method that is both environmentally benign and readily scalable.[1]

Experimental Protocols

Preparation of Sesbania grandiflora Leaf Extract

This protocol describes the preparation of the aqueous plant extract used as a reducing and capping agent in the nanoparticle synthesis.

Materials:

  • Fresh, healthy leaves of Sesbania grandiflora

  • Deionized water

  • Beaker (1 L)

  • Heating mantle/hot plate

  • Whatman No. 1 filter paper

  • Storage bottle

Procedure:

  • Thoroughly wash the Sesbania grandiflora leaves with deionized water to remove any dust and impurities.

  • Air-dry the leaves in the shade for 5-7 days until they are completely dry and crisp.

  • Grind the dried leaves into a fine powder using a blender or mortar and pestle.

  • Add 10 g of the leaf powder to 500 mL of deionized water in a 1 L beaker.

  • Boil the mixture for 15-20 minutes with continuous stirring.

  • Allow the extract to cool to room temperature.

  • Filter the cooled extract using Whatman No. 1 filter paper to remove any solid residues.

  • Store the clear, aqueous extract in a well-stoppered bottle at 4°C for future use.

Green Synthesis of Lanthanum-Doped Nickel Oxide Nanoparticles

This protocol details the synthesis of pure and La-doped NiO nanoparticles. The doping concentration of lanthanum can be varied to study its effect on the nanoparticle properties.

Materials:

  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O)

  • Lanthanum (III) chloride heptahydrate (LaCl₃·7H₂O)

  • Sesbania grandiflora leaf extract (prepared as in Protocol 2.1)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Beakers (500 mL)

  • Magnetic stirrer with hot plate

  • pH meter

  • Centrifuge

  • Ethanol (B145695)

  • Drying oven

  • Muffle furnace

Procedure:

  • To synthesize pure NiO nanoparticles (0% La), dissolve 2 g of NiCl₂·6H₂O in 250 mL of deionized water in a 500 mL beaker.

  • For La-doped NiO nanoparticles, dissolve 2 g of NiCl₂·6H₂O and the desired weight percentage of LaCl₃·7H₂O (e.g., 2, 4, 6, 8, 10 wt%) in 250 mL of deionized water.

  • Stir the solution vigorously using a magnetic stirrer at 500 rpm to ensure homogeneity.

  • Add 25 mL of the prepared Sesbania grandiflora leaf extract to the solution and continue stirring.

  • Slowly add 2 M NaOH solution dropwise to the mixture while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 12.

  • Continue stirring the solution for an additional 6 hours at room temperature.

  • A green-colored gel will form. Heat the gel at 80°C for 24 hours to obtain a precipitate.

  • Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

  • Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products. Centrifuge after each wash.

  • Dry the washed precipitate in a hot air oven at 100°C for 12 hours.

  • Calcine the dried powder in a muffle furnace at 500°C for 2 hours to obtain the final crystalline La-doped NiO nanoparticles.

Characterization of Nanoparticles

A suite of analytical techniques is employed to determine the physicochemical properties of the synthesized nanoparticles.

  • X-ray Diffraction (XRD): To analyze the crystalline structure, phase purity, and crystallite size.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To investigate the morphology, size, and shape of the nanoparticles.[1]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and the presence of lanthanum in the doped samples.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and calculate the band gap energy of the nanoparticles.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups from the plant extract that are responsible for the reduction and stabilization of the nanoparticles.

Data Presentation

The quantitative data obtained from the characterization of La-doped NiO nanoparticles are summarized in the tables below for easy comparison.

Table 1: Effect of Lanthanum Doping on the Crystallite Size of NiO Nanoparticles. [1]

Sample (wt% La)Average Crystallite Size (nm)
025.4
222.8
420.1
618.5
817.2
1016.3

Table 2: Antibacterial Activity of La-Doped NiO Nanoparticles (Zone of Inhibition in mm). [1]

Sample (wt% La)Escherichia coli (Gram-negative)Bacillus subtilis (Gram-positive)
076
298
411.510
6109
887
1076
Streptomycin (Control)1211

Application Protocols

Protocol for Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This protocol is used to evaluate the antibacterial efficacy of the synthesized nanoparticles.

Materials:

  • Nutrient agar (B569324) medium

  • Bacterial cultures (Escherichia coli, Bacillus subtilis)

  • Sterile Petri plates

  • Sterile cotton swabs

  • Micropipette

  • Sterile cork borer (6 mm)

  • Synthesized La-doped NiO nanoparticles dispersed in sterile deionized water (e.g., 1 mg/mL)

  • Positive control (e.g., Streptomycin solution)

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Inoculate the solidified agar plates with the test bacterial cultures using sterile cotton swabs to create a uniform lawn.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar plates.

  • Carefully add a fixed volume (e.g., 50 µL) of the nanoparticle suspensions of different La concentrations into the respective wells.

  • Add the positive control (streptomycin solution) to one well and sterile deionized water (negative control) to another.

  • Allow the plates to stand for 1 hour to allow for the diffusion of the nanoparticles into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the green synthesis and characterization of La-doped NiO nanoparticles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Preparation of Sesbania grandiflora Leaf Extract mix Mixing Precursors (NiCl₂·6H₂O & LaCl₃·7H₂O) with Plant Extract start->mix ph_adjust pH Adjustment (to pH 12 with NaOH) mix->ph_adjust stir Stirring and Precipitation ph_adjust->stir wash_dry Washing and Drying stir->wash_dry calcine Calcination (500°C for 2h) wash_dry->calcine end_synth La-doped NiO Nanoparticles calcine->end_synth xrd XRD end_synth->xrd sem_tem SEM/TEM end_synth->sem_tem edx EDX end_synth->edx uv_vis UV-Vis DRS end_synth->uv_vis ftir FTIR end_synth->ftir antimicrobial Antimicrobial Activity end_synth->antimicrobial anticancer Anticancer Activity (Proposed) end_synth->anticancer

Caption: Experimental workflow for the green synthesis and characterization of La-doped NiO nanoparticles.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis in cancer cells by metal oxide nanoparticles, such as La-doped NiO. This is a generalized pathway based on existing literature for similar nanoparticles.

signaling_pathway np La-doped NiO Nanoparticles cell_membrane Cancer Cell Membrane np->cell_membrane Internalization ros Increased ROS Production cell_membrane->ros mito Mitochondrial Stress ros->mito p53 p53 Activation mito->p53 cyto_c Cytochrome c Release mito->cyto_c bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by La-doped NiO nanoparticles in cancer cells.

References

Application Notes and Protocols for the Characterization of Lanthanum Nickelate (LaNiO₃) using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanthanum nickelate (LaNiO₃) is a perovskite oxide material of significant interest due to its unique metallic conductivity and potential applications in catalysis, sensors, and as an electrode material in various electronic devices.[1][2] A thorough characterization of its structural and morphological properties is crucial for understanding its performance and for the quality control of synthesized materials. This document provides detailed application notes and experimental protocols for the characterization of LaNiO₃ using two fundamental techniques: X-ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy (SEM) for morphological and elemental analysis.

X-ray Diffraction (XRD) Analysis of LaNiO₃

1.1. Application Note

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For LaNiO₃, XRD is employed to:

  • Phase Identification: To confirm the formation of the desired LaNiO₃ perovskite phase and to identify any secondary or impurity phases, such as La₂O₃ or NiO, which may form during synthesis.[2][3] The diffraction pattern of the synthesized material is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).[3][4]

  • Crystal Structure and Lattice Parameter Determination: LaNiO₃ is known to crystallize in a rhombohedrally distorted perovskite structure, although cubic and tetragonal structures have also been reported.[5][6] XRD data allows for the precise determination of the crystal system, space group, and lattice parameters.[6]

  • Crystallite Size Estimation: The average size of the crystalline domains (crystallites) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This is particularly useful for nanomaterials.[7]

  • Strain and Defect Analysis: Variations in peak positions and shapes can provide qualitative information about lattice strain and the presence of crystalline defects.

1.2. Experimental Protocol for XRD Analysis

This protocol outlines the procedure for obtaining a powder XRD pattern for a synthesized LaNiO₃ sample.

1.2.1. Sample Preparation

  • Ensure the LaNiO₃ sample is in a fine powder form. If necessary, gently grind the sample in an agate mortar and pestle to obtain a homogenous, fine powder. This minimizes preferred orientation effects.

  • Mount the powder onto a sample holder. This can be a standard zero-background holder (e.g., single crystal silicon) or a glass slide.

  • Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions.

1.2.2. Instrument Parameters (Typical)

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used. A nickel filter may be used to remove the Cu Kβ component.[8]

  • Diffractometer: A standard powder diffractometer in Bragg-Brentano geometry.

  • Voltage and Current: Operate the X-ray tube at settings such as 40 kV and 40 mA.

  • Scan Range (2θ): A typical scan range is 20° to 80°.

  • Step Size: A step size of 0.02° is generally sufficient.

  • Scan Speed/Dwell Time: A scan speed of 1-2° per minute is common.

  • Optics: Use appropriate divergence, anti-scatter, and receiving slits.

1.2.3. Data Analysis

  • Phase Identification: Use software (e.g., X'Pert HighScore, MATCH!) to compare the experimental diffraction pattern with standard reference patterns (e.g., JCPDS #034-1028 for rhombohedral LaNiO₃).[3][4]

  • Lattice Parameter Refinement: Perform Rietveld refinement using appropriate software (e.g., GSAS, FullProf) to obtain precise lattice parameters.

  • Crystallite Size Calculation: Use the Scherrer formula: D = (K * λ) / (β * cosθ) Where:

    • D = mean crystallite size

    • K = Scherrer constant (typically ~0.9)

    • λ = X-ray wavelength

    • β = Full width at half maximum (FWHM) of the diffraction peak in radians

    • θ = Bragg angle

1.3. Data Presentation: Typical XRD Parameters for LaNiO₃

ParameterTypical ValueReference
Crystal SystemRhombohedral (most common)[6]
Space GroupR-3c[4]
JCPDS Card No.34-1028[3][4]
Lattice Parameters (Rhombohedral)a = 5.46 Å, α = 60.8°[6]
Lattice Parameters (Pseudocubic)a = 3.84 Å[6]
Major Diffraction Peaks (2θ for Cu Kα)~23.2°, 32.8°, 40.7°, 47.2°, 58.4°[3]
Corresponding Miller Indices (hkl)(101), (110), (200), (202), (122)[3]

1.4. Visualization: XRD Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Measurement cluster_data Data Processing & Analysis p1 LaNiO3 Synthesis p2 Grinding to Fine Powder p1->p2 p3 Mounting on Sample Holder p2->p3 a1 Instrument Setup (Cu Kα, 40kV, 40mA) p3->a1 a2 Data Acquisition (2θ Scan: 20°-80°) a1->a2 d1 Obtain Diffraction Pattern a2->d1 d2 Phase Identification (vs. JCPDS database) d1->d2 d3 Rietveld Refinement d1->d3 d4 Scherrer Analysis d1->d4 d5 Determine Crystal Structure, Lattice Parameters, Crystallite Size d2->d5 d3->d5 d4->d5

Caption: Workflow for XRD analysis of LaNiO₃.

Scanning Electron Microscopy (SEM) Analysis of LaNiO₃

2.1. Application Note

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce images of a sample's surface. It is essential for characterizing the micro- and nanostructure of LaNiO₃. Key applications include:

  • Morphology and Surface Topography: SEM provides high-resolution images of the sample's surface, revealing the shape, size, and arrangement of particles or grains. It can distinguish between different morphologies such as nanoparticles, nanorods, or dense thin films.[9][10]

  • Grain Size and Distribution: The average grain size and the distribution of grain sizes can be determined from SEM images, which is crucial as these factors can influence the material's electrical and catalytic properties.[11]

  • Porosity and Agglomeration: SEM analysis can reveal the extent of porosity and the degree of particle agglomeration in powder samples.[12][13]

  • Elemental Analysis (with EDX): When coupled with an Energy-Dispersive X-ray (EDX) detector, SEM can perform elemental analysis. This confirms the presence of Lanthanum (La), Nickel (Ni), and Oxygen (O) and can be used to check for elemental homogeneity and the presence of impurities.[7]

2.2. Experimental Protocol for SEM Analysis

This protocol describes the general procedure for SEM imaging and EDX analysis of a LaNiO₃ powder sample.

2.2.1. Sample Preparation

  • Mount a small amount of the LaNiO₃ powder onto an aluminum SEM stub using double-sided conductive carbon tape.

  • Gently press the powder onto the tape to ensure good adhesion.

  • Remove any loose powder by blowing with compressed air or nitrogen gas to prevent contamination of the SEM chamber.

  • For non-conductive or poorly conductive samples, a thin conductive coating (e.g., gold, platinum, or carbon) must be applied using a sputter coater. This prevents charging effects during imaging.

2.2.2. Instrument Parameters (Typical)

  • Microscope: A Field Emission SEM (FE-SEM) is recommended for high-resolution imaging.[11]

  • Accelerating Voltage: Typically between 5 kV and 20 kV. Lower voltages (e.g., 5-10 kV) are better for surface detail and reducing sample damage, while higher voltages provide better signal for EDX.

  • Working Distance: A working distance of 5-15 mm is common.

  • Probe Current: Adjust for a balance between image resolution and signal-to-noise ratio.

  • Detectors: Use a secondary electron (SE) detector for topographical information and a backscattered electron (BSE) detector for compositional contrast.

2.2.3. Imaging and EDX Analysis

  • Insert the prepared sample into the SEM chamber and pump down to high vacuum.

  • Navigate to an area of interest on the sample.

  • Focus the electron beam and adjust brightness, contrast, and stigmation to obtain a sharp image.

  • Capture images at various magnifications (e.g., 1,000x, 10,000x, 50,000x) to observe the overall morphology and fine details.

  • For EDX analysis, select a representative area or specific points and acquire the X-ray spectrum. An acquisition time of 60-120 seconds is typical.

  • Process the EDX spectrum to identify the elements present and determine their relative atomic or weight percentages.

2.3. Data Presentation: Typical SEM-EDX Data for LaNiO₃

ParameterObservationReference
Morphology
PowdersCan consist of agglomerated fine particles or distinct nanoparticles. Porous nature is often observed.[12][13]
Thin FilmsCan exhibit smooth, dense surfaces with well-defined grains. Grain size can be controlled by annealing conditions.[11][14]
Nanorods/NanocubesSpecific synthesis methods can produce well-defined 1D or 3D structures.[9][10]
Grain/Particle Size Highly dependent on synthesis method and calcination temperature. Can range from <50 nm to several micrometers.[11][15]
Elemental Composition (EDX)
Elements DetectedLanthanum (La), Nickel (Ni), Oxygen (O).[7]
Typical Atomic % Ratio (La:Ni)Expected to be close to 1:1.[8]

2.4. Visualization: SEM-EDX Experimental Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM & EDX Measurement cluster_data Data Analysis p1 Mount Powder on Stub (Carbon Tape) p2 Conductive Coating (e.g., Gold Sputtering) p1->p2 a1 Load Sample & Pump to Vacuum p2->a1 a2 Set Parameters (Voltage, Working Distance) a1->a2 a3 Acquire Images (SE/BSE Detectors) a2->a3 a4 Acquire EDX Spectrum a3->a4 d1 Analyze Morphology, Grain Size & Porosity a3->d1 d2 Identify Elements & Determine Composition a4->d2 d3 Correlate Structure with Properties d1->d3 d2->d3

Caption: Workflow for SEM and EDX analysis of LaNiO₃.

Correlated Analysis

The combination of XRD and SEM provides a comprehensive understanding of the LaNiO₃ material. XRD confirms the intrinsic crystallographic properties, such as phase purity and crystal structure, while SEM reveals the extrinsic physical properties, including particle size, shape, and surface morphology. For instance, a sample may be phase-pure according to XRD, but SEM images could show a high degree of undesirable agglomeration that might affect its performance. Conversely, a desired morphology seen in SEM is only useful if XRD confirms the correct crystalline phase has been formed. Together, these techniques are indispensable for the robust characterization of LaNiO₃.

References

Lanthanum Nickel Oxide: A Promising Catalyst for Carbon Monoxide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers

This document provides detailed application notes and experimental protocols for the use of lanthanum nickel oxide (LaNiO3) as a catalyst in the oxidation of carbon monoxide (CO). LaNiO3, a perovskite-type oxide, has demonstrated significant potential as a cost-effective alternative to precious metal catalysts for this crucial environmental application.[1] Its high catalytic activity, structural stability, and the tunability of its properties through various synthesis methods make it a subject of considerable research interest.[1][2][3][4]

Catalytic Performance of this compound

The catalytic efficiency of LaNiO3 in CO oxidation is influenced by its synthesis method and operating conditions. The data presented below, compiled from various studies, highlights the key performance indicators of LaNiO3-based catalysts.

Catalyst CompositionSynthesis MethodCalcination Temperature (°C)T100 (Temperature for 100% CO Conversion) (°C)Reference
LaNiO3EDTA–citrate complexing600~240[2]
LaNiO3EDTA–citrate complexing700~240[2]
LaNiO3EDTA–citrate complexing800>300[2]
LaNiO3Hydrolysis-precipitation-Higher than LaCoO3, LaMnO3, and LaFeO3[3]
NiO/LaNiO3Hydrolysis-Higher activity than LaNiO3 and 5wt%-Pt/γ-Al2O3 in the 100-200°C range[1]
LaNi1−xCoxO3 (x=0.0-1.0)Co-precipitation-Showed considerable increase in activity for CO oxidation[4]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and catalytic testing of this compound are provided below. These protocols are based on established methods reported in the literature.

Protocol 1: Synthesis of LaNiO3 via the EDTA-Citrate Complexing Method

This protocol describes the synthesis of LaNiO3 perovskite catalysts using a modified EDTA-citrate complexing method.[2]

Materials:

Procedure:

  • Prepare aqueous solutions of La(NO3)3·6H2O and Ni(NO3)2·6H2O in stoichiometric amounts.

  • In a separate beaker, dissolve EDTA and citric acid in deionized water. The molar ratio of metal ions to EDTA to citric acid should be controlled.

  • Add the metal nitrate solutions to the EDTA-citric acid solution while stirring continuously.

  • Adjust the pH of the resulting solution to a desired value (e.g., 8-9) using ammonium hydroxide to form a stable complex.

  • Heat the solution at 80-90°C with constant stirring to evaporate the water and form a viscous gel.

  • Dry the gel in an oven at 110-120°C overnight to obtain a solid precursor.

  • Grind the precursor into a fine powder.

  • Calcine the powder in a muffle furnace at a specific temperature (e.g., 600°C, 700°C, or 800°C) for a set duration (e.g., 4-6 hours) in an air atmosphere to obtain the final LaNiO3 perovskite catalyst.[2]

G cluster_synthesis LaNiO3 Synthesis Workflow prep_solutions Prepare Metal Nitrate and Ligand Solutions mixing Mix Solutions and Adjust pH prep_solutions->mixing gelation Heat to Form a Viscous Gel mixing->gelation drying Dry Gel to Obtain Precursor gelation->drying grinding Grind Precursor drying->grinding calcination Calcine Powder grinding->calcination final_catalyst LaNiO3 Catalyst calcination->final_catalyst

LaNiO3 Synthesis Workflow via EDTA-Citrate Method.
Protocol 2: Catalyst Characterization

To understand the physicochemical properties of the synthesized LaNiO3 catalyst, a series of characterization techniques are employed.

  • X-ray Diffraction (XRD): To identify the crystalline phase and structure of the catalyst.[2][5]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalyst.[2]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the elements.[2]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalyst.[4]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the catalyst, which is related to the reactivity of its lattice oxygen.[1][3]

Protocol 3: Catalytic Activity Testing for CO Oxidation

This protocol outlines the procedure for evaluating the catalytic performance of LaNiO3 in the oxidation of carbon monoxide.

Apparatus:

  • Fixed-bed flow reactor

  • Gas chromatograph (GC) or an infrared (IR) gas analyzer for CO and CO2 detection

  • Mass flow controllers

  • Furnace with a temperature controller

Procedure:

  • Load a specific amount of the LaNiO3 catalyst (e.g., 0.1 g) into the fixed-bed reactor.[1]

  • Pretreat the catalyst by heating it in a flow of air or an inert gas at a specific temperature to remove any adsorbed impurities.

  • Cool the reactor to the desired starting reaction temperature.

  • Introduce a feed gas mixture with a defined composition (e.g., 0.5% CO, 0.25% O2, balanced with N2) at a constant total flow rate (e.g., 500 mL/min).[1]

  • Increase the reactor temperature in a stepwise or ramping manner.

  • At each temperature, allow the reaction to reach a steady state and then analyze the composition of the effluent gas using a GC or gas analyzer to determine the concentrations of CO and CO2.

  • Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100

G cluster_testing CO Oxidation Catalytic Testing Workflow catalyst_loading Load Catalyst into Reactor pretreatment Pretreat Catalyst catalyst_loading->pretreatment reaction_start Introduce Reactant Gas Mixture pretreatment->reaction_start temp_ramp Ramp Temperature reaction_start->temp_ramp gas_analysis Analyze Effluent Gas temp_ramp->gas_analysis gas_analysis->temp_ramp Repeat at each temperature data_analysis Calculate CO Conversion gas_analysis->data_analysis

Workflow for Catalytic CO Oxidation Testing.

Concluding Remarks

This compound serves as a highly effective and versatile catalyst for CO oxidation. The synthesis parameters, particularly the calcination temperature, play a crucial role in determining its final catalytic activity.[2] Furthermore, modifications such as the deposition of NiO particles can significantly enhance its performance, making it superior to even some noble metal catalysts under certain conditions.[1] The protocols provided herein offer a standardized framework for the synthesis, characterization, and evaluation of LaNiO3 catalysts, facilitating further research and development in this important area of catalysis.

References

Application Notes and Protocols: LaNiO3 as a Cathode Material in Solid Oxide Fuel Cells (SOFCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanthanum Nickelate (LaNiO3) as a cathode material in Solid Oxide Fuel Cells (SOFCs). This document includes detailed protocols for the synthesis of LaNiO3 powder, fabrication of LaNiO3 cathodes, and electrochemical characterization techniques. Quantitative data on material properties and cell performance are summarized for comparative analysis.

Introduction to LaNiO3 as an SOFC Cathode Material

Lanthanum nickelate (LaNiO3) is a perovskite-type oxide that has garnered significant interest as a potential cathode material for intermediate-temperature solid oxide fuel cells (IT-SOFCs) operating between 600 and 800°C. Its attractive properties include high electrical conductivity and catalytic activity for the oxygen reduction reaction (ORR). However, its application requires careful consideration of its thermal and chemical compatibility with other cell components, particularly the electrolyte. A primary challenge is the potential for interfacial reactions with commonly used yttria-stabilized zirconia (YSZ) electrolytes at elevated temperatures, which can lead to the formation of insulating secondary phases like La2Zr2O7 and degrade cell performance. To mitigate this, gadolinium-doped ceria (GDC) is often employed as a barrier layer between the LaNiO3 cathode and the YSZ electrolyte.

Quantitative Data Presentation

Table 1: Electrochemical Performance of LaNiO3-based Cathodes in SOFCs
Cathode CompositionElectrolyteOperating Temperature (°C)Area-Specific Resistance (ASR) (Ω·cm²)Peak Power Density (mW/cm²)Reference
LaNiO3-GDC compositeScCeSZ800Not specifiedNot specified, but showed good performance[1]
La2NiO4-YSZ compositeYSZ750Not specified717[2]
La3Ni2O7-YSZ compositeYSZ750Not specified754[2]
La4Ni3O10-YSZ compositeYSZ750Not specified889[2]
LaNi0.5Cu0.5O3-δLSGM8000.056~870 (at 900°C)[3]
LaNi0.25Cu0.75O3-δ with La0.2Ce0.8O3-δ bufferLSGM8000.054Not specified[3]
LaNi1-xCoxO3-δ (x=0.6)Not specifiedNot specifiedNot specified450[4]
LaNiO3-YSZ electrolyte-based cellLaNiO3-YSZ550Not specified505[5]
Table 2: Thermal Expansion Coefficients (TECs) of LaNiO3 and Common SOFC Electrolytes
MaterialTemperature Range (°C)Average TEC (x 10⁻⁶ K⁻¹)Reference
LaNi0.6Fe0.4O3-δNot specified12.0 - 13.5[6]
8mol% Yttria-Stabilized Zirconia (8YSZ)Not specified~10.5[6]
Gadolinium-Doped Ceria (GDC)Not specified~12.0[7]

Experimental Protocols

Synthesis of LaNiO3 Powder

Two common methods for synthesizing LaNiO3 powder are the solid-state reaction and the sol-gel method.

Protocol 3.1.1: Solid-State Reaction Method

This method involves the high-temperature reaction of precursor powders.

Materials:

  • Lanthanum(III) oxide (La2O3), pre-dried at 900°C for 10 hours to remove moisture

  • Nickel(II) oxide (NiO)

  • Ethanol (B145695)

  • Mortar and pestle or ball mill

  • High-temperature furnace

Procedure:

  • Calculate the stoichiometric amounts of La2O3 and NiO required.

  • Weigh the precursor powders and mix them thoroughly in a mortar and pestle with ethanol to form a slurry. Alternatively, use a ball mill for more homogeneous mixing.

  • Dry the mixture at 100°C to evaporate the ethanol.

  • Calcine the dried powder in air at a high temperature. A typical calcination temperature is 900°C for 10 hours to obtain a pure LaNiO3 phase[8].

  • After calcination, grind the resulting powder to break up any agglomerates.

  • Characterize the synthesized powder using X-ray diffraction (XRD) to confirm the phase purity.

Protocol 3.1.2: Sol-Gel Method

The sol-gel method generally yields finer, more homogeneous powders at lower synthesis temperatures.

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO3)3·6H2O)

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Citric acid

  • Ethylene (B1197577) glycol

  • Deionized water

  • Beakers, magnetic stirrer, and hot plate

  • Drying oven and furnace

Procedure:

  • Calculate and weigh the stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O.

  • Dissolve the metal nitrates in deionized water in a beaker with stirring.

  • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to the total moles of metal cations is typically between 1 and 2.

  • Add the citric acid solution to the metal nitrate solution while stirring continuously.

  • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is often 1:1.

  • Heat the solution on a hot plate at around 80-90°C with continuous stirring. This will promote polymerization and the formation of a viscous gel.

  • Dry the gel in an oven at approximately 120°C overnight to remove excess water.

  • Calcine the dried gel in a furnace. A two-step calcination is often used: a pre-calcination at a lower temperature (e.g., 350°C for 30 minutes) to burn off organic matter, followed by a final calcination at a higher temperature (e.g., 800°C for 2 hours) to form the crystalline LaNiO3 phase[9].

  • Gently grind the resulting powder.

  • Characterize the powder using XRD to verify the formation of the desired perovskite phase.

Fabrication of LaNiO3 Cathode

Common techniques for fabricating the cathode layer include screen printing and infiltration.

Protocol 3.2.1: Screen Printing

Screen printing is a widely used technique for depositing electrode layers of a specific thickness.

Materials:

  • Synthesized LaNiO3 powder

  • Organic binder (e.g., ethyl cellulose)

  • Solvent (e.g., terpineol)

  • Dispersant/plasticizer (optional)

  • Three-roll mill or planetary mixer

  • Screen printer with the desired mesh size

  • SOFC electrolyte substrate (e.g., YSZ or GDC)

Ink Formulation:

  • Mix the LaNiO3 powder with the organic binder, solvent, and any additives. A typical composition could be around 50-70 wt% ceramic powder and 30-50 wt% organic vehicle[10][11].

  • Homogenize the mixture using a three-roll mill or a planetary mixer to achieve a uniform paste with the desired viscosity for screen printing.

Printing Procedure:

  • Place the electrolyte substrate on the screen printer's vacuum chuck.

  • Apply the prepared LaNiO3 ink onto the screen.

  • Use a squeegee to spread the ink across the screen, forcing it through the mesh onto the substrate.

  • Carefully remove the printed substrate and dry it in an oven at a low temperature (e.g., 80-120°C) to evaporate the solvent.

  • For a thicker layer, the printing and drying steps can be repeated.

  • Sinter the cathode layer at a high temperature to burn out the organic binder and ensure good adhesion to the electrolyte. The sintering temperature should be optimized to achieve a porous microstructure without causing detrimental reactions with the electrolyte (e.g., 1000-1150°C).

Protocol 3.2.2: Infiltration

Infiltration involves introducing a precursor solution into a porous scaffold, which is then heated to form the final cathode material. This method is particularly useful for creating nanostructured electrodes.

Materials:

  • Porous electrolyte scaffold (e.g., porous YSZ or GDC)

  • Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)

  • Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

  • Deionized water or ethanol

  • Vacuum chamber (optional)

  • Furnace

Procedure:

  • Prepare a precursor solution by dissolving stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O in deionized water or ethanol.

  • Immerse the porous scaffold in the precursor solution. To ensure complete penetration of the solution into the pores, a vacuum can be applied[12][13].

  • Remove the scaffold from the solution and allow the excess solution to drain.

  • Dry the infiltrated scaffold at a low temperature (e.g., 100-150°C).

  • Calcine the scaffold at a higher temperature (e.g., 800-900°C) to decompose the nitrates and form the LaNiO3 phase within the porous structure.

  • Repeat the infiltration and calcination steps multiple times to achieve the desired loading of LaNiO3 within the scaffold.

  • Characterize the resulting composite cathode using scanning electron microscopy (SEM) to observe the microstructure.

Electrochemical Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to evaluate the performance of the SOFC cathode.

Protocol 3.3.1: Electrochemical Impedance Spectroscopy (EIS)

Experimental Setup:

  • A symmetrical cell (cathode/electrolyte/cathode) or a full cell (anode/electrolyte/cathode).

  • A potentiostat/galvanostat with a frequency response analyzer.

  • A tube furnace with temperature control.

  • Gas supply (air or oxygen for the cathode).

  • Current collectors (e.g., platinum or gold mesh and wires).

Procedure:

  • Place the symmetrical or full cell in the test rig inside the tube furnace.

  • Apply current collectors to both electrodes, ensuring good electrical contact. Use a four-probe setup to separate current and voltage leads.

  • Heat the cell to the desired operating temperature (e.g., 600-800°C) under a constant flow of air or oxygen to the cathode.

  • Allow the cell to stabilize at the set temperature.

  • Perform the EIS measurement at open-circuit voltage (OCV). Apply a small AC voltage perturbation (e.g., 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance).

  • The area-specific resistance (ASR) of the cathode can be determined from the impedance spectrum. For a symmetrical cell, the total polarization resistance is twice the ASR of a single electrode. The ASR is calculated by dividing the polarization resistance by two and multiplying by the electrode area.

  • The data can be fitted to an equivalent circuit model to deconvolve the different electrochemical processes occurring at the cathode[14][15][16][17].

Visualizations

Experimental Workflows

G cluster_synthesis LaNiO3 Powder Synthesis (Sol-Gel) cluster_fabrication Cathode Fabrication (Screen Printing) s1 Dissolve La and Ni Nitrates s2 Add Citric Acid and Ethylene Glycol s1->s2 s3 Heat to Form Gel s2->s3 s4 Dry the Gel s3->s4 s5 Calcine to Form LaNiO3 Powder s4->s5 f1 Prepare LaNiO3 Ink s5->f1 f2 Screen Print on Electrolyte f1->f2 f3 Dry the Printed Layer f2->f3 f4 Sinter the Cathode f3->f4

Caption: Workflow for LaNiO3 cathode preparation.

Logical Relationships

G performance SOFC Performance cathode_performance LaNiO3 Cathode Performance asr Low Area-Specific Resistance (ASR) cathode_performance->asr leads to power_density High Power Density cathode_performance->power_density leads to asr->performance power_density->performance microstructure Porous Microstructure microstructure->cathode_performance catalytic_activity High Catalytic Activity (ORR) catalytic_activity->cathode_performance conductivity High Electrical Conductivity conductivity->cathode_performance compatibility Good Thermo-chemical Compatibility compatibility->cathode_performance

Caption: Factors influencing LaNiO3 cathode performance.

References

Application of Lanthanum Nickel Oxide in Methane Dry Reforming: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanthanum nickel oxide (LaNiO3), a perovskite-type oxide, has emerged as a promising catalyst precursor for the dry reforming of methane (B114726) (DRM). This process converts two major greenhouse gases, methane (CH4) and carbon dioxide (CO2), into valuable synthesis gas (syngas), a mixture of hydrogen (H2) and carbon monoxide (CO)[1][2][3][4]. Syngas is a crucial feedstock for the synthesis of liquid fuels and various chemicals[5]. LaNiO3-derived catalysts are noted for their high activity, stability, and remarkable resistance to coking, a common issue that deactivates many nickel-based catalysts[3][6]. The high performance is often attributed to the in-situ formation of highly dispersed nickel nanoparticles strongly anchored on the lanthanum oxide support under reducing conditions[5][7]. This application note provides detailed protocols for the synthesis, characterization, and evaluation of LaNiO3 catalysts for DRM, along with a summary of representative performance data.

Catalyst Performance Data

The catalytic performance of LaNiO3 and its derivatives in methane dry reforming is influenced by factors such as synthesis method, reaction temperature, and the presence of dopants. The following tables summarize key performance indicators from various studies.

Catalyst CompositionSynthesis MethodReaction Temp. (°C)CH4 Conversion (%)CO2 Conversion (%)H2/CO RatioReference
LaNiO3Sol-gel (citrate)800~63.3Not Specified~0.56[8]
LaNiO3/γ-Al2O3 (20 wt% Ni)Sol-gel & Impregnation800~90~95Not Specified[1]
LaNiO3Chitosan chelation800HighHighNot Specified[9]
LaNi0.8Zr0.2O3Sol-gel800~85~90~0.95[2]
La0.9Zr0.1NiO3Sol-gel (citrate)800HighHigh~1.0[10]
Ni-Co-La/DiatomiteImpregnation8509692Not Specified[11][12]
Ni0.14Mg0.55La0.31Co-precipitation650>95>95Not Specified[13]

Experimental Protocols

I. Catalyst Synthesis: Sol-Gel Method (Citrate)

This method is widely used for synthesizing LaNiO3 perovskite catalysts[10].

Materials:

Procedure:

  • Calculate the stoichiometric amounts of La(NO3)3·6H2O and Ni(NO3)2·6H2O required for the desired amount of LaNiO3.

  • Dissolve the calculated amounts of the nitrate salts in a minimal amount of deionized water with stirring.

  • In a separate beaker, prepare a solution of citric acid. The molar ratio of citric acid to the total moles of metal cations should be 1:1[10].

  • Add the citric acid solution to the metal nitrate solution and stir for 40 minutes[10].

  • Add ethylene glycol to the mixture with a molar ratio of 1:1 with citric acid[10].

  • Heat the resulting solution at 80°C with continuous stirring for 8 hours to form a gel[10].

  • Dry the gel in an oven at 110°C for 24 hours[10].

  • Calcine the dried powder in a furnace. A two-step calcination is recommended: first at 350°C for 30 minutes, followed by 800°C for 2 hours[10].

II. Catalyst Characterization

A thorough characterization of the synthesized catalyst is crucial to understand its physicochemical properties.

Common Techniques:

  • X-ray Diffraction (XRD): To confirm the formation of the crystalline LaNiO3 perovskite phase[7][9][10].

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and particle size of the catalyst[9][10].

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the catalyst and the interaction between nickel and the support[9][10].

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area of the catalyst[2][10].

III. Methane Dry Reforming Reaction

Experimental Setup: The catalytic activity is typically evaluated in a fixed-bed reactor system[1][2][10]. A schematic of a typical setup is shown below.

experimental_setup CH4 CH4 Cylinder MFCs Mass Flow Controllers CH4->MFCs CO2 CO2 Cylinder CO2->MFCs N2 N2 Cylinder (Inert) N2->MFCs Mixer Gas Mixer MFCs->Mixer Reactor Fixed-Bed Reactor Mixer->Reactor Reactant Feed Condenser Condenser Reactor->Condenser Effluent Furnace Tube Furnace TC Thermocouple TC->Furnace GC Gas Chromatograph (GC) Condenser->GC

Caption: Schematic of a fixed-bed reactor setup for DRM.

Procedure:

  • Load approximately 100-200 mg of the LaNiO3 catalyst into a quartz micro-reactor[14].

  • Pre-treat the catalyst in-situ. A common pre-treatment involves reduction under a flow of H2 (e.g., 15% H2 in N2) at a high temperature (e.g., 500-800°C) for a specified duration (e.g., 1-2 hours)[12][15]. This step reduces the LaNiO3 perovskite to form active Ni nanoparticles supported on La2O3[5].

  • After reduction, switch the gas flow to the reactant mixture. A typical feed ratio is CH4:CO2:N2 = 1:1:1 or similar, with N2 serving as an internal standard[2].

  • Set the desired reaction temperature, typically ranging from 600°C to 850°C[2][9][10][12].

  • Maintain a constant total gas flow rate to achieve a specific gas hourly space velocity (GHSV)[2][9].

  • Analyze the composition of the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to quantify CH4, CO2, H2, and CO.

  • Calculate the conversions of CH4 and CO2, and the yields of H2 and CO using standard formulas.

Logical Workflows and Mechanisms

Catalyst Preparation and Evaluation Workflow

The overall process from catalyst synthesis to performance evaluation follows a logical sequence.

workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_eval Catalytic Evaluation start Precursor Selection (La, Ni salts, etc.) synthesis Synthesis (e.g., Sol-Gel) start->synthesis drying Drying synthesis->drying calcination Calcination drying->calcination end_prep LaNiO3 Powder calcination->end_prep xrd XRD end_prep->xrd sem SEM end_prep->sem bet BET end_prep->bet tpr TPR end_prep->tpr loading Reactor Loading end_prep->loading reduction In-situ Reduction (Activation) loading->reduction reaction DRM Reaction reduction->reaction analysis Product Analysis (GC) reaction->analysis performance Performance Metrics (Conversion, Yield, Stability) analysis->performance

Caption: Workflow for LaNiO3 catalyst synthesis and testing.

Catalyst Activation and Reaction Pathway

The LaNiO3 perovskite acts as a precursor that, upon reduction, forms the active catalyst. The DRM reaction then proceeds on the surface of the activated catalyst.

mechanism cluster_activation Catalyst Activation (In-situ Reduction) cluster_reaction Dry Reforming Reaction precursor LaNiO3 Perovskite active_catalyst Ni nanoparticles on La2O3 support precursor->active_catalyst H2, High Temp. ch4_ad CH4 dissociation on Ni sites co2_ad CO2 activation on La2O3 surface_species Surface Intermediates (C, O, H) ch4_ad->surface_species co2_ad->surface_species products Syngas (H2 + CO) surface_species->products Surface Reactions

Caption: Catalyst activation and simplified DRM reaction pathway.

Concluding Remarks

LaNiO3-based catalysts are highly effective for methane dry reforming due to their ability to form stable and highly dispersed nickel nanoparticles that are resistant to coking. The protocols and data presented here provide a comprehensive guide for researchers entering this field. Further improvements in catalytic performance can be achieved through strategies such as doping the perovskite structure with other metals or employing advanced synthesis techniques to create high-surface-area nanostructures[2][4][16][17]. These modifications can enhance the redox properties, oxygen mobility, and overall stability of the catalyst, paving the way for more efficient and robust DRM processes.

References

Application Notes & Protocols: Electrocatalytic Oxygen Evolution Reaction on LaNiO₃

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxygen evolution reaction (OER) is a critical process in renewable energy technologies such as water splitting for hydrogen production and rechargeable metal-air batteries. However, its sluggish kinetics necessitate the use of efficient and robust electrocatalysts. Perovskite oxides, with the general formula ABO₃, have emerged as a promising class of non-precious metal catalysts due to their compositional flexibility, tunable electronic structures, and cost-effectiveness.[1][2] Among them, Lanthanum Nickelate (LaNiO₃) is particularly noteworthy for its high intrinsic conductivity and catalytic activity for the OER in alkaline media.[1][3]

The catalytic activity of LaNiO₃ is attributed to the Ni³⁺ cations at the B-site, which possess a favorable eg orbital filling (equal to 1) that allows for optimal binding energy with OER intermediates.[1][4] Under OER operating conditions, the surface of LaNiO₃ often undergoes dynamic reconstruction to form a more active nickel oxyhydroxide (NiOOH) layer, which is widely considered the true catalytic site.[3][4][5] Furthermore, recent studies suggest that lattice oxygen within the perovskite structure can participate directly in the reaction mechanism, offering a pathway to further enhance activity.[6][7]

These application notes provide detailed protocols for the synthesis of LaNiO₃ powder, fabrication of working electrodes, and standardized electrochemical evaluation for the OER.

Data Presentation: OER Performance of LaNiO₃-Based Electrocatalysts

The following table summarizes key performance metrics for various LaNiO₃-based catalysts to facilitate comparison. The overpotential required to achieve a current density of 10 mA cm⁻² (η @ 10 mA cm⁻²) is a benchmark for catalytic activity, while the Tafel slope indicates the reaction kinetics.

CatalystOverpotential (η) @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteReference
Porous LaNiO₃ Thin Film367Not Reported1 M KOH[8]
Dense LaNiO₃ Thin Film478Not Reported1 M KOH[8]
LaNiO₃ (H₂-reduced, surface defects)38070.81 M KOH[9][10]
LaNiO₃ (Unreduced)Not Reported1391 M KOH[10]
LaNiO₃ Nanorods363Not Reported1 M KOH[2]
0.25Fe-LaNiO₃/FeOOH Heterostructure284691 M KOH[2]
LaNiO₃@LaCoO₃ Composite400120.31 M KOH[11]

Experimental Protocols

This protocol describes a common and scalable method for synthesizing polycrystalline LaNiO₃ powder.[1]

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O in DI water. (e.g., 0.1 M of each).

  • Precipitating Agent: Prepare a separate aqueous solution of Na₂CO₃ and NaHCO₃ (e.g., 0.2 M total concentration).

  • Precipitation: Slowly add the precursor solution dropwise into the vigorously stirred precipitating agent solution at room temperature. A precipitate will form immediately.

  • Aging: Continue stirring the mixture for 1-2 hours to ensure complete precipitation and aging of the precursor hydroxides/carbonates.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid repeatedly with DI water until the filtrate is neutral (pH ≈ 7), followed by a final wash with ethanol to remove excess water.

  • Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.

  • Calcination: Transfer the dried powder to a ceramic crucible and calcine it in a muffle furnace in air. A typical calcination profile involves ramping the temperature to 700-800 °C and holding for 4-6 hours to form the crystalline LaNiO₃ perovskite phase.[9]

  • Characterization: The resulting black powder should be characterized by X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to analyze morphology.

This protocol outlines the steps for preparing a catalyst-coated working electrode and performing standard electrochemical measurements in a three-electrode setup.

Materials & Equipment:

  • Synthesized LaNiO₃ powder

  • Conductive carbon black (e.g., Vulcan XC-72)

  • Nafion® perfluorinated resin solution (5 wt%) or PVDF binder

  • Isopropanol and DI water

  • Working electrode substrate (e.g., Glassy Carbon (GC) disk, Nickel Foam, FTO glass)

  • Counter electrode (e.g., Pt wire or graphite (B72142) rod)

  • Reference electrode (e.g., Ag/AgCl, Hg/HgO, or Saturated Calomel Electrode (SCE))

  • Electrolyte: 0.1 M or 1.0 M KOH solution

  • Potentiostat/Galvanostat

Procedure:

  • Catalyst Ink Preparation:

    • Weigh 5 mg of LaNiO₃ catalyst and 1 mg of conductive carbon black into a small vial.

    • Add 1 mL of a 3:1 v/v isopropanol/DI water solution.

    • Add 40 µL of 5 wt% Nafion® solution as a binder.

    • Sonicate the mixture in an ultrasonic bath for 30-60 minutes to form a homogeneous catalyst ink.

  • Working Electrode Fabrication:

    • Polish the surface of the GC disk electrode with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), then sonicate in DI water and ethanol to clean.

    • Using a micropipette, drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the polished GC surface to achieve a target loading (e.g., ~0.2-0.5 mg cm⁻²).

    • Allow the electrode to dry completely at room temperature.

  • Electrochemical Measurements:

    • Assemble a three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with O₂-saturated KOH electrolyte.

    • Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.

    • Catalyst Activation: Perform cyclic voltammetry (CV) for 20-50 cycles at a scan rate of 50-100 mV s⁻¹ in the potential window of interest (e.g., 1.0 to 1.7 V vs. RHE) to activate the catalyst surface.[4]

    • OER Polarization Curve: Record a linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV s⁻¹) to measure OER activity. The resulting data must be corrected for the uncompensated solution resistance (iR-correction). The overpotential (η) is calculated as η = E(RHE) - 1.23 V.

    • Tafel Analysis: The Tafel slope is determined by plotting η versus log(j) from the steady-state polarization data. The linear portion of this plot is fitted to the Tafel equation (η = b·log(j) + a), where b is the Tafel slope.

    • Stability Test: Assess catalyst durability using chronopotentiometry (constant current density, e.g., 10 mA cm⁻²) or chronoamperometry (constant potential) for an extended period (e.g., 10-24 hours), monitoring the change in potential or current density over time.[4][11]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for OER catalyst evaluation and the proposed mechanism of OER on the LaNiO₃ surface.

G cluster_synthesis Catalyst Preparation cluster_electrochem Electrochemical Evaluation cluster_analysis Data Analysis synthesis Synthesis of LaNiO₃ (e.g., Co-Precipitation) characterization Physicochemical Characterization (XRD, SEM, TEM) synthesis->characterization ink Catalyst Ink Formation characterization->ink electrode Working Electrode Fabrication ink->electrode setup Three-Electrode Cell Assembly electrode->setup testing Electrochemical Testing (CV, LSV, Chrono-analysis) setup->testing analysis Performance Metrics Calculation (Overpotential, Tafel Slope, Stability) testing->analysis

Caption: Experimental workflow for OER studies on LaNiO₃ catalysts.

G cluster_surface Catalyst Surface Evolution cluster_oer OER Catalytic Cycle on NiOOH A Pristine LaNiO₃ Surface (Ni³⁺ sites) B Surface Reconstruction (Anodic Potential) A->B C Active NiOOH Layer (Ni³⁺/Ni⁴⁺ sites) B->C D Ni-site + OH⁻ C->D Initiates Cycle E Ni-OH + e⁻ D->E - e⁻ F Ni-O + H₂O E->F - H⁺ - e⁻ G Ni-OOH + e⁻ F->G + OH⁻ H Ni-site + O₂ + H₂O + e⁻ G->H - H⁺ - e⁻ H->D Regenerates Active Site

References

Application Notes and Protocols: Photocatalytic Degradation of Pollutants using LaNiO₃

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of Lanthanum Nickelate (LaNiO₃) perovskite as a photocatalyst for the degradation of various environmental pollutants. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Lanthanum nickelate (LaNiO₃), a perovskite-type oxide, has garnered significant interest as a photocatalyst due to its unique electronic structure, thermal stability, and catalytic activity.[1] Its ability to absorb visible light makes it a promising material for environmental remediation through the degradation of organic pollutants in wastewater.[2][3] LaNiO₃ can be synthesized through various methods and can be used in its pure form or as a composite with other materials to enhance its photocatalytic efficiency.[4][5][6]

Data Presentation: Photocatalytic Degradation Efficiency

The photocatalytic performance of LaNiO₃ and its composites against various pollutants is summarized below.

CatalystPollutant (Concentration)Catalyst Conc.Light SourceDegradation EfficiencyTimeRate Constant (k)Reference
LaNiO₃-rGO (1:1)Brilliant GreenNot SpecifiedVisible Light83%Not SpecifiedNot Specified[4]
LaNiO₃-rGO (1:1)CiprofloxacinNot SpecifiedVisible Light64%Not SpecifiedNot Specified[4]
5% LaNiO₃/Ag₃PO₄Rhodamine B (50 mg/L)25 mg in 50 mL100W LED~100%20 min0.213 min⁻¹[5][7][8]
5% LaNiO₃/Ag₃PO₄Methyl Orange (50 mg/L)25 mg in 50 mL100W LED99.5%20 min0.1804 min⁻¹[5][8]
LaNiO₃/TiO₂Methyl Orange (10 mg/L)Not SpecifiedVisible Light2x higher than pure LaNiO₃75 minNot Specified[6]
LaNiO₃/TiO₂Methyl Orange (20 mg/L)Not SpecifiedVisible Light3x higher than pure LaNiO₃75 minNot Specified[6]
La₀.₈₇₅Sr₀.₁₂₅NiO₃-σMethyl Orange (10 mg/L)250 mg in 100 mLSimulated Solar100%80 min-0.05217 min⁻¹[9]
Undoped LaNiO₃-σMethyl Orange (10 mg/L)250 mg in 100 mLSimulated Solar92%80 min-0.03245 min⁻¹[9]
LaNiO₃ (Sol-Gel)Methyl OrangeNot SpecifiedVisible Light74.9%5 h0.1520 (10⁻² gL⁻¹h⁻¹)[10]
LaNiO₃-δMethyl Orange (5 ppm)1.5 g/LDark Ambient94.3%4 hNot Specified[11]

Experimental Protocols

3.1. Synthesis of LaNiO₃ Photocatalyst

Several methods can be employed for the synthesis of LaNiO₃ nanoparticles. The sol-gel method is a common and effective technique.

Protocol: Sol-Gel Synthesis of LaNiO₃ [9][10]

  • Precursor Preparation: Dissolve stoichiometric amounts of Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and Nickel (II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) in deionized water.

  • Chelation: Add citric acid to the solution in a 1.5:1 molar ratio with respect to the total metal ions. The citric acid acts as a chelating agent.

  • Gel Formation: Heat the solution at 80-90°C with continuous stirring until a viscous gel is formed.

  • Drying: Dry the gel in an oven at 120°C for 12 hours to remove the solvent.

  • Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 700-800°C) for several hours to obtain the crystalline LaNiO₃ perovskite phase.[6]

G cluster_synthesis Sol-Gel Synthesis of LaNiO₃ start Start: Precursor Preparation dissolve Dissolve La(NO₃)₃·6H₂O and Ni(CH₃COO)₂·4H₂O in DI water start->dissolve add_ca Add Citric Acid (Chelating Agent) dissolve->add_ca heat Heat at 80-90°C with stirring add_ca->heat gel Formation of Viscous Gel heat->gel dry Dry gel at 120°C for 12h gel->dry calcine Calcine powder at 700-800°C dry->calcine end End: LaNiO₃ Nanoparticles calcine->end

Sol-Gel Synthesis Workflow for LaNiO₃.

3.2. Photocatalytic Degradation Experiment

The following protocol outlines a typical experimental setup for evaluating the photocatalytic activity of LaNiO₃.

Protocol: Evaluation of Photocatalytic Activity [5][9]

  • Catalyst Suspension: Disperse a specific amount of LaNiO₃ catalyst (e.g., 25 mg) into a known volume of the pollutant solution (e.g., 50 mL of 50 mg/L Rhodamine B).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Expose the suspension to a light source (e.g., a 100W LED lamp or simulated solar irradiation) under continuous stirring.

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Centrifuge the collected samples to remove the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the pollutant to determine the change in its concentration.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency (%) using the formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

G cluster_workflow Photocatalytic Degradation Workflow start Start prepare Prepare pollutant solution and catalyst suspension start->prepare dark Stir in dark for Adsorption-Desorption Equilibrium prepare->dark irradiate Irradiate with light source (e.g., LED, Solar Simulator) dark->irradiate sample Collect samples at regular intervals irradiate->sample separate Centrifuge to remove catalyst sample->separate analyze Analyze supernatant with UV-Vis Spectrophotometer separate->analyze calculate Calculate Degradation Efficiency analyze->calculate end End calculate->end

Experimental Workflow for Photocatalysis.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of pollutants by LaNiO₃ involves the generation of reactive oxygen species (ROS) upon light irradiation.

  • Light Absorption: LaNiO₃ absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole (e⁻-h⁺) pairs.

  • Charge Separation: The photogenerated electrons and holes separate and migrate to the catalyst surface.

  • ROS Formation:

    • The holes (h⁺) in the valence band can directly oxidize the organic pollutant molecules.

    • These holes can also react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).

    • The electrons (e⁻) in the conduction band can react with dissolved oxygen (O₂) to form superoxide (B77818) anion radicals (•O₂⁻).

  • Pollutant Degradation: The organic pollutants are degraded into simpler, less harmful compounds, and ultimately mineralized to CO₂, H₂O, and inorganic ions by the highly reactive ROS (•OH, •O₂⁻) and direct oxidation by holes.[9] Radical trapping experiments have confirmed that holes (h⁺) and superoxide anion radicals (•O₂⁻) are the primary species responsible for the degradation of dyes like Rhodamine B and Methyl Orange.[5][7][8]

G cluster_mechanism Photocatalytic Degradation Mechanism of LaNiO₃ Light (hν) Light (hν) LaNiO₃ LaNiO₃ Light (hν)->LaNiO₃ e⁻ e⁻ LaNiO₃->e⁻ h⁺ h⁺ LaNiO₃->h⁺ •O₂⁻ •O₂⁻ e⁻->•O₂⁻ + O₂ •OH •OH h⁺->•OH + H₂O h⁺->Degradation Products Direct Oxidation h⁺->Degradation Products Oxidation O₂ O₂ H₂O H₂O •O₂⁻->Degradation Products •O₂⁻->Degradation Products Oxidation •OH->Degradation Products •OH->Degradation Products Oxidation Degradation Products\n(CO₂, H₂O, etc.) Degradation Products (CO₂, H₂O, etc.)

Mechanism of Pollutant Degradation.

References

Enhancing Catalytic Activity of Lanthanum Nickel Oxide through Doping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum nickel oxide (LaNiO₃), a perovskite-type oxide, has garnered significant attention as a cost-effective and efficient electrocatalyst, particularly for the oxygen evolution reaction (OER), a critical process in water splitting and other renewable energy technologies. However, the catalytic performance of pristine LaNiO₃ can be further enhanced through strategic doping. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of doped this compound catalysts. The introduction of dopants into the LaNiO₃ lattice has been shown to modulate its electronic structure, increase the number of active sites, and improve electrical conductivity, thereby boosting its catalytic efficacy.[1] This guide is intended to provide researchers with the necessary information to explore and optimize doped this compound systems for various catalytic applications.

Introduction to Doping this compound

The catalytic activity of this compound is intrinsically linked to its electronic and structural properties. Doping, the intentional introduction of impurities into a material, is a powerful strategy to tailor these properties for enhanced catalytic performance. In the context of LaNiO₃, doping can occur at either the A-site (lanthanum) or the B-site (nickel) with various metallic ions.

The primary mechanisms through which doping enhances the catalytic activity of LaNiO₃ include:

  • Modulation of Electronic Structure: Doping can alter the d-band center of the nickel atoms, which is a key descriptor for the adsorption energy of OER intermediates.[2] Shifting the d-band center can optimize the binding of oxygen-containing species, thereby facilitating the reaction kinetics.

  • Creation of Oxygen Vacancies: The introduction of dopants with different oxidation states can lead to the formation of oxygen vacancies to maintain charge neutrality. These vacancies can act as active sites for the catalytic reaction.

  • Enhanced Electrical Conductivity: Certain dopants can improve the electrical conductivity of the perovskite oxide, which is crucial for efficient charge transfer during electrocatalysis.[3]

  • Structural Stabilization: Doping can stabilize the perovskite structure, preventing degradation during catalytic cycles and enhancing long-term stability.[3]

Data Presentation: Performance of Doped this compound Catalysts

The following tables summarize the quantitative data on the catalytic performance of this compound doped with various elements for the Oxygen Evolution Reaction (OER).

Table 1: OER Performance of Ni-Doped Lanthanum Carbonate (Precursor to Oxide)

Dopant Concentration (Ni/La Molar Ratio)Overpotential @ 10 mA/cm² (mV)Reference
0.008%-[2]
0.028% (Optimized) 309 [2]
0.004%-[2]

Note: The catalyst is calcined Ni₀.₀₂₈La₂(CO₃)₂ microflowers, tested in 0.1 M KOH solution.[2]

Table 2: Comparison of OER Current Densities for LaNiO₃ Doped with Various Elements at 1.63 V vs. RHE

Dopant (5%)OER Current Density (mA/cm²)Relative EnhancementReference
Pristine~1.0-[4]
Fe ~2.5 High [4]
Co ~2.2 High [4]
Cr ~1.8 Moderate [4]
Al ~1.5 Moderate [4]
Sc~1.1Low[4]
Mn~1.0None[4]
In~0.9Negative[4]

Note: This data is derived from graphical representation in the source and provides a comparative view of the effect of different dopants.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of doped this compound catalysts and their electrochemical evaluation for the Oxygen Evolution Reaction.

Synthesis of Doped this compound via Co-Precipitation

This protocol is adapted from the synthesis of Ni-doped La₂(O(CO₃)₂) microflowers, which can be subsequently calcined to obtain the doped this compound.[2]

Materials:

  • Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Distilled water

  • Absolute ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Sonicator

  • Centrifuge

  • Vacuum oven

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1 M stock solution of La(NO₃)₃·6H₂O in distilled water.

    • Prepare a 1 M stock solution of Ni(NO₃)₂·6H₂O in distilled water.

    • For a target Ni doping level, mix the appropriate volumes of the lanthanum and nickel nitrate stock solutions. For example, for a 1:1 Ni/La molar ratio, mix equal volumes.

    • Sonicate the mixed precursor solution for 5 minutes to ensure homogeneity.[2]

  • Co-Precipitation:

    • Prepare a 1 M urea solution in a round-bottom flask (e.g., 200 mL).

    • While stirring continuously at 400 rpm, add the mixed metal precursor solution to the urea solution.[2]

    • Heat the reaction mixture to 85 °C and maintain this temperature for 4 hours under continuous stirring.[2]

  • Product Collection and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Centrifuge the suspension at 4000 rpm for 10 minutes to collect the precipitate.[2]

    • Discard the supernatant and wash the precipitate three times: twice with distilled water and once with absolute ethanol.[2]

  • Drying and Calcination:

    • Dry the purified product in a vacuum oven at 60 °C for 12 hours to obtain the doped lanthanum hydroxycarbonate precursor.[2]

    • To convert the precursor to the oxide form, calcine the dried powder in a furnace. A typical calcination temperature is 600 °C for 5 hours in an air atmosphere.[5]

Electrochemical Evaluation of OER Activity

This protocol describes the standard three-electrode cell setup for evaluating the OER performance of the synthesized catalysts.

Materials:

  • Synthesized doped LaNiO₃ catalyst powder

  • Nafion solution (e.g., 5 wt%)

  • Ethanol or Isopropanol

  • Potassium hydroxide (B78521) (KOH)

  • Distilled water

  • Working electrode (e.g., glassy carbon, nickel foam)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Hg/HgO)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Sonicator

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a known amount of the catalyst powder (e.g., 5 mg) in a mixture of ethanol/water and Nafion solution (e.g., 1 mL of 4:1 v/v ethanol:water and 20 µL of 5 wt% Nafion).

    • Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Working Electrode Preparation:

    • Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired loading (e.g., 0.2-0.6 mg/cm²).

    • Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, a counter electrode, and a reference electrode.

    • Use an aqueous solution of KOH (e.g., 0.1 M or 1.0 M) as the electrolyte.[2][6]

    • Purge the electrolyte with oxygen or nitrogen for at least 30 minutes before the measurement.

    • Perform Cyclic Voltammetry (CV) for several cycles to activate the catalyst and stabilize the electrochemical response.

    • Record the OER polarization curve using Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 or 10 mV/s).[6]

    • Perform chronoamperometry or chronopotentiometry to evaluate the long-term stability of the catalyst.

    • Measure the electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance.

  • Data Analysis:

    • Correct the measured potentials for iR drop.

    • Plot the iR-corrected potential vs. the logarithm of the current density to obtain the Tafel slope.

    • The overpotential is calculated as the difference between the potential required to achieve a certain current density (e.g., 10 mA/cm²) and the thermodynamic potential for OER (1.23 V vs. RHE).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis (Co-Precipitation) cluster_characterization Material Characterization cluster_testing Electrochemical Testing s1 Precursor Solution (La(NO₃)₃ + Ni(NO₃)₂) s2 Co-Precipitation with Urea @ 85°C s1->s2 s3 Centrifugation & Washing s2->s3 s4 Drying @ 60°C s3->s4 s5 Calcination @ 600°C s4->s5 c1 XRD (Phase & Structure) s5->c1 c2 SEM/TEM (Morphology) s5->c2 c3 XPS (Chemical State) s5->c3 t1 Catalyst Ink Preparation s5->t1 t2 Working Electrode Fabrication t1->t2 t3 Three-Electrode Measurement (OER) t2->t3 t4 Data Analysis (Overpotential, Tafel Slope) t3->t4

Caption: Experimental workflow for synthesis, characterization, and testing.

Mechanism of Catalytic Enhancement by Doping

enhancement_mechanism cluster_effects Effects of Doping cluster_outcomes Performance Outcomes Doping Doping LaNiO₃ (e.g., with Ni) e1 Modulation of Electronic Structure (d-band center shift) Doping->e1 e2 Creation of Oxygen Vacancies Doping->e2 e3 Increased Electrical Conductivity Doping->e3 e4 Structural Stabilization Doping->e4 o1 Optimized Adsorption of OER Intermediates e1->o1 o2 Increased Number of Active Sites e2->o2 o3 Improved Charge Transfer Kinetics e3->o3 o4 Enhanced Long-Term Durability e4->o4 Result Enhanced Catalytic Activity for OER o1->Result o2->Result o3->Result o4->Result

Caption: Logical relationship of doping effects on catalytic activity.

References

Application Notes and Protocols: Lanthanum Nickel Oxide for High-Frequency Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum Nickel Oxide (LaNiO₃) is a perovskite-type metallic oxide that has garnered significant attention for its potential applications in high-frequency electronic devices. Its unique combination of properties, including good electrical conductivity, metallic behavior over a wide temperature range, and structural compatibility with other functional oxides, makes it a promising candidate for next-generation RF and microwave components.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential utilization of LaNiO₃ thin films in high-frequency electronics.

LaNiO₃ possesses a pseudocubic perovskite structure with a lattice parameter of approximately 0.384 nm, which allows for good lattice matching with various functional substrates and thin films, such as ferroelectrics.[1] This structural compatibility is crucial for the epitaxial growth of high-quality heterostructures, which is often a prerequisite for high-performance electronic devices. The material exhibits low electrical resistivity, typically in the range of 10⁻⁴ to 10⁻³ Ω·cm at room temperature, which is essential for applications requiring conductive layers with minimal signal loss.[3][4]

Key Properties of this compound for High-Frequency Applications

The suitability of LaNiO₃ for high-frequency devices stems from a combination of its electrical and structural characteristics. These properties can be tailored through careful control of the synthesis process.

PropertyTypical Value RangeSignificance in High-Frequency Applications
Electrical Resistivity 100 - 1000 µΩ·cmLow resistivity is crucial for minimizing signal attenuation and power loss in conductive layers and electrodes of high-frequency circuits.[4]
Crystal Structure Perovskite (Rhombohedral, pseudocubic)The perovskite structure allows for excellent lattice matching with other functional oxides, enabling the fabrication of high-quality, epitaxial heterostructures.[1]
Lattice Parameter a ≈ 0.384 nmGood lattice matching with common substrates (e.g., SrTiO₃, LaAlO₃) and functional layers (e.g., PZT, BST) is critical for device performance.[1]
High-Frequency Conductivity Exhibits metallic behavior up to GHz frequencies.Ensures stable conductive properties at the operating frequencies of RF and microwave devices.
Dielectric Constant Frequency-dependent, can be high at lower frequencies.The dielectric properties are important for impedance matching and for the design of passive components like capacitors and resonators.
Dielectric Loss (tan δ) Decreases with increasing frequency.Low dielectric loss at high frequencies is essential to minimize energy dissipation and maintain signal integrity in resonant structures and filters.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of LaNiO₃ thin films.

I. Synthesis of LaNiO₃ Thin Films

Several techniques can be employed to deposit high-quality LaNiO₃ thin films. The choice of method depends on the desired film properties, substrate compatibility, and available equipment.

PLD is a versatile technique for growing high-quality epitaxial oxide thin films.

1. Target Preparation:

  • Prepare a stoichiometric LaNiO₃ target by conventional solid-state reaction.

  • Mix high-purity La₂O₃ and NiO powders in a 1:1 molar ratio.

  • Calcine the mixture at 1000-1100 °C for 12-24 hours.

  • Press the calcined powder into a pellet and sinter at 1200-1350 °C for 24 hours to achieve high density.

2. Deposition Parameters:

  • Laser: KrF excimer laser (λ = 248 nm).

  • Laser Fluence: 1.5 - 2.5 J/cm².

  • Repetition Rate: 1 - 10 Hz.

  • Substrate Temperature: 600 - 750 °C.

  • Oxygen Partial Pressure: 100 - 400 mTorr.

  • Target-Substrate Distance: 4 - 6 cm.

  • Post-Deposition Annealing: Cool the film in a high oxygen pressure (e.g., 300-500 Torr) to minimize oxygen vacancies.[5]

3. Procedure:

  • Mount the substrate (e.g., SrTiO₃, LaAlO₃, or Si) onto the heater in the PLD chamber.

  • Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.

  • Heat the substrate to the desired deposition temperature.

  • Introduce high-purity oxygen into the chamber to the desired pressure.

  • Ablate the rotating LaNiO₃ target with the pulsed laser.

  • After deposition, cool the sample to room temperature in a high oxygen pressure environment.

RF sputtering is a widely used industrial technique for depositing uniform thin films over large areas.

1. Target:

  • Use a high-density, stoichiometric LaNiO₃ ceramic target.

2. Sputtering Parameters:

  • Sputtering Gas: Argon (Ar) and Oxygen (O₂) mixture.

  • Ar:O₂ Ratio: Typically 4:1 to 3:1.

  • Working Pressure: 5 - 20 mTorr.

  • RF Power: 50 - 150 W.

  • Substrate Temperature: 200 - 600 °C.[6]

  • Post-Annealing: Annealing in an oxygen atmosphere at 600-700 °C can improve crystallinity and reduce resistivity.

3. Procedure:

  • Place the substrate on the heater in the sputtering chamber.

  • Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.

  • Introduce the Ar/O₂ gas mixture to the desired working pressure.

  • Heat the substrate to the deposition temperature.

  • Apply RF power to the LaNiO₃ target to initiate the plasma and begin deposition.

  • After deposition, the film may be annealed in-situ or ex-situ to improve its properties.

The sol-gel method is a cost-effective chemical route for preparing thin films.

1. Precursor Solution Preparation:

  • Dissolve lanthanum nitrate (B79036) [La(NO₃)₃·6H₂O] and nickel acetate (B1210297) [Ni(CH₃COO)₂·4H₂O] in a 1:1 molar ratio in a suitable solvent such as 2-methoxyethanol.

  • Use a chelating agent like acetylacetone (B45752) to improve the stability of the solution.

  • Stir the solution at room temperature until all precursors are fully dissolved to form a clear solution.

  • Adjust the final concentration to 0.1-0.5 M.

2. Film Deposition:

  • Spin Coating: Dispense the precursor solution onto the substrate and spin at 2000-4000 rpm for 30-60 seconds.

  • Pyrolysis: Dry the coated substrate on a hot plate at 150-200 °C for 5-10 minutes to remove the solvent, followed by a pyrolysis step at 350-450 °C for 10-15 minutes to decompose the organic precursors.

  • Annealing: Repeat the coating and pyrolysis steps to achieve the desired thickness. Finally, anneal the film in a furnace at 600-800 °C in an oxygen or air atmosphere for 1-2 hours to crystallize the LaNiO₃ phase.[3]

II. Characterization of LaNiO₃ Thin Films

Thorough characterization is essential to ensure the quality and performance of the LaNiO₃ films.

1. X-Ray Diffraction (XRD):

  • Purpose: To determine the crystal structure, orientation, and phase purity of the film.

  • Procedure:

    • Mount the sample on the XRD stage.

    • Perform a θ-2θ scan to identify the crystallographic phases and preferred orientation.

    • For epitaxial films, perform rocking curve measurements (ω-scan) to assess the crystalline quality and phi-scans (φ-scan) to determine the in-plane epitaxial relationship.[7]

1. Atomic Force Microscopy (AFM):

  • Purpose: To evaluate the surface topography, roughness, and grain size.[1][8]

  • Procedure:

    • Mount the sample on the AFM stage.

    • Use a sharp tip (typically silicon or silicon nitride) to scan the surface in tapping mode to minimize sample damage.

    • Acquire images over different scan areas (e.g., 1x1 µm², 5x5 µm²) to assess uniformity.

    • Analyze the images to determine the root-mean-square (RMS) roughness and grain size distribution.[8]

1. Four-Point Probe Measurement:

  • Purpose: To measure the sheet resistance and calculate the electrical resistivity of the film.[9][10][11][12]

  • Procedure:

    • Place the four-point probe head in contact with the film surface.

    • Pass a known DC current (I) through the outer two probes.

    • Measure the voltage (V) across the inner two probes.

    • Calculate the sheet resistance (Rs) using the formula: Rs = C * (V/I), where C is a geometric correction factor (often close to 4.532 for thin films on insulating substrates).[10][11]

    • Calculate the resistivity (ρ) using: ρ = Rs * t, where t is the film thickness.

2. High-Frequency Characterization (Vector Network Analyzer):

  • Purpose: To measure the complex permittivity and permeability of the film at RF and microwave frequencies.

  • Procedure:

    • Fabricate appropriate test structures on the LaNiO₃ film, such as coplanar waveguides or microstrip resonators.

    • Use a Vector Network Analyzer (VNA) with calibrated probes to perform S-parameter measurements over the desired frequency range.

    • Extract the dielectric constant (ε') and loss tangent (tan δ) from the measured S-parameters using appropriate electromagnetic models.[13][14]

Application Notes for High-Frequency Devices

The excellent electrical and structural properties of LaNiO₃ make it a versatile material for various high-frequency applications.

Conductive Electrodes for Tunable Microwave Devices

LaNiO₃ thin films can serve as highly effective bottom electrodes for tunable microwave devices that utilize ferroelectric thin films (e.g., BaₓSr₁₋ₓTiO₃ - BST).

  • Advantages:

    • Good Lattice Match: The perovskite structure of LaNiO₃ provides an excellent template for the epitaxial growth of high-quality ferroelectric films, leading to improved tunability and lower dielectric loss.

    • High Conductivity: The low resistivity of LaNiO₃ minimizes signal loss in the electrode, which is critical at high frequencies.

    • Improved Fatigue Resistance: Compared to traditional platinum electrodes, LaNiO₃ can improve the fatigue performance of ferroelectric capacitors.

  • Design Consideration: The thickness and surface roughness of the LaNiO₃ electrode must be carefully controlled to ensure optimal performance of the overlying ferroelectric layer. A smooth surface is essential to minimize leakage currents and enhance the breakdown voltage.

Components in High-Frequency Filters and Resonators

The metallic nature of LaNiO₃ at high frequencies suggests its potential use in the fabrication of passive microwave components.

  • Potential Applications:

    • Resonators: LaNiO₃ can be patterned to form resonant structures. Its conductivity will influence the quality factor (Q) of the resonator.

    • Filters: By designing appropriate resonant structures with LaNiO₃, it is possible to create bandpass or bandstop filters for specific frequency ranges.

  • Research and Development Focus: Further research is needed to optimize the design and fabrication of LaNiO₃-based resonators and filters to achieve high Q-factors and low insertion loss. The impact of processing parameters on the high-frequency dielectric properties of LaNiO₃ requires detailed investigation.

Impedance Matching Layers

In high-frequency circuits, impedance matching is crucial for efficient power transfer. LaNiO₃ thin films, with their tunable electrical properties, could potentially be used as impedance matching layers.

  • Concept: By controlling the resistivity and thickness of the LaNiO₃ film, it may be possible to engineer a layer with a specific impedance to match different parts of a high-frequency circuit.

  • Future Work: This application requires further exploration, including the development of models to predict the impedance of LaNiO₃ films as a function of their physical and electrical properties.

Visualizations

Experimental Workflow for LaNiO₃ Thin Film Synthesis and Characterization

G cluster_synthesis Synthesis cluster_pld Pulsed Laser Deposition cluster_sputter RF Sputtering cluster_solgel Sol-Gel cluster_characterization Characterization cluster_application Device Application pld_target LaNiO3 Target Prep. pld_deposition Deposition pld_target->pld_deposition pld_anneal Post-Annealing pld_deposition->pld_anneal xrd XRD (Structural) pld_anneal->xrd sputter_deposition Deposition sputter_anneal Post-Annealing sputter_deposition->sputter_anneal sputter_anneal->xrd solgel_prep Precursor Prep. solgel_coat Spin Coating solgel_prep->solgel_coat solgel_pyro Pyrolysis solgel_coat->solgel_pyro solgel_anneal Annealing solgel_pyro->solgel_anneal solgel_anneal->xrd afm AFM (Morphological) xrd->afm fpp Four-Point Probe (Electrical) afm->fpp vna VNA (High-Frequency) fpp->vna device High-Frequency Device vna->device

Caption: Workflow for LaNiO₃ thin film synthesis and characterization.

Relationship between Synthesis Parameters and Device Performance

G cluster_params Synthesis Parameters cluster_props Material Properties cluster_perf Device Performance temp Temperature crystallinity Crystallinity temp->crystallinity roughness Surface Roughness temp->roughness pressure Oxygen Pressure pressure->crystallinity resistivity Resistivity pressure->resistivity thickness Thickness thickness->resistivity crystallinity->resistivity hf_props High-Frequency Properties crystallinity->hf_props loss Signal Loss resistivity->loss roughness->loss q_factor Q-Factor hf_props->q_factor tunability Tunability hf_props->tunability

Caption: Influence of synthesis on material properties and device performance.

References

Application Notes and Protocols for Utilizing LaNiO3 as a Conductive Buffer Layer for Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lanthanum Nickelate (LaNiO3) as a conductive buffer layer in the fabrication of high-quality thin films. LaNiO3, a perovskite-type metallic oxide, offers significant advantages in promoting desirable crystallographic orientation, improving electrical properties, and enhancing the overall performance of functional thin films, making it a crucial component in the development of advanced electronic and spintronic devices.

Introduction to LaNiO3 as a Buffer Layer

Lanthanum nickelate (LaNiO3) is a conductive oxide with a pseudocubic perovskite crystal structure. Its lattice parameter of approximately 3.84 Å provides excellent structural compatibility with a wide range of functional perovskite materials, including ferroelectrics like Pb(Zr,Ti)O3 (PZT) and BaTiO3 (BTO), as well as magnetic materials like La0.7Sr0.3MnO3 (LSMO).[1] The use of LaNiO3 as a buffer layer can lead to significant improvements in the properties of the overlying thin films.

Key Advantages of Using LaNiO3 Buffer Layers:

  • Improved Crystallographic Orientation: LaNiO3 promotes the growth of highly oriented thin films, which is crucial for maximizing their functional properties. For instance, (100)-oriented ferroelectric films often exhibit superior polarization and piezoelectric responses.[2][3]

  • Enhanced Electrical Properties: As a conductive layer, LaNiO3 can serve as a bottom electrode, reducing leakage currents and improving the fatigue resistance of ferroelectric capacitors.

  • Control over Magnetic Anisotropy: In spintronic applications, a LaNiO3 buffer layer can be used to tune the magnetic anisotropy of overlying magnetic thin films.[4][5]

  • Reduced Surface Roughness: The use of an LNO seed layer can result in a denser microstructure and lower surface roughness of the subsequently deposited film.[3]

Data Presentation: Properties of LaNiO3 and Influenced Thin Films

The following tables summarize key quantitative data extracted from various studies, showcasing the impact of LaNiO3 buffer layers on the properties of different thin films.

Table 1: Electrical and Structural Properties of LaNiO3 Thin Films

Deposition MethodSubstrateDeposition/Annealing Temperature (°C)Thickness (nm)Resistivity (μΩ·cm)Crystal Orientation
RF SputteringSi (100)200 - 500Not Specified2250 - 3400(100)
RF SputteringSi (100)600Not Specified> 3400(110)
RF Sputtering (Post-annealed)Si (100)600< 50~280Pseudocubic
Pulsed Laser DepositionSrLaAlO4, SrTiO3, LaAlO3Optimized25 - 55Varies with substrate and thicknessHighly Oriented
Chemical Solution DepositionYSZ (100)700Not SpecifiedMetallic behaviorHighly (h00)
Polymer Assisted DepositionSrTiO3 (001)Not Specified~25Metallic from 10-300 KEpitaxial
Sol-GelF-mica800120Minimum resistivity achievedNot Specified

Table 2: Influence of LaNiO3 Buffer Layer on Ferroelectric Thin Films

Ferroelectric FilmSubstrateLaNiO3 EffectRemanent Polarization (Pr)Dielectric ConstantLeakage Current Density
Ba(Zr,Ti)O3 (BZT)Pt/Ti/SiO2/SiPromoted (100) orientation, larger grain sizeIncreased to 2.1 μC/cm²Increased to 450Decreased
Pb(Zr,Ti)O3 (PZT) on NiNiEnabled growth of PLZT~20 μC/cm²~1330~2.1 x 10⁻⁸ A/cm²
BZT/PZT/BZTNot SpecifiedInduced (100) preferred orientationImprovedIncreasedNot Specified
PbTiO3 (PT)Si (111)Induced (100) orientation10.03 μC/cm² (on crystalline LNO)189.4 (on crystalline LNO)Not Specified

Table 3: Influence of LaNiO3 Buffer Layer on Magnetic Thin Films

Magnetic FilmSubstrateLaNiO3 ThicknessEffect on Magnetic Anisotropy
La0.7Sr0.3MnO3 (LSMO)LaAlO3 (001)100 nmShifted from out-of-plane to in-plane

Experimental Protocols

This section provides detailed methodologies for the deposition of LaNiO3 buffer layers using common laboratory techniques.

Protocol for LaNiO3 Deposition by RF Magnetron Sputtering

This protocol is based on typical parameters found in the literature for depositing LaNiO3 thin films on silicon substrates.[1]

Materials and Equipment:

  • LaNiO3 sputtering target (2-3 inch diameter)

  • Silicon (100) substrates

  • RF magnetron sputtering system with substrate heating capabilities

  • Argon (Ar) and Oxygen (O2) gas supplies with mass flow controllers

  • Acetone (B3395972), isopropanol (B130326) for substrate cleaning

  • Tube furnace for post-annealing (optional)

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the Si (100) substrates in acetone for 10 minutes.

    • Rinse with deionized water.

    • Ultrasonically clean in isopropanol for 10 minutes.

    • Dry the substrates with a nitrogen gun.

  • Sputtering System Preparation:

    • Load the cleaned substrate into the sputtering chamber.

    • Pump down the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

  • Deposition Parameters:

    • Introduce Ar and O2 gas into the chamber. A typical Ar:O2 ratio is 4:1.

    • Set the total sputtering pressure to 10-30 mTorr.

    • Heat the substrate to the desired deposition temperature (e.g., 200-600 °C).

    • Apply RF power to the LaNiO3 target (e.g., 50-150 W).

    • Pre-sputter the target for 10-15 minutes with the shutter closed to clean the target surface.

    • Open the shutter and deposit the LaNiO3 film for the desired time to achieve the target thickness.

  • Post-Deposition:

    • After deposition, turn off the RF power and substrate heater.

    • Allow the substrate to cool down to room temperature in vacuum or in an oxygen atmosphere.

    • Vent the chamber and remove the coated substrate.

  • Post-Annealing (Optional):

    • For films deposited at room temperature, a post-annealing step can be performed in a tube furnace.

    • Place the sample in the furnace and ramp up the temperature to 500-800 °C in air or oxygen.

    • Hold at the desired temperature for 30-60 minutes.

    • Cool down slowly to room temperature.

Protocol for LaNiO3 Deposition by Chemical Solution Deposition (Sol-Gel)

This protocol is a generalized procedure based on methods described for preparing LaNiO3 films.[6][7]

Materials and Equipment:

  • Lanthanum nitrate (B79036) hexahydrate (La(NO3)3·6H2O)

  • Nickel acetate (B1210297) tetrahydrate (Ni(CH3COO)2·4H2O)

  • 2-methoxyethanol or acetic acid (solvent)

  • Acetylacetone or similar chelating agent

  • Spin coater

  • Hot plate

  • Tube furnace

  • Substrates (e.g., YSZ (100), Si)

Procedure:

  • Precursor Solution Preparation (0.3 M):

    • Dissolve stoichiometric amounts of La(NO3)3·6H2O and Ni(CH3COO)2·4H2O in the chosen solvent (e.g., acetic acid).

    • Add a chelating agent, if necessary, to improve the stability of the solution.

    • Stir the solution at room temperature for several hours until a clear, homogeneous solution is formed.

    • Age the solution for 24 hours before use.

  • Film Deposition:

    • Clean the substrate using the procedure described in Protocol 3.1.

    • Dispense the precursor solution onto the substrate.

    • Spin coat at a speed of 3000-4000 rpm for 30-60 seconds.

  • Pyrolysis:

    • Place the coated substrate on a hot plate and heat at a low temperature (e.g., 150 °C) for 5-10 minutes to evaporate the solvent.

    • Increase the temperature to a pyrolysis temperature of 300-450 °C and hold for 5-10 minutes to decompose the organic precursors.

  • Crystallization (Annealing):

    • Place the pyrolyzed film into a preheated tube furnace.

    • Anneal at a temperature between 500 °C and 800 °C for 30-180 minutes in an air or oxygen atmosphere.

    • The heating rate can influence the film quality, with slower ramps sometimes yielding better crystallinity.[8]

  • Multi-layer Deposition:

    • For thicker films, repeat steps 2-4. A pyrolysis step is typically performed after each layer is deposited, followed by a final high-temperature annealing step after all layers are coated.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the application of LaNiO3 buffer layers.

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition LaNiO3 Deposition cluster_post Post-Deposition Processing cluster_film_growth Functional Film Growth cluster_characterization Characterization Cleaning Substrate Cleaning (Acetone, IPA) Deposition Deposition Method (Sputtering, CSD, PLD) Cleaning->Deposition Parameters Process Parameters (Temp, Pressure, Time) Annealing Annealing/ Crystallization Deposition->Annealing Film_Deposition Thin Film Deposition (e.g., PZT, LSMO) Annealing->Film_Deposition LNO-coated substrate Structural Structural Analysis (XRD, SEM, AFM) Film_Deposition->Structural Electrical Electrical/Magnetic Property Measurement Film_Deposition->Electrical

Caption: Experimental workflow for thin film deposition using a LaNiO3 buffer layer.

Logical_Relationship cluster_lno Controlling Factors cluster_film Impact on Functional Thin Film LNO_Props LaNiO3 Buffer Layer Properties Lattice Lattice Matching LNO_Props->Lattice Conductivity High Electrical Conductivity LNO_Props->Conductivity Orientation Crystallographic Orientation LNO_Props->Orientation Surface Smooth Surface Morphology LNO_Props->Surface Epitaxy Improved Crystallinity/ Epitaxial Growth Lattice->Epitaxy Performance Enhanced Electrical/ Magnetic Performance Conductivity->Performance Reliability Improved Device Reliability (e.g., fatigue) Conductivity->Reliability Orientation->Epitaxy Surface->Epitaxy Epitaxy->Performance Device Optimized Thin Film Device Performance Performance->Device Reliability->Device

References

Troubleshooting & Optimization

Controlling particle size in lanthanum nickel oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of lanthanum nickel oxide (LaNiO₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling particle size during the synthesis of LaNiO₃.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Synthesized nanoparticles are significantly larger than the target size.

Potential Cause Recommended Solutions
High Calcination Temperature The final heat treatment step is critical for particle growth. Higher temperatures provide more energy for crystallite growth, leading to larger particles.[1][2] Systematically lower the calcination temperature to find the optimal balance between crystallinity and particle size. For instance, studies have shown that increasing the calcination temperature from 600 °C to 900 °C can cause the crystallite size to grow from approximately 10 nm to over 23 nm.[3]
High Precursor Concentration Elevated concentrations of lanthanum and nickel precursors can lead to rapid, uncontrolled nucleation and growth, resulting in larger, often agglomerated particles.
Inadequate Stirring Insufficient agitation during synthesis, particularly in co-precipitation and sol-gel methods, can create localized areas of high reactant concentration, promoting the formation of larger, non-uniform particles.
Incorrect pH Level (Co-precipitation & Hydrothermal) The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the precursors, which in turn affects the final particle size. An unsuitable pH can lead to accelerated particle growth.

Issue 2: Broad particle size distribution.

Potential Cause Recommended Solutions
Non-uniform Mixing of Precursors Inhomogeneous mixing of lanthanum and nickel precursors can lead to variations in nucleation and growth rates throughout the reaction vessel.
Fluctuations in Reaction Temperature Inconsistent temperature control during synthesis can cause variations in reaction kinetics, resulting in a wider range of particle sizes.
Choice of Chelating Agent (Sol-Gel) The type of chelating agent used in the sol-gel method can influence the homogeneity of the precursor gel and, consequently, the particle size distribution of the final product.[4]
Rate of Precipitant Addition (Co-precipitation) A rapid or inconsistent addition of the precipitating agent can lead to uncontrolled precipitation and a broad particle size distribution. Slow and controlled addition is recommended to ensure uniform nucleation.[5]

Issue 3: Severe agglomeration of nanoparticles.

Potential Cause Recommended Solutions
High Calcination Temperature Sintering at high temperatures can cause nanoparticles to fuse, forming hard agglomerates.[2]
Ineffective Capping Agent The absence or ineffectiveness of a capping agent can lead to particles sticking together due to van der Waals forces.
Drying Method Rapid or uneven drying of the precipitate can lead to the formation of strong agglomerates that are difficult to redisperse.

Frequently Asked Questions (FAQs)

Q1: How does the calcination temperature affect the particle size of LaNiO₃?

A1: Calcination temperature has a direct and significant impact on the final particle size of LaNiO₃. As the calcination temperature increases, the crystallite size of the material tends to increase due to enhanced atomic diffusion and grain growth.[1][2] For example, in a study using the Pechini method, increasing the calcination temperature from 600 °C to 900 °C resulted in an increase in LaNiO₃ grain size.[1]

Q2: What is the role of the chelating agent in the sol-gel synthesis of LaNiO₃ and how does it influence particle size?

A2: In the sol-gel process, a chelating agent, such as citric acid or EDTA, forms stable complexes with the metal cations (La³⁺ and Ni²⁺). This prevents their premature precipitation and promotes the formation of a homogeneous gel. The choice of chelating agent and its molar ratio to the metal ions can influence the viscosity of the sol and the structure of the gel, which in turn affects the particle size and morphology of the final LaNiO₃ powder.[4][6]

Q3: In the co-precipitation method, how does the choice of precipitating agent affect the final particle size?

A3: The type and concentration of the precipitating agent (e.g., NaOH, Na₂CO₃, NH₄OH) are crucial in the co-precipitation synthesis of LaNiO₃. The precipitating agent determines the pH of the solution, which controls the supersaturation level and the rate of nucleation and particle growth. A careful selection and controlled addition of the precipitating agent can lead to the formation of smaller, more uniform nanoparticles.[5][7]

Q4: For hydrothermal synthesis, what are the key parameters to control for achieving a smaller particle size?

A4: In the hydrothermal synthesis of LaNiO₃, several parameters can be adjusted to control the particle size. These include the reaction temperature, reaction time, pH of the precursor solution, and the concentration of the reactants.[8] Lower reaction temperatures and shorter reaction times generally favor the formation of smaller particles. The pH plays a critical role in the hydrolysis and condensation of the metal precursors.

Experimental Protocols

Sol-Gel Synthesis (Citrate Gel Method)

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

  • Addition of Chelating Agent: Add citric acid to the precursor solution. A common molar ratio of total metal ions to citric acid is 1:1.5.

  • Gel Formation: Heat the solution at 70-80 °C with constant stirring until a viscous gel is formed.

  • Drying: Dry the gel in an oven at 120 °C for 12 hours to remove residual water.

  • Calcination: Calcine the dried powder in a furnace. The temperature and duration of calcination are critical for controlling the final particle size. A common starting point is 600-800 °C for 2-4 hours.[9]

Co-precipitation Synthesis

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of lanthanum nitrate and nickel nitrate.

  • Precipitation: Slowly add a precipitating agent, such as a solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), to the precursor solution under vigorous stirring until the pH reaches a desired value (e.g., pH 9-11).[10]

  • Aging: Age the resulting precipitate in the mother liquor for a specific period (e.g., 1-2 hours) with continuous stirring.

  • Washing and Drying: Wash the precipitate several times with deionized water and ethanol (B145695) to remove impurities. Dry the washed precipitate in an oven at around 100-120 °C.

  • Calcination: Calcine the dried powder at a selected temperature (e.g., 600-900 °C) to obtain the LaNiO₃ phase.

Hydrothermal Synthesis

  • Precursor Mixture: Mix stoichiometric amounts of lanthanum nitrate and nickel nitrate in deionized water.

  • pH Adjustment: Add a mineralizer, typically a basic solution like KOH or NaOH, dropwise to the mixture under stirring to achieve a high pH (e.g., pH > 13).[11]

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 180-240 °C) and maintain it for a set duration (e.g., 24-48 hours).[11]

  • Product Recovery: After cooling the autoclave to room temperature, filter the product, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

Quantitative Data Summary

Table 1: Effect of Calcination Temperature on LaNiO₃ Crystallite Size (Sol-Gel Method)

Calcination Temperature (°C)Average Crystallite Size (nm)Reference
60018.0[9]
70024.1[9]
80031.2[9]

Table 2: Parameters Influencing Particle Size in Different Synthesis Methods

Synthesis MethodKey ParametersEffect on Particle Size
Sol-Gel Calcination Temperature, Chelating Agent Type/RatioHigher temperature increases size. Agent type affects homogeneity.
Co-precipitation pH, Precipitating Agent, Calcination TemperatureHigher pH can lead to larger particles up to a point. Higher calcination temperature increases size.
Hydrothermal Reaction Temperature, Reaction Time, pHHigher temperature and longer time generally increase size. pH influences nucleation and growth.[8]

Visualizations

experimental_workflow cluster_sol_gel Sol-Gel Method cluster_coprecipitation Co-Precipitation Method cluster_hydrothermal Hydrothermal Method sg1 Precursor Solution sg2 Add Chelating Agent sg1->sg2 sg3 Gel Formation sg2->sg3 sg4 Drying sg3->sg4 sg5 Calcination sg4->sg5 cp1 Precursor Solution cp2 Add Precipitating Agent cp1->cp2 cp3 Aging cp2->cp3 cp4 Washing & Drying cp3->cp4 cp5 Calcination cp4->cp5 ht1 Precursor Mixture ht2 pH Adjustment ht1->ht2 ht3 Autoclave Treatment ht2->ht3 ht4 Washing & Drying ht3->ht4

Caption: Experimental workflows for the synthesis of LaNiO₃.

parameter_influence cluster_params cluster_properties p1 Calcination Temperature o1 Particle Size p1->o1 o3 Agglomeration p1->o3 p2 Precursor Concentration p2->o1 o2 Size Distribution p2->o2 p3 pH Level p3->o1 p3->o2 p4 Chelating/Capping Agent p4->o1 p4->o2 p4->o3

Caption: Key parameters influencing LaNiO₃ particle properties.

References

Technical Support Center: Synthesis of Phase-Pure LaNiO₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lanthanum Nickelate (LaNiO₃). This resource is designed to assist researchers, scientists, and professionals in overcoming common challenges encountered during the synthesis of this perovskite oxide, with a particular focus on preventing the formation of phase impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of LaNiO₃.

Problem: Presence of Nickel Oxide (NiO) impurity in the final product.

  • Possible Cause 1: Incomplete reaction or insufficient calcination temperature.

    • Solution: Ensure that the calcination temperature is high enough and the duration is sufficient for the complete formation of the LaNiO₃ phase. The optimal temperature can vary depending on the synthesis method. For solid-state reactions, temperatures around 800-900°C are often required.[1][2][3] For wet chemical methods like sol-gel or Pechini, lower temperatures in the range of 600-800°C can be sufficient to obtain a single-phase product.[2][4] It is recommended to perform a systematic study by varying the calcination temperature and characterizing the products using X-ray Diffraction (XRD) to determine the optimal conditions for your specific setup.

  • Possible Cause 2: Inhomogeneous mixing of precursors.

    • Solution: Improve the mixing of the lanthanum and nickel precursors. In solid-state reactions, this can be achieved by thorough grinding of the reactants. For wet chemical routes, ensure complete dissolution and homogeneous mixing of the metal salts in the solvent. The use of chelating agents like citric acid or EDTA in sol-gel or Pechini methods helps in achieving atomic-level mixing, which can prevent the segregation of NiO.[5]

  • Possible Cause 3: Non-stoichiometric precursor ratio.

    • Solution: Accurately weigh the precursor materials to ensure a stoichiometric La:Ni ratio of 1:1. Any excess of nickel will likely lead to the formation of NiO as a secondary phase.[6]

Problem: Presence of Lanthanum Oxide (La₂O₃) or Lanthanum Hydroxide (La(OH)₃) impurities.

  • Possible Cause 1: Incomplete reaction or selective precipitation.

    • Solution: Similar to the NiO impurity issue, ensure complete reaction through appropriate calcination temperatures and durations. In co-precipitation methods, the pH of the solution is a critical parameter. A slow and controlled addition of the precipitating agent while maintaining a constant pH can prevent the selective precipitation of lanthanum hydroxide.[1][7]

  • Possible Cause 2: Non-stoichiometric precursor ratio.

    • Solution: Precisely measure the precursors to maintain a 1:1 La:Ni molar ratio. An excess of lanthanum will result in the formation of La₂O₃ or related phases.

  • Possible Cause 3: Reaction with atmospheric CO₂.

    • Solution: Lanthanum oxide can react with atmospheric carbon dioxide to form lanthanum oxycarbonate (La₂O₂CO₃), especially at intermediate temperatures.[8][9] Performing the calcination in a controlled atmosphere with flowing air or oxygen can help minimize the formation of this impurity.

Problem: Formation of the La₂NiO₄ Ruddlesden-Popper phase.

  • Possible Cause 1: High calcination temperatures or specific atmospheric conditions.

    • Solution: LaNiO₃ can decompose at very high temperatures (typically above 900-1000°C) to form La₂NiO₄ and NiO.[10][11] It is crucial to control the calcination temperature to remain within the stability window of LaNiO₃. The partial pressure of oxygen can also influence the stability of LaNiO₃.

  • Possible Cause 2: Non-stoichiometric synthesis.

    • Solution: A slight deviation from the 1:1 La:Ni stoichiometry can promote the formation of Ruddlesden-Popper phases. Accurate control of the precursor stoichiometry is essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for LaNiO₃ and which one is best for achieving high phase purity?

A1: The most common methods for synthesizing LaNiO₃ are the solid-state reaction, sol-gel, co-precipitation, and Pechini methods.[1][2][5]

  • Solid-State Reaction: This is a traditional method involving the high-temperature reaction of precursor oxides or carbonates. While straightforward, it often requires higher temperatures and repeated grinding to achieve a homogeneous, single-phase product.

  • Sol-Gel Method: This wet chemical method offers excellent control over stoichiometry and homogeneity at the atomic level, often leading to phase-pure LaNiO₃ at lower calcination temperatures compared to the solid-state method.[12][13][14]

  • Co-precipitation: This method involves the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates from a solution of their salts. Careful control of pH is crucial to avoid selective precipitation and the formation of impurities.[1]

  • Pechini Method: This is a modification of the sol-gel method where a polyester (B1180765) is formed in situ to create a rigid polymer matrix that entraps the metal cations, ensuring excellent homogeneity. This method is also highly effective in producing phase-pure LaNiO₃ at relatively low temperatures.[2][3]

The "best" method depends on the specific requirements of the application. However, wet chemical methods like sol-gel and Pechini generally offer better control over phase purity due to the intimate mixing of precursors.

Q2: What is the typical range for calcination temperature and time to obtain phase-pure LaNiO₃?

A2: The optimal calcination conditions are highly dependent on the synthesis method. The following table summarizes typical ranges:

Synthesis MethodTypical Calcination Temperature (°C)Typical Calcination Time (hours)
Solid-State Reaction800 - 100012 - 24 (with intermediate grindings)
Sol-Gel600 - 8002 - 6
Co-precipitation700 - 9004 - 10
Pechini Method600 - 8002 - 5

It is important to note that these are general guidelines, and optimization for a specific experimental setup is often necessary.[2][3][4]

Q3: How can I characterize the phase purity of my synthesized LaNiO₃?

A3: The primary technique for determining phase purity is X-ray Diffraction (XRD) . The XRD pattern of a phase-pure LaNiO₃ sample should show sharp peaks corresponding to the rhombohedral perovskite structure, without any additional peaks from impurity phases like NiO, La₂O₃, or La₂NiO₄.[12][15] Other characterization techniques such as Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) can provide information on morphology and elemental composition, which can also indicate the presence of secondary phases.

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of LaNiO₃

This protocol provides a step-by-step guide for the synthesis of LaNiO₃ using the citrate (B86180) sol-gel method.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water to achieve a desired final cation concentration (e.g., 0.1 M).

    • Stir the solution vigorously until all salts are completely dissolved.

  • Chelation:

    • Add citric acid (C₆H₈O₇) to the precursor solution. A molar ratio of citric acid to total metal cations of 1.5:1 is commonly used to ensure complete chelation of the metal ions.

    • Continue stirring the solution at room temperature for 1-2 hours.

  • Gel Formation:

    • Gently heat the solution on a hot plate to approximately 80-90°C while stirring continuously.

    • A viscous gel will form as the water evaporates.

  • Drying:

    • Dry the resulting gel in an oven at 110-120°C overnight to remove the remaining water and form a solid precursor powder.

  • Calcination:

    • Grind the dried precursor powder.

    • Place the powder in a furnace and calcine in air at a temperature between 600°C and 800°C for 2-4 hours. A slow heating rate (e.g., 5°C/min) is recommended.

    • After calcination, allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • Characterize the final powder using XRD to confirm the formation of phase-pure LaNiO₃.

Visualizations

experimental_workflow start Start: Precursor Weighing dissolution Dissolution in DI Water start->dissolution chelation Addition of Chelating Agent (e.g., Citric Acid) dissolution->chelation gelation Heating & Stirring (Gel Formation) chelation->gelation drying Oven Drying gelation->drying grinding Grinding drying->grinding calcination Calcination in Air grinding->calcination characterization Characterization (XRD, SEM) calcination->characterization end End: Phase-Pure LaNiO₃ characterization->end

Caption: Experimental workflow for the sol-gel synthesis of LaNiO₃.

troubleshooting_logic start XRD Analysis Shows Impurities impurity_type Identify Impurity Phase (NiO, La₂O₃, etc.) start->impurity_type check_temp Check Calcination Temperature & Time increase_temp Action: Increase Temperature or Duration check_temp->increase_temp check_stoichiometry Verify Precursor Stoichiometry (1:1) reweigh Action: Re-weigh Precursors Accurately check_stoichiometry->reweigh check_mixing Evaluate Precursor Mixing Homogeneity improve_mixing Action: Improve Grinding or use Chelating Agent check_mixing->improve_mixing re_synthesize Re-synthesize increase_temp->re_synthesize reweigh->re_synthesize improve_mixing->re_synthesize success Phase-Pure LaNiO₃ re_synthesize->success impurity_type->check_temp impurity_type->check_stoichiometry impurity_type->check_mixing

Caption: Troubleshooting logic for addressing phase impurities in LaNiO₃ synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Lanthanum Nickel Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum nickel oxide (LaNiO3) catalysts. The focus is on addressing common challenges related to their thermal stability and offering practical solutions based on established experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the thermal stability of this compound (LaNiO3) catalysts?

A1: The primary factors limiting the thermal stability of LaNiO3 catalysts include:

  • Decomposition at High Temperatures: LaNiO3 is prone to decompose into lanthanum nickelate (La2NiO4) and nickel oxide (NiO) at temperatures exceeding 860°C. This phase change is a result of the alteration in the oxidation state of nickel.[1]

  • Low Stability in Reductive Atmospheres: The perovskite structure of LaNiO3 exhibits low thermal stability, particularly in the presence of reducing agents.[2][3]

  • Sintering of Nickel Particles: At elevated temperatures, the active nickel particles can agglomerate, a process known as sintering. This leads to a reduction in the active surface area and, consequently, a decrease in catalytic activity.

  • Coke Formation: In reactions involving hydrocarbons, such as methane (B114726) reforming, carbon deposition (coking) can occur on the catalyst surface, blocking active sites and causing deactivation.[4]

Q2: How does the synthesis method influence the thermal stability of LaNiO3 catalysts?

A2: The synthesis method significantly impacts the physicochemical properties of the catalyst, which in turn affects its thermal stability. A suitable combination of the preparation method and calcination conditions can yield oxides with the desired structure and properties for high-temperature applications.[5] For instance, the Pechini method allows for the synthesis of LaNiO3 at various calcination temperatures, which influences the resulting grain size, specific surface area, and the strength of the metal-support interaction.[6] Methods like sol-gel and co-precipitation also offer control over the catalyst's final properties.[7][8]

Q3: Can doping or substitution of elements in the LaNiO3 structure improve its thermal stability?

A3: Yes, doping or partial substitution of lanthanum (A-site) or nickel (B-site) is a common strategy to enhance thermal stability.

  • B-site Substitution: Introducing elements like Iron (Fe) or Cobalt (Co) into the nickel sites can result in a more stable perovskite structure, especially in reductive atmospheres.[2][3]

  • A-site Substitution: Substituting lanthanum with elements like Cerium (Ce) can improve resistance to coke formation due to the redox properties of cerium, which can facilitate the oxidation of carbon deposits.[9] The partial substitution of A or B sites can also create oxygen vacancies, which can suppress carbon deposition.[9]

Q4: What is the role of the support material in the thermal stability of LaNiO3-based catalysts?

A4: The support material plays a crucial role in the thermal stability of LaNiO3-based catalysts. Using a support like alumina (B75360) (Al2O3) can help stabilize the catalyst's structure.[2][3] The interaction between the active nickel phase and the lanthanum oxide (La2O3) support is critical. A strong metal-support interaction can prevent the sintering of nickel particles and improve the overall stability of the catalyst.[4][6][10]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid catalyst deactivation at high temperatures. - Catalyst decomposition into La2NiO4 and NiO.[1]- Sintering of active nickel particles.- Coke formation on the catalyst surface.[4]- Operate at a temperature below the decomposition point of LaNiO3 (typically < 860°C).- Synthesize the catalyst with a higher calcination temperature (e.g., 800°C or above) to create smaller, more stable Ni grains and a stronger metal-support interaction.[6]- Introduce a dopant such as Fe or Co to improve structural stability in reducing environments.[2][3]- For reactions prone to coking, consider doping with Ce to enhance carbon removal.[9]
Low catalytic activity from the start of the experiment. - Incomplete formation of the desired perovskite phase during synthesis.- Low surface area of the prepared catalyst.- Ensure the calcination temperature is appropriate for the formation of the pure LaNiO3 phase (typically above 600°C).[6]- Optimize the synthesis method (e.g., Pechini, sol-gel) and calcination conditions (time and temperature) to achieve a higher specific surface area.[5]- Characterize the catalyst using XRD to confirm the crystal structure before use.
Inconsistent catalytic performance between batches. - Variations in synthesis parameters such as precursor concentration, pH, calcination temperature, or ramp rate.- Standardize and carefully control all synthesis parameters.- Utilize a synthesis method that offers good reproducibility, such as the Pechini or sol-gel methods.- Thoroughly characterize each new batch of catalyst to ensure consistent physicochemical properties.
Catalyst poisoning. - Presence of contaminants in the reactant stream, such as sulfur or chlorine compounds.[11]- Purify the reactant feed to remove potential poisons.- If using chloride-containing precursors, ensure complete decomposition and removal of chlorine during calcination, as residual chlorine can poison the catalyst.[11]

Quantitative Data Summary

Table 1: Influence of Calcination Temperature on LaNiO3 Properties and Performance in Steam Reforming of Methane [6]

Calcination Temperature (°C)LaNiO3 Grain Size (nm)Specific Surface Area (m²/g)Ni⁰ Grain Size (nm)CH₄ Conversion at 800°C (%)Carbon Deposition (wt%)
60025.312.415.8~881.8
70031.88.713.5~920.9
80040.26.211.2>95<0.5
90045.14.510.1~94<0.5

Table 2: Effect of Doping on the Photocatalytic Degradation of Rhodamine B by La-doped NiO [12]

La-doping Concentration (wt%)Degradation Efficiency (%)
054
173
277
384
479

Experimental Protocols

1. Synthesis of LaNiO3 via the Pechini Method [6]

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

    • Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.5:1.

    • Add ethylene (B1197577) glycol to the solution with a molar ratio of ethylene glycol to citric acid of 4:1.

    • Heat the solution at 80°C with continuous stirring to form a viscous gel.

  • Drying and Calcination:

    • Dry the gel in an oven at 120°C overnight to obtain a dry gel precursor.

    • Grind the dry gel into a powder.

    • Calcine the powder in a muffle furnace. First, heat to 400°C at a rate of 5°C/min and hold for 2 hours.

    • Then, increase the temperature to the desired final calcination temperature (e.g., 600°C, 700°C, 800°C, or 900°C) and hold for 5 hours.

2. Hydrothermal Synthesis of LaNiO3 [13]

  • Co-precipitation:

    • Mix stoichiometric amounts of lanthanum and nickel nitrates in 30 mL of deionized water with stirring.

    • Add a 9 mol/L potassium hydroxide (B78521) solution dropwise until the pH of the mixture reaches 13 or higher to ensure complete co-precipitation.

    • Continue stirring the solution for 20 hours.

  • Hydrothermal Treatment:

    • Transfer the mixture to a Teflon-lined autoclave.

    • Heat the autoclave at 180°C for 48 hours.

  • Post-synthesis Processing:

    • Wash the resulting solid product repeatedly with deionized water and recover it by filtration.

    • Dry the synthesized material at 100°C for 12 hours.

    • Calcine the dried powder at 700°C for 6 hours in a tubular furnace with a flow of dry air.

Visualizations

Thermal_Degradation_Pathway LaNiO3 LaNiO₃ (Stable Perovskite) HighTemp High Temperature (> 860°C) LaNiO3->HighTemp Heat ReductiveAtmosphere Reductive Atmosphere LaNiO3->ReductiveAtmosphere Exposure Sintering Ni Particle Sintering LaNiO3->Sintering Prolonged High Temp. Coking Coke Formation LaNiO3->Coking Hydrocarbon Feed Decomposed La₂NiO₄ + NiO (Decomposed Phases) HighTemp->Decomposed ReductiveAtmosphere->Decomposed Deactivation Catalyst Deactivation Decomposed->Deactivation Sintering->Deactivation Coking->Deactivation

Caption: Thermal degradation pathways of LaNiO₃ catalysts.

Improvement_Strategies_Workflow cluster_synthesis Synthesis & Modification cluster_properties Improved Catalyst Properties cluster_performance Performance Outcome Synthesis Synthesis Method (Pechini, Sol-Gel, etc.) Structure Enhanced Structural Stability Synthesis->Structure MSI Stronger Metal-Support Interaction Synthesis->MSI Doping Doping/Substitution (Fe, Co, Ce) Doping->Structure CokeResistance Increased Coke Resistance Doping->CokeResistance Support Support Material (Al₂O₃, etc.) Support->MSI SinterResistance Higher Sintering Resistance Support->SinterResistance Stability Improved Thermal Stability Structure->Stability MSI->Stability CokeResistance->Stability SinterResistance->Stability

Caption: Strategies to improve LaNiO₃ catalyst thermal stability.

References

Technical Support Center: Overcoming Catalyst Deactivation of LaNiO3 in Reforming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the deactivation of LaNiO3 catalysts in reforming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid decrease in catalyst activity and selectivity.

  • Question: My LaNiO3 catalyst is deactivating much faster than expected. What are the likely causes and how can I fix this?

  • Answer: Rapid deactivation is typically caused by three main factors: coke (carbon) formation, sintering of the active nickel particles, or poisoning by contaminants like sulfur.

    • Coke Formation: At the high temperatures of reforming reactions (600–800 °C), methane (B114726) can decompose to form solid carbon, which blocks the active sites of the catalyst.[1] The Boudouard reaction (2CO → C + CO2) also contributes to carbon deposition.[2]

      • Troubleshooting:

        • Modify the Catalyst: Incorporating metals like cobalt (Co) or manganese (Mn) into the LaNiO3 structure can improve resistance to coking.[2] For example, a tri-metallic LaNi0.34Co0.33Mn0.33O3 catalyst has shown enhanced stability.

        • Optimize Synthesis: Nanocasting techniques using templates like SBA-15 can create catalysts with high surface areas and stable nickel nanoparticles, which are more resistant to coking.[3]

        • Control Reaction Conditions: Ensure a proper steam-to-carbon ratio if applicable to your reaction, as steam can help gasify carbon deposits.

    • Sintering: The high temperatures used in reforming can cause the small, highly active nickel nanoparticles to agglomerate into larger particles, reducing the available surface area for the reaction.[1]

      • Troubleshooting:

        • Structural Modification: Partial substitution of nickel with iron (Fe) or manganese (Mn) can help stabilize the nickel particles and prevent sintering.[4]

        • Synthesis Method: The Pechini method for synthesizing LaNiO3 can lead to smaller and more uniform nickel particles upon reduction, which can improve sintering resistance.[5][6]

    • Sulfur Poisoning: Even small amounts of sulfur compounds (like H2S) in the feed gas can severely poison the catalyst.[7][8] Sulfur strongly adsorbs to the nickel active sites, rendering them inactive.[7][8] This can lead to the formation of nickel sulfides (NixSy) and lanthanum oxysulfides (La2O2S).[9]

      • Troubleshooting:

        • Feed Purification: Ensure your feed gases are free of sulfur contaminants.

        • Catalyst Regeneration: If poisoning occurs, the catalyst can often be regenerated. See the detailed protocol on sulfur poisoning and regeneration below.

Issue 2: Inconsistent catalytic performance between batches.

  • Question: I've synthesized multiple batches of LaNiO3 catalyst, but their performance in the reforming reaction is not consistent. Why is this happening?

  • Answer: Inconsistent performance often stems from variations in the catalyst synthesis and pre-treatment procedures.

    • Synthesis Method: The final properties of the LaNiO3 catalyst are highly dependent on the synthesis method (e.g., Pechini, citrate (B86180) sol-gel, co-precipitation).[5][6][10][11] Even minor variations in parameters like pH, temperature, and calcination time can affect the catalyst's structure and performance.

      • Troubleshooting: Strictly control all synthesis parameters. Follow a detailed, step-by-step protocol like the Pechini method outlined below.

    • Calcination Temperature: The temperature at which the catalyst precursor is calcined plays a crucial role in determining the final crystal structure, surface area, and particle size.[12]

      • Troubleshooting: Optimize and consistently apply the calcination temperature. For instance, calcining LaNiO3 at 800 °C has been shown to be optimal for steam reforming of methane.[12]

    • Reduction Procedure: Before the reforming reaction, the LaNiO3 precursor is typically reduced to form active Ni0 nanoparticles supported on La2O3. The conditions of this reduction (temperature, time, gas flow) will influence the size and dispersion of the Ni particles.

      • Troubleshooting: Standardize your pre-reduction protocol. A typical procedure involves reducing the catalyst in-situ in a flow of H2/N2 mixture at a specific temperature for a set duration before introducing the reactants.

Issue 3: Difficulty regenerating a deactivated catalyst.

  • Question: My LaNiO3 catalyst has deactivated, and I'm having trouble restoring its activity. What are the best regeneration methods?

  • Answer: The appropriate regeneration method depends on the cause of deactivation.

    • Coke Removal: If deactivation is due to coking, the carbon deposits can be removed by controlled oxidation.

      • Troubleshooting: A common method is to treat the catalyst in a flow of air or a diluted oxygen mixture at an elevated temperature to burn off the carbon.

    • Sulfur Poisoning Regeneration: Regenerating a sulfur-poisoned catalyst is more complex and typically involves a multi-step process.

      • Troubleshooting: A four-step process involving controlled oxidation, decomposition in an inert gas, reduction, and reaction under reforming conditions has been shown to be effective.[13] Alternatively, treatment with steam or an oxidative CO2 atmosphere can also regenerate the catalyst.[7][8] A detailed protocol is provided below.

Quantitative Data Summary

The following tables summarize key performance data for LaNiO3-based catalysts in reforming reactions.

Table 1: Catalytic Performance of Modified LaNiO3 in Dry Reforming of Methane (DRM)

Catalyst CompositionReaction Temp. (°C)CH4 Conversion (%)CO2 Conversion (%)H2/CO RatioReference
LaNiO380063.3-0.56[14]
La0.7Ca0.3NiO380098.05-0.98[14]
LaNi0.8Zr0.2O380037500.76[1]
LaNiO370057670.47[11]

Table 2: Coke Deposition on LaNiO3-based Catalysts

CatalystReaction ConditionsCoke Deposition (wt%)Reference
LaNixZr1-xO3 (low Ni)DRMHigh[1]
LaNixZr1-xO3 (high Ni)DRMLow[1]
LaNi0.8Zn0.2O375h time on streamMore resistant to coking than LaNiO3[8]
Mg-substituted LaNiO3DRMDecreased carbonaceous deposits[11]

Table 3: Effect of Synthesis and Modification on Ni Particle Size

CatalystSynthesis/ModificationReduced Ni Particle Size (nm)Reference
LaNiO3Autocombustion15[9]
La0.9Ce0.1NiO3Autocombustion9[9]
La0.9Pr0.1NiO3Autocombustion6[9]
LaNiO3 calcined at 900°CPechini MethodSmaller than catalyst calcined at lower temps[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and testing of LaNiO3 catalysts.

Protocol 1: Synthesis of LaNiO3 via the Pechini Method[6][15][16]
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of lanthanum nitrate (B79036) hexahydrate (La(NO3)3·6H2O) and nickel nitrate hexahydrate (Ni(NO3)2·6H2O) in deionized water.

    • Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.2:1.

    • Stir the solution for 1 hour to ensure complete dissolution and chelation.

  • Polymerization:

    • Add ethylene (B1197577) glycol to the solution. The molar ratio of ethylene glycol to citric acid should be 1:1.

    • Heat the mixture in an oil bath to 80-90°C and maintain this temperature for several hours with continuous stirring to promote polyesterification, resulting in a viscous gel or resin.

  • Drying and Calcination:

    • Dry the resulting gel in an oven at approximately 110°C overnight to remove excess water.

    • Calcine the dried precursor in a furnace in air. A two-step calcination is often effective: first at a lower temperature (e.g., 350°C) for a short period (e.g., 30 minutes) to slowly decompose the organic matter, followed by a higher temperature (e.g., 700-800°C) for several hours (e.g., 2-4 hours) to form the crystalline perovskite phase.

Protocol 2: Catalyst Activity and Stability Testing in a Fixed-Bed Reactor[9][17][18]
  • Reactor Setup:

    • Use a quartz or stainless steel fixed-bed reactor.

    • Place a known amount of the catalyst (typically sieved to a specific particle size range) in the center of the reactor, supported by quartz wool plugs.

  • Catalyst Pre-treatment (In-situ Reduction):

    • Heat the catalyst to the desired reduction temperature (e.g., 700°C) under a flow of an inert gas like nitrogen or argon.

    • Switch the gas flow to a reducing mixture (e.g., 5-10% H2 in N2) and hold for a specified time (e.g., 1-2 hours) to reduce the LaNiO3 to Ni/La2O3.

  • Reforming Reaction:

    • After reduction, switch the gas flow to the reactant mixture (e.g., CH4 and CO2 for dry reforming) at the desired flow rates and ratios.

    • Maintain the reactor at the desired reaction temperature.

    • Periodically analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID).

  • Stability Test:

    • Maintain the reaction conditions for an extended period (e.g., 10-100 hours) and monitor the conversion of reactants and the product selectivity over time. A stable catalyst will show minimal change in performance.

Protocol 3: Characterization of LaNiO3 Catalysts
  • X-ray Diffraction (XRD): [15][16][17]

    • Grind the catalyst sample into a fine powder.

    • Mount the powder on a sample holder.

    • Use a diffractometer with Cu Kα radiation to scan the sample over a 2θ range (e.g., 20-80°).

    • Analyze the resulting diffraction pattern to identify the crystalline phases present and to calculate the crystallite size using the Scherrer equation.

  • Transmission Electron Microscopy (TEM):

    • Disperse a small amount of the catalyst powder in a solvent (e.g., ethanol) using ultrasonication.

    • Drop-cast a few drops of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate.

    • Analyze the sample in a TEM to observe the morphology, particle size, and dispersion of the nickel nanoparticles.

Protocol 4: Sulfur Poisoning and Regeneration[7][13][22]
  • Sulfur Poisoning:

    • During a stable reforming reaction, introduce a known concentration of H2S (e.g., 10-100 ppm) into the reactant feed stream.

    • Monitor the catalyst activity. A sharp decrease in conversion will indicate poisoning.

  • Regeneration (Four-Step Method): [13]

    • Step 1: Controlled Oxidation: Stop the reforming reaction and switch to a flow of a dilute oxygen mixture (e.g., 1% O2 in an inert gas) at a high temperature (e.g., 750°C).

    • Step 2: Decomposition: Switch to an inert gas flow at a higher temperature (e.g., 900°C) to decompose any sulfate (B86663) species formed.

    • Step 3: Reduction: Reduce the catalyst again in a hydrogen-containing stream (e.g., 2% H2) at high temperature (e.g., 900°C).

    • Step 4: Re-activation: Re-introduce the reforming reaction feed and monitor the recovery of catalytic activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to LaNiO3 catalyst deactivation and analysis.

CatalystDeactivation cluster_causes Deactivation Mechanisms cluster_effects Effects on Catalyst cluster_consequences Performance Impact Coking Coke Formation BlockedSites Active Site Blocking Coking->BlockedSites Sintering Sintering SurfaceAreaLoss Reduced Surface Area Sintering->SurfaceAreaLoss Poisoning Sulfur Poisoning InactiveSpecies Formation of Inactive Species (e.g., NiS) Poisoning->InactiveSpecies ActivityLoss Decreased Activity BlockedSites->ActivityLoss SurfaceAreaLoss->ActivityLoss InactiveSpecies->ActivityLoss SelectivityLoss Decreased Selectivity ActivityLoss->SelectivityLoss

Caption: Major deactivation pathways for LaNiO3 catalysts.

TroubleshootingWorkflow Start Decreased Catalyst Performance CheckCoking Analyze for Coke (TGA, Raman) Start->CheckCoking CheckSintering Analyze for Sintering (XRD, TEM) CheckCoking->CheckSintering No RegenerateCoke Regenerate by Oxidation CheckCoking->RegenerateCoke Yes CheckPoisoning Analyze Feed for Sulfur CheckSintering->CheckPoisoning No ModifyCatalyst Modify Catalyst Synthesis (e.g., add promoters) CheckSintering->ModifyCatalyst Yes PurifyFeed Purify Feed Gas CheckPoisoning->PurifyFeed Yes End Improved Performance CheckPoisoning->End No RegenerateCoke->End ModifyCatalyst->End RegenerateSulfur Regenerate Sulfur-Poisoned Catalyst PurifyFeed->RegenerateSulfur RegenerateSulfur->End

Caption: A logical workflow for troubleshooting LaNiO3 catalyst deactivation.

PechiniSynthesis cluster_solution Solution Preparation cluster_heating Heating and Formation cluster_product Final Product Nitrates Dissolve La and Ni Nitrates CitricAcid Add Citric Acid (Chelation) Nitrates->CitricAcid EthyleneGlycol Add Ethylene Glycol CitricAcid->EthyleneGlycol Polymerization Heat to 80-90°C (Polymerization) EthyleneGlycol->Polymerization Drying Dry at 110°C Polymerization->Drying Calcination Calcine at 700-800°C Drying->Calcination Perovskite LaNiO3 Perovskite Powder Calcination->Perovskite

Caption: Step-by-step workflow for LaNiO3 synthesis via the Pechini method.

References

Technical Support Center: Optimizing Calcination Temperature for LaNiO₃ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Lanthanum Nickelate (LaNiO₃), with a focus on optimizing the calcination temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical calcination temperature range for synthesizing phase-pure LaNiO₃?

A1: The optimal calcination temperature for LaNiO₃ synthesis is highly dependent on the chosen synthesis method (e.g., Pechini, sol-gel, co-precipitation). However, based on numerous studies, a general temperature range of 600°C to 900°C is commonly employed.[1][2][3] Crystallization of the LaNiO₃ perovskite phase typically begins at approximately 550°C to 600°C.[2][3] Temperatures below this range may result in an amorphous material or the presence of intermediate phases.

Q2: How does calcination temperature affect the physical properties of LaNiO₃?

A2: Calcination temperature significantly influences the crystallite size, specific surface area, and particle morphology of the final LaNiO₃ product. Generally, as the calcination temperature increases:

  • Crystallite and grain size increase : Higher temperatures promote crystal growth, leading to larger grains.[1][2]

  • Specific surface area decreases : The growth of larger particles and potential sintering at higher temperatures lead to a reduction in the overall surface area.[1][2]

  • Pore volume may decrease and pore size may increase : This is a consequence of the structural changes and particle growth.[4]

Q3: What is the effect of calcination temperature on the catalytic performance of LaNiO₃?

A3: The calcination temperature is a critical parameter that dictates the catalytic activity of LaNiO₃. For instance, in the steam reforming of methane (B114726), LaNiO₃ calcined at 800°C exhibited the maximum methane conversion.[1][2][3] This is often attributed to a balance of factors including the formation of a well-defined perovskite structure, appropriate metal-support interaction, and the resulting nickel particle size after reduction.[1][2] Higher calcination temperatures can also improve the resistance to carbon deposition on the catalyst.[2][3]

Q4: Can the synthesis method influence the optimal calcination temperature?

A4: Absolutely. Different synthesis methods, such as the Pechini method, sol-gel, co-precipitation, and hydrothermal synthesis, produce precursors with varying degrees of homogeneity and reactivity.[4][5][6][7] For example, the Pechini and sol-gel methods, which involve the formation of a polymeric resin or gel, can often lead to the formation of the desired perovskite phase at lower temperatures compared to solid-state reaction methods due to the atomic-level mixing of the metal cations.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
XRD pattern shows impurity phases (e.g., NiO, La₂O₃, La₂NiO₄) instead of or alongside LaNiO₃. Insufficient calcination temperature: The temperature was not high enough to facilitate the complete reaction and formation of the perovskite phase.[4]Increase the calcination temperature in increments of 50-100°C and re-analyze the sample using XRD. A temperature of at least 700°C is often necessary.[4]
Inhomogeneous precursor: The initial mixing of lanthanum and nickel precursors was not uniform.Ensure thorough mixing of the precursor materials. Methods like the Pechini or sol-gel synthesis are recommended for achieving atomic-level homogeneity.[4][5]
The synthesized LaNiO₃ has a very low specific surface area. Excessively high calcination temperature: High temperatures can lead to significant sintering and particle growth, thereby reducing the surface area.[1][2]Optimize the calcination temperature by testing a range of lower temperatures (e.g., 600°C, 700°C, 800°C) and measuring the surface area using BET analysis.[2]
Prolonged calcination time: Holding the sample at a high temperature for an extended period can also promote sintering.Reduce the calcination duration. A typical duration is 2-5 hours.[5][6]
Poor catalytic activity of the synthesized LaNiO₃. Sub-optimal calcination temperature: The calcination temperature may not be ideal for creating the most active catalytic sites for your specific reaction.Systematically vary the calcination temperature within the 600-900°C range and test the catalytic performance of each sample to identify the optimal temperature for your application.[1][2] For example, for methane steam reforming, 800°C has been found to be optimal.[1][2][3]
Incomplete formation of the perovskite phase: The presence of impurities can negatively impact catalytic performance.Refer to the troubleshooting point for impurity phases and ensure the synthesis of phase-pure LaNiO₃.
Difficulty in reducing Ni³⁺ in the perovskite structure. Strong metal-support interaction due to high calcination temperature: Higher calcination temperatures can lead to a stronger interaction between the nickel and the lanthanum oxide support, making the nickel species more difficult to reduce.[1][2]Perform Temperature Programmed Reduction (H₂-TPR) to analyze the reduction behavior. If the reduction peaks are shifted to very high temperatures, consider using a lower calcination temperature.[6]

Data Presentation

Table 1: Effect of Calcination Temperature on LaNiO₃ Properties (Pechini Method)

Calcination Temperature (°C)Crystallite Size (nm)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Methane Conversion (%) @ 750°C
60015.88.50.03114.6~75
70021.46.20.02818.1~85
80028.94.10.02524.4>95
90035.22.80.02129.8~90

Note: The data presented is a representative summary compiled from multiple sources and may vary based on specific experimental conditions.[1][2][4]

Experimental Protocols

1. Pechini (Citrate Gel) Method for LaNiO₃ Synthesis

This method is widely used due to its ability to produce homogeneous, phase-pure perovskite oxides at relatively low temperatures.

  • Materials: Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), Citric acid, Ethylene (B1197577) glycol.

  • Procedure:

    • Dissolve stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O in deionized water with stirring.

    • Add citric acid to the solution in a molar ratio of citric acid to total metal cations of 1.5:1. Stir until a clear solution is obtained.

    • Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 4:1.

    • Heat the solution on a hot plate at 80-90°C with continuous stirring to promote polyesterification. A viscous gel will form.

    • Dry the gel in an oven at 120-150°C overnight to obtain a solid precursor.

    • Grind the dried precursor into a fine powder.

    • Calcine the powder in a furnace in air. The temperature program should involve a ramp to the desired calcination temperature (e.g., 600°C, 700°C, 800°C, or 900°C) and holding for 2-4 hours.[1][2]

2. Co-precipitation Method for LaNiO₃ Synthesis

This method involves the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates.

  • Materials: Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O), Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), a precipitating agent (e.g., NaOH, Na₂CO₃, or NH₄OH).

  • Procedure:

    • Prepare an aqueous solution containing stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O.

    • Slowly add the precipitating agent solution to the metal nitrate solution under vigorous stirring to induce precipitation. Maintain a constant pH during precipitation.

    • Age the resulting precipitate by stirring for several hours.

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

    • Dry the precipitate in an oven at 100-120°C overnight.

    • Grind the dried powder.

    • Calcine the powder in a furnace in air at the desired temperature (e.g., 800-900°C) for several hours to form the LaNiO₃ perovskite.[6]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_calcination Calcination Optimization cluster_characterization Characterization & Analysis start Start: Select Synthesis Method precursors Mix Stoichiometric La and Ni Precursors start->precursors gelation Gel/Precipitate Formation precursors->gelation drying Drying of Precursor gelation->drying grinding Grind Dried Precursor drying->grinding calcination Calcination at Temperature T grinding->calcination T1 T = 600°C calcination->T1 T2 T = 700°C calcination->T2 T3 T = 800°C calcination->T3 T4 T = 900°C calcination->T4 xrd XRD (Phase Purity) T1->xrd T2->xrd T3->xrd T4->xrd bet BET (Surface Area) xrd->bet sem SEM (Morphology) bet->sem tpr H2-TPR (Reducibility) sem->tpr catalysis Catalytic Activity Test tpr->catalysis analysis Analyze Results & Determine Optimal T catalysis->analysis

Caption: Experimental workflow for optimizing LaNiO₃ calcination temperature.

troubleshooting_guide cluster_cause Potential Causes cluster_solution Solutions start Problem: Impure LaNiO₃ Phase in XRD cause1 Insufficient Calcination Temperature? start->cause1 cause2 Inhomogeneous Precursor? start->cause2 cause1->cause2 No solution1 Increase Calcination Temperature (e.g., by 50-100°C) cause1->solution1 Yes solution2 Improve Precursor Mixing (e.g., use Pechini/Sol-Gel) cause2->solution2 Yes reanalyze Re-synthesize and Re-analyze with XRD solution1->reanalyze solution2->reanalyze

Caption: Troubleshooting logic for impure LaNiO₃ synthesis.

References

Technical Support Center: Enhancing Electrical Conductivity of LaNiO₃ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the electrical conductivity of Lanthanum Nickelate (LaNiO₃) thin films.

Frequently Asked Questions (FAQs)

Q1: What are the target electrical resistivity values for high-quality LaNiO₃ thin films?

Highly conductive LaNiO₃ thin films can achieve room temperature resistivity values below 100 μΩ·cm.[1][2] For instance, a resistivity of 3.9×10⁻⁴ Ω·cm (or 390 μΩ·cm) has been reported for films fabricated by radio frequency sputtering.[3] Another study reported resistivities as low as 313 μΩ·cm for Au-LaNiO₃ nanocomposite films.[4][5]

Q2: Which deposition techniques are commonly used for fabricating LaNiO₃ thin films?

Several methods are employed to fabricate LaNiO₃ films, including:

  • Pulsed Laser Deposition (PLD)[6]

  • Magnetron Sputtering[3]

  • Chemical Solution Deposition (CSD)[4][5]

  • Sol-Gel Method[3]

  • Molecular Beam Epitaxy (MBE)[7]

  • Metal-Organic Deposition (MOD)[8]

  • Nebulized Spray Pyrolysis[9]

Q3: How does film thickness affect the electrical conductivity of LaNiO₃?

Film thickness plays a crucial role in the electrical properties of LaNiO₃. Ultrathin films (a few unit cells thick) may exhibit insulating behavior, while thicker films tend to be metallic.[6][10] There appears to be an optimal thickness range for achieving the lowest resistivity, generally between 10 and 46 nm.[11] Films that are too thin (<5 nm) or too thick (>200 nm) often show increased resistivity.[11] For sol-gel grown films, a thickness of 120 nm was found to be optimal.[12]

Q4: What is the effect of epitaxial strain on LaNiO₃ conductivity?

Epitaxial strain, induced by the lattice mismatch between the LaNiO₃ film and the substrate, significantly impacts conductivity.

  • Compressive strain (e.g., on LaAlO₃ substrates) is generally favorable for high conductivity as it can lead to lower resistivities.[1][2]

  • Tensile strain (e.g., on SrTiO₃ or DyScO₃ substrates) is generally unfavorable and tends to reduce conductivity.[1][2] This is because tensile strain can suppress the connectivity of NiO₆ octahedra, leading to charge carrier localization.[2]

Q5: Can doping or creating composites enhance the conductivity of LaNiO₃ films?

Yes, creating nanocomposite films can enhance electrical conductivity. For example, Au–LaNiO₃ nanocomposite films have shown significantly lower room temperature resistivity (313 μΩ·cm) compared to pure LaNiO₃ films (1221 μΩ·cm).[4][5] The uniformly distributed Au nanoparticles are thought to provide pathways with less scattering for electron conduction and act as nucleation seeds to improve the crystalline quality of the LaNiO₃ phase.[4][5]

Troubleshooting Guide

Problem 1: The electrical conductivity of my LaNiO₃ thin film is significantly lower than expected.

This is a common issue that can be attributed to several factors. Here’s a step-by-step guide to troubleshoot the problem.

Step 1: Verify the Cation Stoichiometry (La:Ni Ratio)

  • Issue: Off-stoichiometry can lead to defects that reduce carrier mobility. However, the effect is complex. Some studies show that La-deficient films can be more conductive than stoichiometric or Ni-deficient films.[7] Specifically, films with a La:Ni ratio of less than 0.8 have been found to have the lowest room temperature resistivity.[7] Conversely, Ni sub-stoichiometry can reduce conductivity.[1]

  • Solution:

    • Characterize the composition of your deposition target and the resulting film using techniques like X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).

    • If using PLD, consider using a target with a slight Ni-rich composition to compensate for potential Ni loss during deposition.[2]

    • For MBE, carefully control the elemental source shutter parameters to achieve the desired La:Ni ratio.[7]

Step 2: Optimize Oxygen Annealing and Deposition Atmosphere

  • Issue: Oxygen vacancies are a primary cause of reduced conductivity.[10] The perovskite structure of LaNiO₃ is sensitive to oxygen partial pressure during deposition and post-annealing.[13] Insufficient oxygen can lead to the formation of insulating, oxygen-deficient phases.[11][14]

  • Solution:

    • Annealing: Post-deposition annealing in an oxygen atmosphere generally improves the microstructure and conductive properties.[3] In-situ oxygen annealing is often more effective than annealing in air.[3]

    • Deposition Atmosphere: The ratio of oxygen to argon in the sputtering gas is critical. An O₂ to Ar ratio of 1:6 has been identified as optimal in some RF sputtering experiments.[3] For PLD, a relatively high oxygen pressure during growth can help minimize oxygen vacancies.[10] However, excessively high oxygen partial pressure can also increase resistivity.[3]

Step 3: Adjust Deposition and Annealing Temperatures

  • Issue: The temperature during deposition and subsequent annealing affects the crystallinity and, consequently, the conductivity of the film.

  • Solution:

    • Deposition Temperature: The optimal deposition temperature depends on the substrate. For LaNiO₃ on LaAlO₃ substrates, a deposition temperature of 200°C was found to yield minimum resistivity.[3] For MBE, depositions are often carried out at around 600°C.[7]

    • Annealing Temperature: For films prepared by nebulized spray pyrolysis, annealing temperatures in the range of 900–950°C produced properties comparable to those of films made by PLD or sputtering.[9] For MOD, annealing temperatures below 800°C are used.[8] For sol-gel methods, an optimal crystallization temperature of 800°C has been reported.[12]

Problem 2: My film shows metallic behavior at room temperature, but its resistivity increases at low temperatures (metal-to-insulator transition).

  • Issue: A metal-to-insulator transition (MIT) in ultrathin LaNiO₃ films can be triggered by factors like dimensional confinement, strain, and oxygen vacancies.[10] Even films with up to 50% defective phases can exhibit metallic-like behavior down to around 40 K before transitioning.[14]

  • Solution:

    • Increase Film Thickness: As the MIT is often observed in ultrathin films, increasing the thickness beyond the critical threshold (typically a few nanometers) can help retain metallic behavior at low temperatures.[6]

    • Minimize Oxygen Vacancies: As mentioned above, careful control of oxygen pressure during growth and annealing is crucial to suppress the MIT.[10]

    • Strain Engineering: Use substrates that impart compressive strain, which is more favorable for metallicity.[2]

    • Superlattice Structures: Embedding ultrathin LaNiO₃ layers in a superlattice structure (e.g., with SrTiO₃) can enhance conductivity and maintain metallic behavior in layers that would otherwise be insulating.[6]

Quantitative Data Summary

Table 1: Influence of Deposition and Annealing Parameters on LaNiO₃ Resistivity

ParameterConditionSubstrateDeposition MethodRoom Temperature ResistivityReference
Deposition Temperature 200 °CLaAlO₃RF Sputtering3.9 x 10⁻⁴ Ω·cm[3]
Annealing In-situ Oxygen AnnealLaAlO₃ / SilicaRF SputteringImproved conductivity vs. no anneal[3]
Deposition Atmosphere O₂:Ar ratio of 1:6LaAlO₃ / SilicaRF SputteringOptimal conductivity[3]
Annealing Temperature 900-950 °CLaAlO₃ / SrTiO₃Nebulized Spray PyrolysisProperties comparable to PLD/sputtered films[9]
Crystallization Temperature 800 °CFluorophlogopite MicaSol-Gel3.3 x 10⁻³ Ω·cm[12]
Film Thickness 120 nmFluorophlogopite MicaSol-Gel3.3 x 10⁻³ Ω·cm[12]

Table 2: Effect of Stoichiometry and Strain on LaNiO₃ Resistivity

FactorConditionSubstrateDeposition MethodKey FindingReference
Cation Stoichiometry La-deficient (La:Ni < 0.8)SrTiO₃MBELower resistivity compared to stoichiometric films[7]
Cation Stoichiometry Ni sub-stoichiometric-PLDReduced conductivity[1]
Epitaxial Strain CompressiveLaAlO₃PLDLower resistivity[2]
Epitaxial Strain TensileSrTiO₃PLDHigher resistivity, unfavorable for high conductivity[1][2]
Composite Structure Au-LaNiO₃ nanocomposite-CSD313 μΩ·cm (vs. 1221 μΩ·cm for pure LNO)[4][5]

Experimental Protocols

1. Pulsed Laser Deposition (PLD) of LaNiO₃ Thin Films

This is a generalized protocol based on common practices. Specific parameters should be optimized for your system.

  • Substrate Preparation: Select a suitable single-crystal substrate (e.g., SrTiO₃, LaAlO₃). Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized water. Dry with high-purity nitrogen gas. Mount the substrate onto the heater in the PLD chamber.

  • Target Preparation: Use a stoichiometric or slightly Ni-rich LaNiO₃ ceramic target.

  • Deposition Conditions:

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 600-700°C).[15]

    • Introduce high-purity oxygen into the chamber to reach the desired partial pressure (e.g., 12-70 mTorr).[15]

    • Ablate the LaNiO₃ target using a KrF excimer laser (λ = 248 nm) with a specific laser fluence and repetition rate.

  • Post-Deposition Annealing: After deposition, cool the sample to room temperature in a high oxygen pressure environment (e.g., > 200 Torr) to minimize the formation of oxygen vacancies.

2. Chemical Solution Deposition (CSD) of LaNiO₃ Thin Films

This protocol outlines a typical CSD process for LaNiO₃.

  • Precursor Solution Preparation:

    • Dissolve lanthanum nitrate (B79036) and nickel acetate (B1210297) precursors in a suitable solvent like 2-methoxyethanol.

    • Use a chelating agent, such as acetylacetone, to improve the stability of the solution.

    • Stir the solution at room temperature until all solids are dissolved, then filter it.

  • Film Deposition:

    • Clean the substrate as described in the PLD protocol.

    • Spin-coat the precursor solution onto the substrate at a typical speed of 3000-4000 rpm for 30-60 seconds.

  • Pyrolysis:

    • Dry the coated film on a hot plate at a low temperature (e.g., 150-200°C) to evaporate the solvent.

    • Pyrolyze the film at a higher temperature (e.g., 350-450°C) to decompose the organic compounds.[8]

    • Repeat the spin-coating and pyrolysis steps to achieve the desired film thickness.

  • Crystallization Annealing:

    • Anneal the film in a tube furnace in an air or oxygen atmosphere at a high temperature (e.g., 700-800°C) to crystallize the LaNiO₃ perovskite phase.[12][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing cluster_char Characterization & Optimization sub Substrate Selection (e.g., LAO, STO) dep Thin Film Deposition (PLD, Sputtering, CSD) sub->dep target Target/Precursor Preparation target->dep dep_params Control Deposition Parameters: - Temperature - O₂ Pressure - Film Thickness dep->dep_params anneal Post-Deposition Annealing dep->anneal anneal_params Control Annealing Parameters: - Temperature - Atmosphere (O₂) - Duration anneal->anneal_params struct Structural Analysis (XRD, AFM) anneal->struct elec Electrical Measurement (Four-Point Probe) anneal->elec feedback Low Conductivity? elec->feedback feedback->dep Re-optimize Parameters

Workflow for fabricating and optimizing conductive LaNiO₃ thin films.

logical_relationships cluster_params Controllable Experimental Parameters cluster_props Intermediate Film Properties cluster_result Final Outcome temp Deposition & Annealing Temperature crystal Crystallinity temp->crystal micro Microstructure temp->micro o2 Oxygen Partial Pressure o2->crystal defects Defect Density (e.g., Oxygen Vacancies) o2->defects - strain Substrate Choice (Epitaxial Strain) strain->micro stoich Cation Stoichiometry (La:Ni Ratio) stoich->defects thick Film Thickness thick->micro conductivity High Electrical Conductivity crystal->conductivity + defects->conductivity - micro->conductivity +

Key factors influencing the electrical conductivity of LaNiO₃ thin films.

References

Troubleshooting poor adhesion of LaNiO3 films on substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deposition of Lanthanum Nickel Oxide (LaNiO₃) thin films, with a specific focus on achieving good adhesion to various substrates.

Troubleshooting Guide: Poor Adhesion of LaNiO₃ Films

Poor adhesion, leading to film delamination or peeling, is a frequent challenge in thin film deposition. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My LaNiO₃ film is peeling off the substrate. What are the potential causes and how can I fix it?

Answer:

Film peeling, or delamination, can occur at different stages of the fabrication process (post-deposition, during annealing, or handling) and is typically caused by one or more of the following factors:

  • Inadequate Substrate Preparation: The substrate surface is critical for film adhesion.

  • Suboptimal Deposition Parameters: The conditions during film growth significantly impact adhesion.

  • High Internal or Interfacial Stress: Stress buildup can overcome the adhesive forces.

  • Chemical Incompatibility or Interfacial Reactions: Reactions at the film-substrate interface can form a weak boundary layer.

Below is a troubleshooting workflow to identify and address the root cause of the issue.

Troubleshooting Workflow for LaNiO₃ Film Delamination

LaNiO3_Adhesion_Troubleshooting start Problem: LaNiO₃ Film Peeling/ Delamination sub_prep Step 1: Verify Substrate Preparation start->sub_prep sub_q1 Is the substrate surface free of contaminants? sub_prep->sub_q1 sub_q2 Is the substrate surface appropriately roughened (if applicable)? sub_prep->sub_q2 dep_params Step 2: Evaluate Deposition Parameters dep_q1 Is the deposition temperature optimized? dep_params->dep_q1 stress Step 3: Assess Film Stress stress_q1 Is there a large lattice mismatch? stress->stress_q1 annealing Step 4: Optimize Annealing Process anneal_q1 Are heating/cooling rates too high? annealing->anneal_q1 sub_q1->dep_params Yes sol_sub_clean Solution: Implement rigorous cleaning protocol (e.g., RCA clean, ultrasonication in solvents). Perform in-situ cleaning (e.g., plasma etch). sub_q1->sol_sub_clean No sub_q2->dep_params Yes sol_sub_rough Solution: Consider substrate etching or use of an adhesion- promoting buffer layer (e.g., Ti, Cr). sub_q2->sol_sub_rough No dep_q2 Is the film thickness appropriate? dep_q1->dep_q2 Yes sol_dep_temp Solution: Adjust substrate temperature. Too low may result in poor crystallinity; too high can increase stress. dep_q1->sol_dep_temp No dep_q2->stress Yes sol_dep_thick Solution: Reduce film thickness. Thicker films tend to have higher internal stress. dep_q2->sol_dep_thick No stress_q1->annealing No sol_stress_mismatch Solution: Select a substrate with a closer lattice match or use a graded buffer layer to relieve strain. stress_q1->sol_stress_mismatch Yes sol_anneal_rate Solution: Reduce heating and cooling rates to minimize thermal shock and stress from CTE mismatch. anneal_q1->sol_anneal_rate Yes end_node Improved Adhesion anneal_q1->end_node No sol_sub_clean->sub_prep sol_sub_rough->sub_prep sol_dep_temp->dep_params sol_dep_thick->dep_params sol_stress_mismatch->stress sol_anneal_rate->annealing Parameter_Relationships sub_temp Substrate Temperature crystallinity Crystallinity/ Phase Purity sub_temp->crystallinity influences microstructure Microstructure (Grain Size, Density) sub_temp->microstructure influences anneal_temp Annealing Temperature anneal_temp->crystallinity determines stress Internal & Thermal Stress anneal_temp->stress induces anneal_temp->microstructure influences thickness Film Thickness thickness->stress increases heating_rate Heating/Cooling Rate heating_rate->stress exacerbates substrate Substrate Choice (Lattice Match, CTE) substrate->stress determines mismatch adhesion Film Adhesion crystallinity->adhesion affects stress->adhesion directly opposes microstructure->adhesion affects

Technical Support Center: LaNiO3 Catalysts & Carbon Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals utilizing LaNiO3 perovskite catalysts. The focus is on understanding, mitigating, and analyzing carbon deposition (coking), a common cause of catalyst deactivation, particularly in reactions like the dry reforming of methane (B114726) (DRM).

Frequently Asked Questions (FAQs)

Q1: What is carbon deposition on LaNiO3 catalysts and why is it a significant problem?

A1: Carbon deposition, or coking, is the accumulation of solid carbonaceous species on the catalyst surface. During reactions like dry reforming of methane, side reactions such as methane cracking (CH₄ → C + 2H₂) and the Boudouard reaction (2CO → C + CO₂) lead to this deposition.[1] This is a major issue because the accumulated carbon can physically block the active sites of the catalyst, hinder the diffusion of reactants to these sites, and even cause mechanical stress leading to the breakdown of the catalyst structure.[1] Ultimately, carbon deposition results in a decline in catalytic activity and stability, reducing the efficiency and lifespan of the process.

Q2: How does the LaNiO3 perovskite structure help in resisting carbon deposition?

A2: The LaNiO3 perovskite structure serves as a catalyst precursor. Under reaction conditions, it typically transforms into highly dispersed nickel (Ni⁰) nanoparticles supported on lanthanum oxide (La₂O₃).[2][3] This in-situ formation creates a strong interaction between the active Ni metal and the La₂O₃ support. The lanthanum oxide component can enhance carbon resistance in several ways:

  • High Ni Dispersion: The perovskite structure ensures that the active Ni particles are small and well-distributed, which is crucial for preventing carbon formation.[2]

  • Basicity of La₂O₃: Lanthanum oxide is a basic oxide that can react with acidic CO₂ to form lanthanum oxycarbonate (La₂O₂CO₃). This species is believed to play a key role in removing deposited carbon from adjacent Ni sites by oxidizing it to CO, thus continuously cleaning the catalyst surface.[4]

  • Oxygen Mobility: The perovskite lattice can have oxygen vacancies, which enhance the mobility of lattice oxygen. This mobile oxygen can also participate in the gasification of deposited carbon.[5]

Q3: What are the primary strategies to further reduce carbon deposition on LaNiO3-derived catalysts?

A3: Several strategies have been developed to enhance the coke resistance of LaNiO3 catalysts:

  • Doping/Substitution: Introducing other metals into the A-site (e.g., Ca, Sr) or B-site (e.g., Co, Mn, Fe, Cu, Ti) of the LaNiO3 structure is a common and effective approach.[1][3][6][7][8][9] These dopants can modify the catalyst's electronic properties, improve metal dispersion, enhance the metal-support interaction, and increase surface basicity or oxygen mobility.[1][7]

  • Using Supports: Dispersing the LaNiO3 perovskite onto a high-surface-area support material like Al₂O₃, SiO₂, or CeSiO₂ can improve the dispersion of the active phase and modify its properties.[10] For instance, a CeSiO₂ support has been shown to suppress carbon deposition more effectively than Al₂O₃ or unsupported LaNiO3.[10]

  • Synthesis Method: The method used to synthesize the LaNiO3 precursor can significantly impact its final properties. Techniques like nanocasting can produce catalysts with very high surface areas, leading to better active site accessibility and enhanced stability against coking.[2]

  • Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reactant feed ratios (e.g., CO₂/CH₄ or Steam/Carbon) is crucial for minimizing the thermodynamic driving force for carbon formation.[11]

Q4: How can I experimentally determine if carbon deposition is the cause of my catalyst's deactivation?

A4: Several characterization techniques can be used to identify and quantify carbon deposition on a spent (used) catalyst:

  • Thermogravimetric Analysis (TGA): This is the most common method. The spent catalyst is heated in an oxidizing atmosphere (like air or O₂), and the mass loss corresponding to the combustion of carbon is measured. This provides a quantitative measure of the amount of coke.[10]

  • Raman Spectroscopy: This technique can provide information about the nature of the deposited carbon (e.g., amorphous vs. graphitic).[10][11]

  • Transmission Electron Microscopy (TEM): TEM can directly visualize the carbon deposits, revealing their morphology, such as whether they are encapsulating particles or have formed carbon nanotubes.[4]

  • Temperature-Programmed Oxidation (TPO): Similar to TGA, TPO involves heating the spent catalyst in an oxygen-containing stream and detecting the evolved CO₂. This can also quantify the amount and indicate the reactivity of the deposited carbon.[11]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Actions & Troubleshooting Steps
Rapid loss of catalytic activity within the first few hours of reaction. Severe and rapid carbon deposition.1. Verify Reaction Conditions: Ensure the reaction temperature and feed ratio (e.g., CO₂/CH₄ ≥ 1) are in a range that does not strongly favor methane cracking. 2. Catalyst Characterization: Perform TGA or TPO on the spent catalyst to quantify carbon. Use TEM to observe the morphology of the carbon. 3. Modify Catalyst: Consider synthesizing a doped catalyst (e.g., with Co, Mn, or Fe) to improve coke resistance.[1][3]
Gradual decline in CH₄ and CO₂ conversion over a long-term stability test. Slow accumulation of carbon and/or sintering of Ni particles.1. Post-reaction Analysis: Characterize the spent catalyst using XRD to check for Ni particle sintering (increase in crystallite size). Use TGA to measure carbon buildup. 2. Improve Metal-Support Interaction: A stronger interaction can prevent sintering. Increasing the calcination temperature during synthesis can sometimes enhance this interaction.[11] 3. Consider a more stable support: Using supports like CeSiO₂ can help anchor the active phase and reduce both sintering and coking.[10]
Observed H₂/CO ratio is significantly higher than 1 and unstable. Methane decomposition (cracking) is dominating over the reforming reaction.1. Adjust Feed Ratio: Increase the CO₂/CH₄ ratio in the feed gas. This provides more oxidizing agent (CO₂) to react with surface carbon intermediates. 2. Lower Reaction Temperature: Methane cracking is more favorable at very high temperatures. A slight reduction in temperature might disfavor this side reaction. 3. Enhance Surface Basicity: Doping with alkaline earth metals like Calcium (Ca) can increase the catalyst's basicity, promoting CO₂ adsorption and subsequent reaction with carbon.[6]
Inconsistent results between different batches of the same catalyst. Variations in synthesis or pre-treatment procedures.1. Standardize Synthesis Protocol: Ensure strict control over parameters like pH, temperature, calcination time, and heating rates during catalyst preparation.[12] 2. Standardize Pre-reduction: The in-situ reduction step that transforms LaNiO₃ into Ni/La₂O₃ is critical. Ensure consistent reduction temperature, time, and gas flow (e.g., H₂/N₂) for every experiment.[11][13] 3. Characterize Fresh Catalyst: Before each run, characterize a small sample of the catalyst batch (e.g., via XRD, BET surface area) to ensure consistency.

Data Presentation

Table 1: Effect of B-site Doping on Carbon Deposition in LaNiO₃ Catalysts for Dry Reforming of Methane (DRM)

Catalyst CompositionReaction Temp. (°C)Time on Stream (h)Carbon Deposition (wt%)Data Source
LaNiO₃7001012.3[1]
LaNiO₃/VMT-SiO₂700105.5[1]
LaNi₀.₆Mn₀.₄O₃7505~1.5[7]

Note: Data is compiled from different studies and reaction conditions may vary. This table is for comparative illustration.

Table 2: Influence of Ca-Substitution on LaNiO₃ Catalyst Performance in DRM at 800°C

Catalyst CompositionCH₄ Conversion (%)H₂/CO RatioData Source
LaNiO₃63.30.56[4][6]
La₀.₇Ca₀.₃NiO₃98.050.98[6]

Experimental Protocols

1. Protocol for LaNiO₃ Synthesis (Citrate Sol-Gel Method)

This method is widely used to produce homogeneous, crystalline perovskite powders.

  • Reagents: Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), Nickel (II) nitrate hexahydrate (Ni(NO₃)₃·6H₂O), Citric acid monohydrate, Ethylene (B1197577) glycol.

  • Procedure:

    • Calculate and weigh stoichiometric amounts of the La and Ni nitrate salts for a 1:1 molar ratio.

    • Dissolve the nitrate salts in a minimal amount of deionized water in a beaker with stirring.

    • In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal cations should be ~1.5:1.

    • Add the citric acid solution to the metal nitrate solution under continuous stirring.

    • Add ethylene glycol. The molar ratio of ethylene glycol to citric acid should be ~1:1.

    • Heat the solution on a hot plate at 80-90°C with constant stirring. The solution will gradually become a viscous gel.

    • Dry the gel in an oven at 120°C overnight to remove excess water.

    • Grind the resulting solid into a fine powder.

    • Calcine the powder in a muffle furnace in static air. A typical program is to ramp to 750-800°C and hold for 5-10 hours to form the pure LaNiO₃ perovskite phase.[14]

    • Characterize the final powder using X-ray Diffraction (XRD) to confirm phase purity.

2. Protocol for Catalytic Activity Testing (Dry Reforming of Methane)

  • Setup: A fixed-bed quartz micro-reactor system equipped with mass flow controllers (MFCs) for gas delivery, a tube furnace with temperature control, and an online gas chromatograph (GC) for product analysis.[13]

  • Procedure:

    • Load a known mass of the catalyst (e.g., 50-100 mg) into the center of the quartz reactor, supported by quartz wool.

    • Pre-treatment (In-situ Reduction): Heat the catalyst under a flow of a reducing gas mixture (e.g., 5-20% H₂ in N₂ or Ar) to the desired reduction temperature (e.g., 700-850°C) and hold for 1-2 hours. This step reduces the LaNiO₃ precursor to the active Ni/La₂O₃ catalyst.[11][13]

    • After reduction, switch the gas flow to an inert gas (e.g., N₂) and adjust the reactor temperature to the desired reaction temperature (e.g., 750°C).

    • Reaction: Introduce the reactant gas mixture (e.g., CH₄, CO₂, and an internal standard like N₂ or Ar) at a specific ratio (e.g., CH₄/CO₂/N₂ = 1:1:1) and total flow rate.

    • Analyze the composition of the effluent gas stream at regular intervals using the online GC equipped with a thermal conductivity detector (TCD).

    • Calculate CH₄ and CO₂ conversions, and H₂ and CO yields based on the changes in gas composition.

Visualizations

Carbon_Deposition_Troubleshooting start Observe Rapid Catalyst Deactivation q1 Is carbon deposition the suspected cause? start->q1 char1 Characterize Spent Catalyst: TGA / TPO q1->char1  Yes other1 Check for Sintering (XRD) q1->other1 No / Unsure   char_path Yes char2 Quantify Carbon Amount char1->char2 char3 TEM / Raman char1->char3 mitigate Mitigation Strategies char2->mitigate char4 Identify Carbon Morphology (Filaments, Encapsulating) char3->char4 char4->mitigate strat1 Modify Catalyst: Doping (Co, Mn, Ca) mitigate->strat1 strat2 Optimize Synthesis: High Surface Area Method mitigate->strat2 strat3 Adjust Conditions: Increase CO2/CH4 Ratio mitigate->strat3 other_path No / Unsure other2 Verify System Integrity (Leaks, Flow Rates) other1->other2

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Carbon_Formation_Pathways cluster_reactions Main Coking Reactions CH4 CH₄ (Methane) Ni_surface Ni⁰ Active Site CH4->Ni_surface Methane Cracking (CH₄ → C + 2H₂) CO CO (Carbon Monoxide) CO->Ni_surface Boudouard Reaction (2CO ⇌ C + CO₂) C_solid Deposited Carbon (Coke) Ni_surface->C_solid H2 H₂ Ni_surface->H2 CO2 CO₂ Ni_surface->CO2

Caption: Key reaction pathways leading to carbon deposition.

References

Technical Support Center: Synthesis of Phase-Pure Ruddlesden-Popper Lanthanum Nickelates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers and scientists with detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice for the synthesis of phase-pure Ruddlesden-Popper (RP) lanthanum nickelates (Lan+1NinO3n+1).

Frequently Asked Questions (FAQs)

Q1: What are Ruddlesden-Popper (RP) lanthanum nickelates?

A1: Ruddlesden-Popper phases are a class of layered perovskite oxides with the general formula An+1BnX3n+1. For lanthanum nickelates, this corresponds to Lan+1NinO3n+1. These structures consist of 'n' layers of perovskite-like LaNiO3 blocks separated by a single rock salt-like LaO layer. The value of 'n' (e.g., n=1 for La2NiO4, n=2 for La3Ni2O7) defines the specific member of the homologous series and significantly influences its electronic and magnetic properties.

Q2: Why is achieving phase purity in RP lanthanum nickelates challenging?

A2: The synthesis of phase-pure RP lanthanum nickelates is challenging due to the close thermodynamic stability of adjacent RP phases (e.g., n=1, n=2, n=3) and the perovskite end-member (LaNiO3, n=∞).[1] The formation of the desired phase is highly sensitive to the stoichiometry of the precursors, calcination temperature, reaction time, and oxygen partial pressure.[1][2] Deviations from ideal conditions can easily lead to the formation of secondary phases such as NiO, La2O3, or other undesired RP compositions.

Q3: What are the most common methods for synthesizing RP lanthanum nickelates?

A3: The most common laboratory-scale synthesis methods are the solid-state reaction method and various wet-chemical routes like sol-gel (including the Pechini and citrate (B86180) gel methods) and co-precipitation.[3][4] Solid-state reactions involve repeated grinding and heating of precursor oxides or carbonates at high temperatures. Sol-gel methods offer better atomic-level mixing of precursors, which can lead to phase formation at lower temperatures and with shorter reaction times.

Q4: How critical is the La:Ni precursor stoichiometry?

A4: The molar ratio of lanthanum to nickel in the precursor mixture is extremely critical. Even small deviations from the target stoichiometry can lead to the formation of impurity phases. For instance, a slight lanthanum deficiency (a La/Ni ratio less than the ideal value) in the synthesis of La2NiO4 (ideal La/Ni = 2) has been shown to result in the segregation of NiO as a secondary phase, as the RP structure has very low tolerance for A-site cation vacancies.[5]

Q5: What is the role of calcination temperature in achieving phase purity?

A5: Calcination temperature is a crucial parameter that dictates which crystalline phase is thermodynamically stable and kinetically accessible. For the La-Ni-O system, higher temperatures (e.g., >1250 °C in air) tend to favor the formation of the n=1 phase (La2NiO4).[1] Lower temperature synthesis is required for higher-order members (n=2, 3), but this can be kinetically slow.[1] Using an incorrect calcination temperature is a primary cause of phase impurities.[6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of RP lanthanum nickelates, identifiable through X-ray Diffraction (XRD) analysis.

Problem: My XRD pattern shows peaks corresponding to NiO.

  • Q: What is the likely cause of NiO impurity?

    • A: The most common cause is an incorrect precursor stoichiometry, specifically a lanthanum deficiency (the La:Ni ratio was too low for the target RP phase).[5] The RP lattice cannot accommodate the excess nickel, which then precipitates as NiO. Another possibility is inhomogeneous mixing of precursors, leading to Ni-rich regions in the sample.

  • Q: How can I prevent the formation of NiO?

    • A:

      • Verify Stoichiometry: Carefully and precisely weigh your starting materials (e.g., La2O3 and NiO). Account for the hydration state of any salt precursors.

      • Ensure Homogeneity: For solid-state reactions, use thorough and repeated cycles of grinding/milling to ensure the precursors are intimately mixed. For sol-gel methods, ensure all precursors are fully dissolved before initiating gelation.

      • Adjust Precursor Ratio: If NiO persists, consider preparing a new batch with a slight (1-2%) excess of the lanthanum precursor to compensate for any potential volatilization or measurement inaccuracies.

Problem: My XRD pattern shows peaks for La2O3.

  • Q: What causes the presence of unreacted La2O3?

    • A: This typically indicates a lanthanum-rich precursor mixture (La:Ni ratio is too high) or an incomplete reaction. The reaction temperature may have been too low or the heating duration too short for the reaction to go to completion.

  • Q: How can I eliminate the La2O3 phase?

    • A:

      • Check Stoichiometry: Re-verify the masses of your starting materials.

      • Increase Reaction Temperature/Time: If using the solid-state method, try re-grinding the sample and calcining at a higher temperature or for a longer duration. Refer to the La-Ni-O phase diagram to ensure the new temperature is appropriate for your target phase.[1][7][8]

      • Improve Mixing: Enhanced mixing through methods like ball milling can improve reaction kinetics and help consume the precursors.[4]

Problem: My XRD pattern shows a mixture of different Ruddlesden-Popper phases (e.g., La2NiO4 and La3Ni2O7).

  • Q: Why did I get a mixture of RP phases instead of a single phase?

    • A: The formation of specific RP phases is highly dependent on the synthesis temperature and oxygen partial pressure.[1][9] The temperature you used may be in a region of the phase diagram where multiple phases coexist or where the transformation from one phase to another is occurring. For example, at very high temperatures in air, La4Ni3O10 can decompose into La3Ni2O7 and NiO.[1]

  • Q: How can I synthesize the single RP phase I am targeting?

    • A:

      • Precise Temperature Control: Consult the La-Ni-O phase diagram and carefully control your furnace temperature.[2][7][8] The stability window for higher-order (n>1) phases can be narrow.

      • Control Atmosphere: For certain phases, controlling the oxygen partial pressure during synthesis and cooling is critical. Synthesis under high oxygen pressure can stabilize phases that are not stable in ambient air.

      • Use Wet-Chemical Routes: Sol-gel or Pechini methods provide superior atomic-level mixing, which can promote the formation of the desired phase at lower temperatures, potentially avoiding decomposition or multi-phase regions.[3]

Experimental Protocols & Data

Diagram: Troubleshooting Phase Impurities

G start Analyze XRD Pattern impurity Impurity Peaks Detected? start->impurity phase_pure Phase-Pure RP Compound (Success) impurity->phase_pure No nio_peak NiO Peaks Present? impurity->nio_peak Yes la2o3_peak La2O3 Peaks Present? nio_peak->la2o3_peak No cause_la_def Cause: - La-deficient stoichiometry - Inhomogeneous mixing nio_peak->cause_la_def Yes multi_rp_peak Mixture of RP Phases? la2o3_peak->multi_rp_peak No cause_la_rich Cause: - La-rich stoichiometry - Incomplete reaction la2o3_peak->cause_la_rich Yes cause_temp Cause: - Incorrect temperature - Incorrect atmosphere multi_rp_peak->cause_temp Yes sol_la_def Solution: 1. Re-verify precursor ratio 2. Improve mixing/grinding 3. Use slight La excess cause_la_def->sol_la_def sol_la_rich Solution: 1. Re-verify precursor ratio 2. Increase calcination T / time 3. Improve mixing cause_la_rich->sol_la_rich sol_temp Solution: 1. Consult phase diagram 2. Use precise T control 3. Control O2 partial pressure cause_temp->sol_temp

Caption: Troubleshooting workflow for identifying and resolving common phase impurities in lanthanum nickelate synthesis.

Table 1: Influence of Synthesis Parameters on Phase Purity
ParameterIssueConsequenceRecommended Action
Stoichiometry La:Ni ratio too lowFormation of NiO impurity phase[5]Precisely weigh precursors; consider 1-2% La excess.
La:Ni ratio too highFormation of La2O3 impurityPrecisely weigh precursors; ensure complete reaction.
Calcination Temp. Too highDecomposition into lower-n RP phases + NiO[1]Consult phase diagram for the stability window of the target phase.
Too lowIncomplete reaction; presence of precursorsIncrease temperature or duration; use finer precursor powders.
Mixing InhomogeneousLocalized Ni-rich or La-rich regionsEmploy thorough grinding, ball milling, or use sol-gel methods.[4]
Atmosphere Incorrect O2 partial pressureFormation of non-stoichiometric or undesired phasesUse a controlled atmosphere furnace (e.g., flowing O2, air).

Detailed Experimental Protocols

Protocol 1: Solid-State Reaction for La2NiO4

This protocol is adapted from mechanochemical-assisted solid-state synthesis routes.[4]

  • Precursor Preparation:

    • Dry La2O3 powder at 950 °C for 8 hours to remove any absorbed moisture and hydroxides.

    • Dry NiO powder at 500 °C for 8 hours.

    • Allow precursors to cool to room temperature in a desiccator.

  • Weighing and Mixing:

    • Weigh stoichiometric amounts of the dried La2O3 and NiO powders corresponding to a La:Ni molar ratio of 2:1.

    • Combine the powders and mix thoroughly using an agate mortar and pestle for at least 30 minutes. For improved homogeneity, use a planetary ball mill. A typical procedure involves a ball-to-powder mass ratio of 10:1 and milling for several hours.[4]

  • Calcination:

    • Press the mixed powder into pellets using a hydraulic press (e.g., at ~100 MPa).

    • Place the pellets in an alumina (B75360) crucible.

    • Heat the sample in a furnace in air. A typical two-step heating profile is:

      • Ramp to an intermediate temperature (e.g., 900-1100 °C) and hold for 10-12 hours.

      • Cool down, re-grind the pellets thoroughly, re-press, and perform a final calcination at a higher temperature (e.g., 1200-1300 °C) for 12-24 hours.[4]

  • Characterization:

    • Allow the sample to cool slowly to room temperature.

    • Grind a small portion of the final product into a fine powder for XRD analysis to confirm phase purity.

Diagram: Sol-Gel (Citrate Method) Workflow

G cluster_0 Solution Preparation cluster_1 Gelation cluster_2 Drying & Decomposition cluster_3 Final Calcination P1 Dissolve La(NO3)3·6H2O and Ni(NO3)2·6H2O in deionized water P3 Add citric acid solution to metal nitrate (B79036) solution with stirring P1->P3 P2 Dissolve Citric Acid in deionized water (Molar Ratio CA:Metals ≈ 1.5:1) P2->P3 P4 Heat solution at ~80-90°C with constant stirring P3->P4 P5 Water evaporates, solution thickens into a viscous gel P4->P5 P6 Dry the gel in an oven (e.g., 120-150°C for 12h) to form a solid resin P5->P6 P7 Pre-calcine the resin at ~400-500°C for 2-4h to burn off organics P6->P7 P8 Grind the decomposed powder P7->P8 P9 Calcine at final temperature (e.g., 1000-1150°C for 10h) to form crystalline RP phase P8->P9 F F P9->F Final La(n+1)Ni(n)O(3n+1) Powder

Caption: Step-by-step workflow for the synthesis of lanthanum nickelates via the sol-gel citrate method.

Protocol 2: Sol-Gel (Citrate Method) for La4Ni3O10

This protocol is a representative example based on the principles of the citrate gel method.[7]

  • Solution Preparation:

    • Calculate the required masses of Lanthanum (III) nitrate hexahydrate (La(NO3)3·6H2O) and Nickel (II) nitrate hexahydrate (Ni(NO3)2·6H2O) to achieve a La:Ni molar ratio of 4:3.

    • Dissolve the calculated amounts of metal nitrates in a minimum amount of deionized water in a beaker with magnetic stirring.

    • In a separate beaker, dissolve citric acid (C6H8O7·H2O) in deionized water. The molar ratio of citric acid to total metal cations (La + Ni) should be approximately 1.5:1.

    • Slowly add the citric acid solution to the metal nitrate solution while stirring continuously.

  • Gelation:

    • Heat the resulting clear solution on a hot plate at 80-90 °C with constant stirring.

    • Continue heating until water evaporates and the solution becomes a thick, viscous gel. Avoid boiling or scorching the gel.

  • Drying and Decomposition:

    • Transfer the gel to a ceramic dish and dry it in an oven at 120-150 °C overnight. The gel will swell and become a porous, solid resin.

    • Transfer the dried resin to a furnace and perform a preliminary calcination step at 450 °C for 4 hours in air to decompose the organic components. The material will likely be a fine black or grey powder.

  • Final Calcination:

    • Grind the decomposed powder lightly in an agate mortar.

    • Perform the final calcination in air at a temperature between 1000 °C and 1150 °C for 10-12 hours to crystallize the La4Ni3O10 phase.[1]

  • Characterization:

    • After cooling, the final powder should be analyzed by XRD to verify the phase purity.

References

Strategies to improve the electrochemical performance of LaNiO3 cathodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to improve the electrochemical performance of Lanthanum Nickel Oxide (LaNiO₃) cathodes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with LaNiO₃ cathodes, offering potential causes and actionable solutions.

Issue 1: High Overpotential and Sluggish Kinetics for Oxygen Evolution Reaction (OER)

Question: My baseline LaNiO₃ cathode exhibits a high overpotential (>350 mV at 10 mA cm⁻²) and a large Tafel slope (>100 mV dec⁻¹) for the OER. What strategies can I implement to improve its catalytic activity?

Answer: High overpotential and sluggish kinetics are common issues for unmodified LaNiO₃, often attributed to limited active sites and suboptimal electronic structure.[1] Several strategies can address this:

  • Introduce Surface Oxygen Vacancies: Creating oxygen vacancies on the LaNiO₃ surface can significantly enhance OER performance.[2][3] This is because oxygen vacancies can modify the electronic structure, increase electronic conductivity, and create more active sites.[3] One method is to anneal the LaNiO₃ material in a hydrogen atmosphere, which has been shown to lower the onset overpotential to 380 mV at 10 mA cm⁻² and reduce the Tafel slope to around 70.8 mV dec⁻¹.[3]

  • Form a Heterostructure: Coupling LaNiO₃ with other materials can create synergistic effects that boost performance. For example, creating a heterostructure with FeOOH nanosheets has been shown to lower the overpotential to 284 mV at 10 mA cm⁻² and the Tafel slope to 69 mV dec⁻¹.[1] This improvement is attributed to an increased electrochemically active surface area, facilitated charge transfer, and optimized adsorption of OH intermediates at the interface.[1]

  • Apply Compressive Strain: Epitaxially straining the LaNiO₃ thin film can significantly enhance both the oxygen reduction reaction (ORR) and the OER. Compressive strain, in particular, can lead to performance surpassing that of noble metals like Platinum (Pt).[4] This effect is linked to the strain-induced splitting of the e_g orbitals, which modifies surface orbital asymmetry and positively impacts catalytic activity.[4]

Issue 2: Poor Cycling Stability and Capacity Fade

Question: My LaNiO₃-based cathode shows significant capacity degradation after a few hundred cycles. What are the likely degradation mechanisms and how can I improve stability?

Answer: Capacity fade in LaNiO₃-based systems can stem from several factors, including structural instability, side reactions with the electrolyte, and transition metal migration.[5][6][7]

  • Primary Cause: A key reason for poor stability, especially in Li-rich layered cathodes, is structural transformation during cycling. This includes the migration of transition metal ions (like Ni²⁺) from the transition metal layer to the lithium layer, which accelerates the phase transformation from a layered structure to a spinel structure.[5][6]

  • Solution: Surface Modification/Coating: A proven strategy to enhance stability is to apply a surface coating. Coating a Li-rich cathode (Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂) with a thin, uniform layer of LaNiO₃ has been shown to significantly improve cycling performance.[8] A 3 wt% LaNiO₃-coated electrode exhibited 92% capacity retention after 50 cycles at a 1C rate.[8] The LaNiO₃ layer protects the electrode from erosion by the electrolyte, suppresses side reactions, and helps maintain the structural integrity of the cathode material.[5][8] The strong La-O bond energy also helps to limit oxygen release and the formation of lithium vacancies.[5][6]

Issue 3: Low Specific Capacity in Energy Storage Applications

Question: I am developing a LaNiO₃-based supercapacitor electrode, but the specific capacity is lower than expected. How can I increase it?

Answer: The limited specific capacity of pure LaNiO₃ in supercapacitors is often due to its relatively low surface area when synthesized by traditional methods.[1] The following strategies can enhance capacity:

  • Doping with Strontium (Sr): Partially substituting Lanthanum with Strontium can significantly improve electrochemical performance. Doping creates a porous, honeycombed nanosheet structure, which increases the number of active sites.[9][10] An optimal composition of La₀.₆Sr₀.₄NiO₃₋δ (LSNO-0.4) has been shown to exhibit a high specific capacity of 115.88 mAh g⁻¹ at a current density of 0.6 A g⁻¹.[9][11]

  • Morphology Engineering: Synthesizing LaNiO₃ with a nanostructure, such as nanorods or porous nanosheets, increases the specific surface area.[1][9] A larger surface area provides more redox sites for charge storage, thereby increasing capacity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the electrochemical performance of LaNiO₃ cathodes?

A1: The main strategies can be categorized as follows:

  • Structural and Electronic Modification: This includes inducing strain[4], creating oxygen vacancies[2][3], and A-site or B-site doping to tune the electronic structure and create active sites.[9][12]

  • Morphology and Surface Engineering: This involves synthesizing nanostructures (nanorods, nanosheets) to increase the surface area[1] and applying surface coatings to improve stability and reduce side reactions.[6][8]

  • Composite and Heterostructure Formation: Combining LaNiO₃ with other materials, such as FeOOH[1] or La₂NiO₄₊δ[13], can lead to synergistic effects that improve conductivity, charge transfer, and overall catalytic activity.

Q2: How does creating oxygen vacancies affect the performance of LaNiO₃?

A2: Introducing oxygen vacancies has a multi-faceted positive impact on OER performance. The presence of oxygen defects leads to an aggregation of Nickel on the LaNiO₃ surface, which is crucial for enhancing OER activity.[2] Furthermore, quantum-chemical calculations reveal that oxygen vacancies modify the perovskite's electronic structure and are thermodynamically more favorable on the surface than in the bulk, which increases the material's electronic conductivity.[3] This combination of increased surface Ni concentration and improved conductivity leads to lower overpotentials and faster reaction kinetics.[3][14]

Q3: What is the effect of doping LaNiO₃ with other elements?

A3: Doping is a powerful technique to tune the properties of LaNiO₃.

  • A-site Doping (e.g., Strontium): Substituting La³⁺ with Sr²⁺ can introduce more oxygen vacancies to maintain charge neutrality, which in turn enhances photocatalytic activity and energy storage capacity.[15] For supercapacitors, Sr-doping can increase specific capacity from ~73 mAh g⁻¹ (undoped) to ~116 mAh g⁻¹ (40% Sr-doping).[10]

  • A-site Doping (e.g., Zirconium): Doping with Zr has been studied for applications in methane (B114726) reforming. A Zr doping level of up to x=0.2 in La₁₋ₓZrₓNiO₃ maintains a well-crystallized perovskite structure.[12]

  • High-Entropy Doping: While not specific to just LaNiO₃, this strategy involves introducing multiple elements simultaneously. It can stabilize Ni-rich layered cathodes, improve cycling performance, and even allow for the replacement of cobalt.[16]

Q4: What are the common synthesis methods for LaNiO₃ and how do they affect its properties?

A4: Several methods are used to synthesize LaNiO₃, and the choice of method significantly impacts the material's physical characteristics, such as particle size, surface area, and crystallinity, which in turn affect electrochemical performance.[17][18]

  • Sol-Gel Method: This is a widely used "soft chemistry" approach that allows for the synthesis of materials at relatively low temperatures.[8][9][19] It can produce porous, high-surface-area materials, such as the honeycombed nanosheets seen in Sr-doped LaNiO₃.[9]

  • Solid-State Reaction: This traditional method involves heating precursor oxides at high temperatures (e.g., 900°C for 10 hours in O₂). It generally results in larger particles with lower surface area compared to sol-gel methods.[1][20]

  • Metal-Organic Deposition (MOD): This method is used to create thin films and coatings. The final properties, such as crystal orientation and surface smoothness, are highly dependent on the pyrolysis and annealing temperatures.[21]

Data Summary Tables

Table 1: Comparative Electrochemical Performance for OER on Modified LaNiO₃ Cathodes

CatalystModification StrategyOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
LaNiO₃ Baseline (Nanorods)363120[1]
0.25Fe-LNO Heterostructure with FeOOH28469[1]
Reduced LaNiO₃ H₂ Reduction (Oxygen Vacancies)38070.8[3]

Table 2: Performance of Sr-Doped LaNiO₃ (LSNO) Electrodes for Supercapacitors

Electrode Material (La₁₋ₓSrₓNiO₃₋δ)Sr Content (x)Specific Capacity @ 0.6 A g⁻¹ (mAh g⁻¹)Reference
LSNO-0 0.072.72[10]
LSNO-0.1 0.195.72[10]
LSNO-0.2 0.2101.16[10]
LSNO-0.4 0.4115.88[9][10]
LSNO-0.6 0.686.56[10]

Table 3: Cycling Performance of LaNiO₃-Coated Li-Rich Cathodes

Coating Amount (wt%)RateInitial Discharge Capacity (mAh g⁻¹)Capacity Retention (after 50 cycles)Reference
0% (Pristine) 1 C~150< 80%[8]
3% 1 C~20892%[8]
5% 1 C~165~85%[8]

Experimental Protocols

Protocol 1: Synthesis of Porous Sr-Doped LaNiO₃ (LSNO) Nanosheets via Sol-Gel Method

This protocol is adapted from the synthesis of La₀.₆Sr₀.₄NiO₃₋δ.[9]

  • Precursor Solution Preparation:

    • Dissolve 0.6 mM of Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O), 0.4 mM of Strontium nitrate (Sr(NO₃)₂), and 1 mM of Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in 25 mL of N,N-Dimethylformamide (DMF).

    • Magnetically stir the solution for 3 hours at room temperature.

  • Polymer Addition:

    • Add 0.45 g of polyvinylpyrrolidone (B124986) (PVP-K30) to the mixed solution.

    • Continue magnetic stirring for 2 hours until a homogeneous solution is obtained.

  • Gel Formation and Annealing:

    • Heat the solution while stirring until a gel is formed.

    • Dry the gel and then anneal it in a furnace to crystallize the perovskite material. (Note: Specific annealing temperature and duration should be optimized, but temperatures around 700°C are common for LaNiO₃ crystallization).[17][21]

Protocol 2: Fabrication of a LaNiO₃-Coated Li-Rich Cathode

This protocol describes a general method for coating Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ (LMNC) particles.[8]

  • Slurry Preparation:

    • Prepare the working electrode slurry by mixing the active material (pristine or LaNiO₃-coated LMNC), acetylene (B1199291) black (conductive agent), and polyvinylidene fluoride (B91410) (PVDF) binder in an 8:1:1 mass ratio.

    • Disperse the mixture in N-methyl-2-pyrrolidone (NMP) solvent to form a black slurry.

  • Electrode Casting:

    • Coat the slurry onto clean aluminum foil using a blade tape casting method with a defined gap (e.g., 0.04 mm).

    • Dry the coated foil in a vacuum oven to remove the NMP solvent.

  • Cell Assembly:

    • Punch circular electrodes from the dried foil.

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte.

Protocol 3: Standard Electrochemical Characterization

This section outlines common electrochemical tests for cathode materials.[9][19]

  • Cyclic Voltammetry (CV):

    • Performed in a three-electrode system using a potentiostat (e.g., CHI660E).[9]

    • Used to determine the redox behavior and capacitive properties of the electrode at various scan rates (e.g., 5 mV s⁻¹ to 80 mV s⁻¹).[9]

  • Galvanostatic Charge-Discharge (GCD):

    • Measures the specific capacity of the electrode at different current densities (e.g., 0.6 A g⁻¹ to 20 A g⁻¹).[9]

    • The shape of the GCD curve provides information about the energy storage mechanism (capacitive vs. battery-like).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Performed over a frequency range to analyze the resistive and capacitive components of the electrode-electrolyte system.

    • The resulting Nyquist plot can be used to determine the solution resistance (R_s), charge-transfer resistance (R_ct), and ion diffusion characteristics.[1][9]

Visualizations

logical_workflow Workflow for Improving LaNiO3 Cathode Performance start Initial Performance Issue (e.g., High Overpotential, Low Capacity) problem_oer Sluggish OER Kinetics? start->problem_oer problem_stability Poor Cycling Stability? start->problem_stability problem_capacity Low Specific Capacity? start->problem_capacity strategy_oer Strategies for OER: 1. Create Oxygen Vacancies 2. Form Heterostructure 3. Apply Strain problem_oer->strategy_oer strategy_stability Strategies for Stability: 1. Surface Coating (e.g., LaNiO3) 2. Doping (High-Entropy) problem_stability->strategy_stability strategy_capacity Strategies for Capacity: 1. Doping (e.g., Sr) 2. Morphology Engineering problem_capacity->strategy_capacity characterization Synthesize & Fabricate Electrode strategy_oer->characterization strategy_stability->characterization strategy_capacity->characterization measurement Electrochemical Measurement (CV, GCD, EIS) characterization->measurement outcome Evaluate Performance (Overpotential, Capacity, Stability) measurement->outcome outcome->start Requires Further Optimization end Optimized Performance outcome->end Meets Target

Caption: Logical workflow for diagnosing and improving LaNiO₃ cathode performance.

synergistic_effect Synergistic Effects in LaNiO3-FeOOH Heterostructure cluster_effects Synergistic Effects LNO LaNiO3 Nanorods Heterostructure LaNiO3-FeOOH Heterostructure LNO->Heterostructure FeOOH FeOOH Nanosheets FeOOH->Heterostructure ECSA Increased Electrochemically Active Surface Area Heterostructure->ECSA ChargeTransfer Facilitated Charge Transfer Heterostructure->ChargeTransfer Adsorption Optimized Adsorption of OH Intermediates Heterostructure->Adsorption Performance Enhanced OER Performance (Lower Overpotential & Tafel Slope) ECSA->Performance ChargeTransfer->Performance Adsorption->Performance

Caption: Synergistic effects in a LaNiO₃-FeOOH heterostructure for enhanced OER.

oxygen_vacancies Impact of Oxygen Vacancy Creation on LaNiO3 Process Process: Annealing in H2 or Low O2 Partial Pressure LaNiO3 Pristine LaNiO3 Process->LaNiO3 Defective_LaNiO3 Oxygen-Deficient LaNiO3-δ LaNiO3->Defective_LaNiO3 creates Ni_Surface Increased Ni Aggregation on Surface Defective_LaNiO3->Ni_Surface leads to Electronic_Structure Modified Electronic Structure Defective_LaNiO3->Electronic_Structure leads to Conductivity Increased Electronic Conductivity Defective_LaNiO3->Conductivity leads to Outcome Improved OER Performance Ni_Surface->Outcome Electronic_Structure->Outcome Conductivity->Outcome

References

Validation & Comparative

A Head-to-Head Battle of Synthesis: Sol-Gel vs. Co-Precipitation for LaNiO3 Perovskite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the synthesis of Lanthanum Nickelate (LaNiO3), comparing the sol-gel and co-precipitation methods. This guide provides a detailed analysis of the experimental protocols, performance data, and resulting material properties to aid in the selection of the optimal synthesis route for specific research applications.

The synthesis of high-purity, nanostructured perovskite oxides is crucial for advancing their application in diverse fields such as catalysis, solid oxide fuel cells, and gas sensors. Lanthanum nickelate (LaNiO3) is a prime example, with its catalytic and electronic properties being highly dependent on its structural and morphological characteristics. Two of the most common wet-chemical methods for synthesizing LaNiO3 powders are the sol-gel and co-precipitation techniques. This guide presents a detailed comparison of these two methods, supported by experimental data, to assist researchers in making an informed decision for their synthesis needs.

At a Glance: Key Performance Metrics

The choice between the sol-gel and co-precipitation method often depends on the desired final properties of the LaNiO3 material. The sol-gel method typically yields materials with higher surface area and smaller crystallite sizes, which are often advantageous for catalytic applications. Conversely, co-precipitation is a simpler and often faster method, which can be scaled up more easily.

PropertySol-Gel MethodCo-Precipitation MethodReference
BET Surface Area (m²/g) 3 - 57.70[1][2]
Crystallite Size (nm) 18 - 3148.29[2][3]
Calcination Temperature (°C) 600 - 800700 - 900[1][3][4]
Purity of Perovskite Phase High, single-phase often achieved at lower temperaturesCan require higher calcination temperatures to achieve single phase[5][6]
Particle Morphology Uniform, nanoscale particlesOften agglomerated particles of varying shapes and sizes[4][5]

Delving into the Methodology: Experimental Protocols

A clear understanding of the experimental procedures is essential for reproducing and adapting these synthesis methods. Below are detailed protocols for both the sol-gel (citrate method) and co-precipitation techniques for synthesizing LaNiO3.

Sol-Gel Synthesis of LaNiO3 (Citrate Method)

The sol-gel process involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network. The citrate (B86180) method is a popular variation of the sol-gel technique.

Materials:

  • Lanthanum (III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene (B1197577) glycol (C₂H₆O₂)

  • Distilled water

Procedure:

  • Stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O are dissolved in distilled water with stirring to form a clear solution.

  • An aqueous solution of citric acid is added to the nitrate solution. The molar ratio of citric acid to total metal cations is typically maintained at 1.5:1.

  • Ethylene glycol is then added to the mixture, with the molar ratio of ethylene glycol to citric acid often being 1:1.

  • The resulting solution is heated to approximately 80°C and stirred continuously for several hours to promote polymerization and the formation of a viscous gel.[1]

  • The obtained gel is dried in an oven at 110-120°C for 24 hours to remove water and other volatiles, resulting in a solid precursor.

  • The dried precursor is then calcined in a furnace. A two-step calcination is often employed: first at a lower temperature (e.g., 350°C) to decompose the organic matter, followed by a higher temperature (e.g., 600-800°C) for several hours to crystallize the LaNiO3 perovskite phase.[1][3]

Co-Precipitation Synthesis of LaNiO3

Co-precipitation involves the simultaneous precipitation of multiple cations from a solution to achieve a homogeneous mixture of precursors.

Materials:

  • Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • A precipitating agent, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Distilled water

Procedure:

  • Equimolar amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O are dissolved in distilled water to prepare a mixed metal nitrate solution.[6]

  • An aqueous solution of the precipitating agent (e.g., 1M K₂CO₃) is prepared.[4]

  • The precipitating agent solution is added dropwise to the mixed metal nitrate solution under vigorous stirring. This leads to the formation of a precipitate.[6]

  • The precipitate is aged for a period, typically a few hours, to ensure complete precipitation.

  • The precipitate is then thoroughly washed with distilled water to remove any residual ions and filtered.[6]

  • The filtered precipitate is dried in an oven at a temperature around 60-120°C for several hours.[4][6]

  • Finally, the dried powder is calcined in a furnace at a high temperature, typically ranging from 700°C to 900°C, for several hours to obtain the crystalline LaNiO3 perovskite structure.[4][6]

Visualizing the Synthesis Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the sol-gel and co-precipitation methods.

Sol_Gel_Workflow cluster_sol_gel Sol-Gel Synthesis Workflow A Dissolve La & Ni Nitrates B Add Citric Acid & Ethylene Glycol A->B C Heat to form Gel (80°C) B->C D Dry Gel (110-120°C) C->D E Calcine Precursor (600-800°C) D->E F LaNiO3 Powder E->F

Caption: Workflow diagram for the sol-gel synthesis of LaNiO3.

Co_Precipitation_Workflow cluster_co_precipitation Co-Precipitation Synthesis Workflow A Dissolve La & Ni Nitrates B Add Precipitating Agent A->B C Age, Wash & Filter Precipitate B->C D Dry Precipitate (60-120°C) C->D E Calcine Powder (700-900°C) D->E F LaNiO3 Powder E->F

Caption: Workflow diagram for the co-precipitation synthesis of LaNiO3.

Performance and Characterization Insights

The choice of synthesis method significantly impacts the physicochemical properties of the resulting LaNiO3, which in turn dictates its performance in various applications.

Crystallinity and Phase Purity: The sol-gel method often leads to the formation of a pure perovskite phase at lower calcination temperatures compared to the co-precipitation method.[5][6] The homogeneous mixing of cations at the atomic level in the sol-gel process facilitates the formation of the desired crystal structure. In contrast, co-precipitation can sometimes result in the presence of secondary phases, such as NiO, if the precipitation and calcination conditions are not carefully controlled.[2]

Surface Area and Particle Size: As indicated in the data table, LaNiO3 synthesized via the sol-gel method tends to have a smaller crystallite size and, in some cases, a higher specific surface area.[1][3] The organic matrix in the sol-gel precursor helps in preventing extensive agglomeration of particles during calcination. The higher surface area is particularly beneficial for catalytic applications, as it provides more active sites for reactions.

Catalytic Activity: For catalytic applications such as methane (B114726) reforming, the smaller particle size and higher dispersion of active metal species achieved through the sol-gel method can lead to superior catalytic activity and stability.[7] The uniform distribution of nickel within the perovskite structure is a key advantage.

Conclusion: Making the Right Choice

Both the sol-gel and co-precipitation methods are effective for the synthesis of LaNiO3 perovskite. The optimal choice depends on the specific requirements of the intended application.

  • Choose the Sol-Gel method if: Your application demands high surface area, small and uniform nanoparticles, and high phase purity at relatively lower calcination temperatures. This is often the preferred route for catalysis and applications where nanoscale properties are critical.

  • Choose the Co-Precipitation method if: Simplicity, speed, and scalability are your primary concerns. While it may require higher calcination temperatures and result in larger, more agglomerated particles, it is a robust and cost-effective method for producing LaNiO3 powder.

By carefully considering the trade-offs between these two synthesis routes, researchers can tailor the properties of their LaNiO3 materials to meet the specific demands of their scientific investigations and technological applications.

References

A Comparative Guide to LaNiO₃ versus Platinum-Based Catalysts for the Oxygen Reduction Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxygen reduction reaction (ORR) is a critical process in various energy conversion and storage systems, including fuel cells and metal-air batteries. For decades, platinum-based catalysts have been the benchmark for ORR electrocatalysis due to their high activity. However, the high cost and scarcity of platinum have driven the search for alternative, earth-abundant catalysts. Among the most promising candidates are perovskite oxides, with lanthanum nickelate (LaNiO₃) emerging as a frontrunner. This guide provides an objective comparison of the performance of LaNiO₃ and platinum-based catalysts for the ORR, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Performance Comparison

The following table summarizes key performance metrics for LaNiO₃ and commercial platinum on carbon (Pt/C) catalysts for the oxygen reduction reaction. It is important to note that the experimental conditions, such as electrolyte, catalyst loading, and rotating disk electrode (RDE) parameters, can vary between studies, which may influence the reported values.

Performance MetricLaNiO₃Commercial Pt/CExperimental Conditions
Onset Potential (V vs. RHE) ~0.85~1.00.1 M KOH
Half-Wave Potential (V vs. RHE) ~0.72~0.850.1 M KOH
Tafel Slope (mV/dec) 60 - 8060 - 70 (low current density) 120 - 130 (high current density)0.1 M KOH
Electron Transfer Number (n) ~4.0~4.00.1 M KOH
Kinetic Current Density (Jk at 0.85 V vs. RHE) (mA/cm²) ~1.5~5.00.1 M KOH

Note: The values presented are approximate and collated from various sources. Direct comparison is most accurate when catalysts are tested under identical conditions.

Experimental Protocols

Reproducible and reliable experimental data are paramount in catalyst evaluation. Below are detailed methodologies for key experiments cited in the comparison of LaNiO₃ and Pt/C catalysts.

Catalyst Synthesis: LaNiO₃ Nanoparticles (Sol-Gel Method)

A common method for synthesizing LaNiO₃ nanoparticles is the sol-gel method.[1]

Materials:

  • Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid (C₆H₈O₇)

  • Ethylene (B1197577) glycol (C₂H₆O₂)

  • Deionized water

Procedure:

  • Stoichiometric amounts of lanthanum nitrate hexahydrate and nickel nitrate hexahydrate are dissolved in deionized water.

  • An aqueous solution of citric acid is added to the nitrate solution. The molar ratio of citric acid to total metal cations is typically 2:1.

  • Ethylene glycol is then added to the solution. The molar ratio of ethylene glycol to citric acid is often 1:1.

  • The solution is heated to 80-90 °C under constant stirring to form a viscous gel.

  • The gel is dried in an oven at 120-150 °C to obtain a precursor powder.

  • The precursor powder is calcined in air at temperatures ranging from 600 to 800 °C for several hours to obtain the crystalline LaNiO₃ perovskite phase.

Catalyst Ink Preparation and Electrode Coating

The preparation of a homogeneous catalyst ink is crucial for obtaining a uniform and well-adhered catalyst layer on the working electrode.[2]

Materials:

  • LaNiO₃ or Pt/C catalyst powder

  • Nafion® ionomer solution (e.g., 5 wt%)

  • Isopropyl alcohol (IPA)

  • Deionized water

Procedure:

  • A specific amount of the catalyst powder (e.g., 5 mg) is dispersed in a mixture of deionized water and isopropyl alcohol (e.g., 1 mL total volume, with a typical v/v ratio of 4:1 water to IPA).

  • A specific volume of Nafion® solution (e.g., 20 µL of 5 wt% solution) is added to the dispersion to act as a binder and proton conductor.

  • The mixture is sonicated in an ice bath for at least 30 minutes to form a well-dispersed catalyst ink.

  • A small, precise volume of the catalyst ink (e.g., 5-10 µL) is drop-casted onto the polished glassy carbon surface of a rotating disk electrode (RDE).

  • The electrode is dried at room temperature or in a low-temperature oven to form a uniform catalyst film.

Electrochemical Measurements (Rotating Disk Electrode - RDE)

Electrochemical characterization is performed using a standard three-electrode cell setup.

Setup:

  • Working Electrode: Catalyst-coated RDE (glassy carbon)

  • Counter Electrode: Platinum wire or graphite (B72142) rod

  • Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Reversible Hydrogen Electrode (RHE)

  • Electrolyte: Typically 0.1 M KOH for alkaline media or 0.1 M HClO₄ for acidic media.

Procedure:

  • The electrolyte is saturated with high-purity oxygen by bubbling O₂ gas for at least 30 minutes prior to and during the measurements.

  • Cyclic voltammetry (CV) is performed in an O₂-saturated electrolyte to assess the catalyst's activity.

  • Linear sweep voltammetry (LSV) is recorded at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to determine the ORR kinetics.

  • The Koutecký-Levich equation is used to analyze the LSV data to determine the electron transfer number (n) and the kinetic current density (Jk).

  • Tafel plots (log |Jk| vs. potential) are constructed from the kinetic data to determine the Tafel slope, which provides insight into the reaction mechanism.

Reaction Mechanisms and Signaling Pathways

The mechanism of the oxygen reduction reaction differs between LaNiO₃ and platinum-based catalysts. Understanding these pathways is crucial for designing more efficient catalysts.

Oxygen Reduction Reaction on LaNiO₃

On the surface of LaNiO₃, the ORR is believed to proceed primarily through a 4-electron pathway, which can be either dissociative or associative.[3][4]

ORR_LaNiO3 cluster_dissociative Dissociative Pathway cluster_associative Associative Pathway O2_gas O₂(gas) O2_ads O₂ O2_gas->O2_ads + * O_ads 2 *O O2_ads->O_ads Dissociation OH_ads OH O_ads->OH_ads + H₂O + e⁻ H2O_diss H₂O OH_ads->H2O_diss + H₂O + e⁻ O2_gas_assoc O₂(gas) O2_ads_assoc O₂ O2_gas_assoc->O2_ads_assoc + OOH_ads OOH O2_ads_assoc->OOH_ads + H₂O + e⁻ O_ads_assoc O OOH_ads->O_ads_assoc + H₂O + e⁻ OH_ads_assoc OH O_ads_assoc->OH_ads_assoc + H₂O + e⁻ H2O_assoc H₂O OH_ads_assoc->H2O_assoc + H₂O + e⁻

Figure 1: ORR Pathways on LaNiO₃

In the dissociative pathway , the adsorbed oxygen molecule (O₂) first breaks its bond to form two adsorbed oxygen atoms (O). These atoms are then successively reduced to hydroxyl groups (OH) and finally to water. In the associative pathway , the adsorbed oxygen molecule is first reduced to a hydroperoxyl intermediate (*OOH), which is then further reduced.

Oxygen Reduction Reaction on Platinum

The ORR mechanism on platinum surfaces is more complex and has been the subject of extensive research. It also proceeds via a 4-electron pathway, but involves several intermediates and can be influenced by the crystal facet of the platinum.

ORR_Platinum O2_gas O₂(gas) O2_ads O₂ O2_gas->O2_ads + * OOH_ads OOH O2_ads->OOH_ads + H⁺ + e⁻ O_ads O OOH_ads->O_ads + H⁺ + e⁻ H2O2 H2O2 OOH_ads->H2O2 H₂O₂ (peroxide) OH_ads OH O_ads->OH_ads + H⁺ + e⁻ H2O 2H₂O OH_ads->H2O + H⁺ + e⁻ H2O2->H2O Further reduction or disproportionation

Figure 2: Simplified ORR Pathway on Platinum

On platinum, the reaction often proceeds through an associative mechanism where *OOH is a key intermediate. A competing 2-electron pathway can also occur, leading to the formation of hydrogen peroxide (H₂O₂), which can be further reduced to water or diffuse away from the electrode surface, reducing the overall efficiency.

Experimental Workflow

The evaluation of ORR catalysts typically follows a standardized workflow to ensure comparability of results.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Testing synthesis Catalyst Synthesis (e.g., Sol-Gel for LaNiO₃) characterization Physicochemical Characterization (XRD, TEM, BET) synthesis->characterization ink Catalyst Ink Formulation characterization->ink coating Electrode Coating (RDE) ink->coating cv Cyclic Voltammetry (CV) coating->cv lsv Linear Sweep Voltammetry (LSV) at various rotation rates cv->lsv analysis Data Analysis (Koutecký-Levich, Tafel) lsv->analysis

Figure 3: Catalyst Evaluation Workflow

This workflow ensures that the synthesized catalyst has the desired properties before being tested for its electrochemical performance.

Conclusion

LaNiO₃ perovskite oxides have demonstrated significant promise as cost-effective alternatives to platinum-based catalysts for the oxygen reduction reaction. While their intrinsic activity, as indicated by the onset and half-wave potentials, is generally lower than that of Pt/C, they exhibit a comparable 4-electron selectivity and favorable kinetics. The primary advantages of LaNiO₃ lie in its earth abundance and lower cost.

Further research is focused on enhancing the activity and stability of LaNiO₃-based catalysts through strategies such as doping, nanostructuring, and creating composite materials. For researchers and professionals in the field, understanding the performance metrics, experimental protocols, and reaction mechanisms of both LaNiO₃ and platinum-based catalysts is essential for the continued development of next-generation energy conversion technologies.

References

LaNiO3 Perovskite Oxide: A Comparative Guide to its Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of Lanthanum Nickel Oxide (LaNiO3) against other common perovskite oxides. This document summarizes key performance data from experimental studies, details relevant experimental protocols, and visualizes critical relationships in perovskite catalysis.

Lanthanum-based perovskite oxides, with the general formula ABO3, have garnered significant attention as versatile and cost-effective catalysts for a wide range of chemical transformations. Among them, LaNiO3 has emerged as a promising candidate for various oxidation and reduction reactions due to its unique electronic structure and thermal stability. This guide offers a comparative analysis of LaNiO3's catalytic prowess against its counterparts, namely LaCoO3, LaFeO3, and LaMnO3, in key catalytic applications such as CO oxidation, the oxygen evolution reaction (OER), and the oxygen reduction reaction (ORR).

Comparative Catalytic Performance: A Quantitative Overview

The catalytic efficiency of perovskite oxides is intrinsically linked to the nature of the B-site cation. The following tables summarize key performance metrics for LaNiO3 in comparison to other lanthanum-based perovskites, providing a clear quantitative assessment of their catalytic activities under comparable conditions.

Carbon Monoxide (CO) Oxidation

CO oxidation is a crucial reaction for air purification and various industrial processes. The activity of perovskite catalysts is often evaluated by the temperatures required for 50% (T50) and 100% (T100) CO conversion.

CatalystT50 (°C) for CO ConversionT100 (°C) for CO ConversionReference
LaNiO3 ~220~240[1]
LaCoO3>250>300[1]
LaMnO3>250>300[1]
LaFeO3>300>350[1]

Note: The catalytic activity can be influenced by the synthesis method and reaction conditions.

Oxygen Evolution Reaction (OER)

The OER is a key process in water splitting for hydrogen production and in metal-air batteries. The efficiency of OER catalysts is typically assessed by the overpotential (η) required to achieve a current density of 10 mA/cm² and the Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope signify higher catalytic activity.

CatalystOverpotential (η) @ 10 mA/cm² (V)Tafel Slope (mV/dec)Reference
LaNiO3 0.37 - 0.4069 - 120.3[2][3]
LaCoO3~0.38~75[4]
LaFeO3~0.53~80[4]
LaMnO3~0.44~90[4]

Note: Values can vary based on the electrode preparation and electrolyte used.

Oxygen Reduction Reaction (ORR)

The ORR is the cathodic reaction in fuel cells and metal-air batteries. Key performance indicators include the onset potential and half-wave potential, with higher values indicating better activity. The number of electrons transferred (n) is also a critical parameter, with a value close to 4 indicating a complete reduction of oxygen to water.

CatalystOnset Potential (V vs. RHE)Half-Wave Potential (V vs. RHE)Electron Transfer Number (n)Reference
LaNiO3 ~0.85~0.70~3.8[5]
LaCoO3~0.88~0.75~3.9[5]
LaFeO3~0.75~0.60~3.5[5]
LaMnO3~0.90~0.78~4.0[5]

Note: RHE refers to the Reversible Hydrogen Electrode. The performance is highly dependent on the catalyst loading and the presence of a conductive support.

Experimental Protocols

Reproducibility in materials science is paramount. This section details common experimental methodologies for the synthesis and evaluation of perovskite catalysts, providing a foundation for comparative studies.

Synthesis of LaNiO3 via the Pechini Method

The Pechini method is a widely used sol-gel technique for synthesizing complex oxides with good homogeneity and controlled stoichiometry.[6][7]

Materials:

  • Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Citric acid (CA)

  • Ethylene glycol (EG)

  • Deionized water

Procedure:

  • Stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O are dissolved in deionized water.

  • Citric acid is added to the solution with a molar ratio of CA to total metal cations of 1.2:1, followed by stirring for 1 hour.[7]

  • Ethylene glycol is then added, typically in a 1:1 molar ratio with citric acid.[7]

  • The solution is heated to approximately 80-90°C in an oil bath to promote chelation and polyesterification, resulting in a viscous resin.[6][7]

  • The resulting polymer resin is dried and then calcined in air at temperatures ranging from 600°C to 800°C for several hours to obtain the crystalline LaNiO3 perovskite phase.[6]

Temperature-Programmed Reduction (TPR)

TPR is a crucial technique to characterize the reducibility of the metal cations in the perovskite structure, which often correlates with catalytic activity.

Instrument: A chemisorption analyzer equipped with a thermal conductivity detector (TCD).

Procedure:

  • A small amount of the catalyst (typically 20-50 mg) is placed in a quartz U-tube reactor.[1][8]

  • The sample is pre-treated by heating in an inert gas flow (e.g., He or Ar) to a specific temperature to remove adsorbed water and impurities.[8]

  • After cooling to room temperature, a reducing gas mixture (e.g., 5-10% H₂ in Ar or N₂) is passed over the sample.[1]

  • The temperature is then ramped up at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 950°C).[1]

  • The TCD monitors the consumption of H₂ as a function of temperature, providing a reduction profile of the catalyst.

Electrochemical Evaluation of OER/ORR Activity using a Rotating Disk Electrode (RDE)

RDE is a standard technique for evaluating the intrinsic activity of electrocatalysts.[9][10][11]

Setup:

  • A three-electrode electrochemical cell containing the electrolyte (e.g., 0.1 M KOH for alkaline media).[10]

  • A working electrode (glassy carbon disk coated with the catalyst ink).

  • A counter electrode (e.g., platinum wire or graphite (B72142) rod).

  • A reference electrode (e.g., Ag/AgCl or Hg/HgO).

  • A potentiostat.

Procedure:

  • Catalyst Ink Preparation: A specific amount of the perovskite catalyst is dispersed in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion®) through ultrasonication to form a homogeneous ink.[11]

  • Working Electrode Preparation: A precise volume of the catalyst ink is drop-casted onto the polished glassy carbon disk and dried to form a thin film.[11]

  • Electrochemical Measurement:

    • The electrolyte is saturated with either O₂ (for ORR) or an inert gas like N₂ or Ar (for OER background correction).

    • For ORR, the potential is swept from a higher potential to a lower potential at a specific scan rate (e.g., 10 mV/s) while the electrode is rotated at various speeds (e.g., 400-2500 rpm).[11][12]

    • For OER, the potential is swept from a lower potential to a higher potential.[9]

    • The resulting current is recorded as a function of the applied potential to generate polarization curves.

Visualizing Key Relationships in Perovskite Catalysis

The following diagrams, generated using the DOT language, illustrate the intricate relationships governing the performance of perovskite catalysts.

Factors_Influencing_Catalytic_Performance cluster_synthesis Synthesis Method cluster_properties Material Properties cluster_performance Catalytic Performance synthesis Synthesis Method (e.g., Pechini, Co-precipitation) crystal_structure Crystal Structure & Phase Purity synthesis->crystal_structure Determines surface_area Surface Area & Porosity synthesis->surface_area Determines oxygen_vacancies Oxygen Vacancies crystal_structure->oxygen_vacancies Influences b_site_oxidation B-site Cation Oxidation State crystal_structure->b_site_oxidation Influences activity Activity (e.g., T50, Overpotential) surface_area->activity Directly Affects oxygen_vacancies->activity Directly Affects b_site_oxidation->activity Directly Affects selectivity Selectivity activity->selectivity stability Stability activity->stability

Factors influencing the catalytic performance of perovskite oxides.

Perovskite_Catalysis_Workflow synthesis 1. Catalyst Synthesis (e.g., Pechini, Sol-Gel) characterization 2. Physicochemical Characterization (XRD, SEM, BET, TPR, XPS) synthesis->characterization evaluation 3. Catalytic Performance Evaluation (e.g., CO Oxidation, OER/ORR) characterization->evaluation analysis 4. Data Analysis & Correlation (Structure-Activity Relationship) evaluation->analysis analysis->synthesis Feedback for Optimization

General workflow for perovskite catalyst development and evaluation.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of LaNiO₃ Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical performance of Lanthanum Nickelate (LaNiO₃) cathodes with other common perovskite cathode materials for Solid Oxide Fuel Cells (SOFCs), including Lanthanum Strontium Cobalt Ferrite (LSCF), Lanthanum Strontium Cobaltite (LSC), and Samarium Strontium Cobaltite (SSC). The comparison is based on experimental data from Electrochemical Impedance Spectroscopy (EIS), a powerful technique for characterizing the resistive and capacitive properties of electrochemical systems.

Performance Comparison of Perovskite Cathodes

The performance of SOFC cathodes is often evaluated by their polarization resistance (Rp), which represents the opposition to the flow of ions and electrons at the electrode-electrolyte interface and within the electrode. A lower polarization resistance is indicative of a more efficient cathode. The total resistance of a cathode in an SOFC is a combination of this polarization resistance and the ohmic resistance (Rs), which arises from the bulk resistance of the electrolyte and electrodes. The charge transfer resistance (Rct) is a key component of the polarization resistance and relates specifically to the kinetics of the oxygen reduction reaction (ORR).

The following tables summarize key performance metrics for LaNiO₃ and its alternatives, compiled from various research articles. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into the relative performance of these materials.

Cathode MaterialElectrolyteTemperature (°C)Polarization Resistance (Rp) (Ω·cm²)Ohmic Resistance (Rs) (Ω·cm²)Source
LaNiO₃-based
LaNi₀.₄Co₀.₆O₃GDC700~0.45Not specified[1]
LSCF
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃GDC/YSZ700~0.084Not specified[2]
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃YSZ7500.26Not specified[3]
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃YSZ8000.10Not specified[3]
SSC
Sm₀.₅Sr₀.₅CoO₃CGO650~0.1Not specified[1]
BSCF (for reference)
Ba₀.₅Sr₀.₅Co₀.₈Fe₀.₂O₃CGO650<0.1Not specified[1]

Note: The values presented are indicative and can vary significantly based on factors such as cathode microstructure, thickness, and the specific fabrication process.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, detailed experimental protocols are crucial. Below is a typical methodology for preparing a LaNiO₃ cathode and conducting EIS measurements on a symmetrical cell.

LaNiO₃ Powder Synthesis (Modified Pechini Method)
  • Precursor Solution: Stoichiometric amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O are dissolved in deionized water.

  • Chelating Agent: Citric acid is added to the solution in a 1.5:1 molar ratio to the total metal cations.

  • Polymerization Agent: Ethylene glycol is added in a 4:1 molar ratio to the citric acid.

  • Gel Formation: The solution is heated at 80-90°C with continuous stirring until a viscous gel is formed.

  • Decomposition: The gel is then heated to 250°C to decompose the organic precursors, resulting in a black powder.

  • Calcination: The powder is calcined at 800-1000°C in air for 2-4 hours to obtain the crystalline LaNiO₃ perovskite phase.

Symmetrical Cell Fabrication
  • Electrolyte Substrate: A dense electrolyte pellet, typically Yttria-Stabilized Zirconia (YSZ) or Gadolinium-Doped Ceria (GDC), is used as the substrate.

  • Cathode Paste Preparation: The synthesized LaNiO₃ powder is mixed with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste with suitable viscosity for screen printing.

  • Screen Printing: The LaNiO₃ paste is screen-printed onto both sides of the electrolyte pellet to form the working and counter/reference electrodes. The active electrode area is typically around 0.5-1.0 cm².

  • Sintering: The cell is sintered at a high temperature (e.g., 1000-1100°C) for 2 hours to ensure good adhesion between the cathode and the electrolyte and to create a porous electrode microstructure.[4]

  • Current Collector: A platinum or gold mesh is attached to both electrodes using a conductive paste (e.g., platinum or gold paste) to serve as current collectors.

Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Test Setup: The symmetrical cell is placed in a tube furnace with a controlled atmosphere (typically air) and temperature. Platinum or gold wires are connected to the current collectors.

  • Instrumentation: A potentiostat/galvanostat with a frequency response analyzer (FRA) is used for the EIS measurements.

  • Measurement Parameters:

    • Temperature Range: 600-800°C

    • Frequency Range: 1 MHz to 0.1 Hz

    • AC Amplitude: 10-50 mV

    • DC Bias: 0 V (Open Circuit Voltage)

  • Data Acquisition: The impedance spectra (Nyquist and Bode plots) are recorded at each temperature after allowing the cell to stabilize.

Data Analysis and Visualization

Experimental Workflow

The overall process for evaluating LaNiO₃ cathodes using EIS can be visualized as a sequential workflow, from material synthesis to data interpretation.

experimental_workflow Experimental Workflow for EIS of LaNiO3 Cathodes cluster_synthesis Material Synthesis cluster_fabrication Cell Fabrication cluster_measurement EIS Measurement cluster_analysis Data Analysis s1 Precursor Solution Preparation s2 Gel Formation s1->s2 s3 Calcination s2->s3 f1 Cathode Paste Preparation s3->f1 f2 Screen Printing on Electrolyte f1->f2 f3 Sintering f2->f3 m1 Symmetrical Cell Setup f3->m1 m2 Data Acquisition m1->m2 a1 Equivalent Circuit Modeling m2->a1 a2 Parameter Extraction (Rs, Rp) a1->a2

Experimental Workflow for EIS of LaNiO₃ Cathodes
Equivalent Circuit Modeling

The impedance data obtained from EIS is typically analyzed by fitting it to an equivalent circuit model (ECM). For porous mixed ionic-electronic conducting (MIEC) cathodes like LaNiO₃, a common ECM consists of an ohmic resistor (Rs) in series with two parallel resistor-constant phase element (R-CPE) components. The CPE is used instead of a pure capacitor to account for the non-ideal capacitive behavior of the electrode.

This model can be represented as Rs-(R1/CPE1)-(R2/CPE2) , where:

  • Rs: Represents the ohmic resistance of the electrolyte and cell components.

  • R1/CPE1: Corresponds to the high-frequency arc in the Nyquist plot, often associated with charge transfer processes at the electrode-electrolyte interface.

  • R2/CPE2: Corresponds to the low-frequency arc, which can be attributed to processes like gas diffusion and surface exchange reactions.

equivalent_circuit Equivalent Circuit Model for LaNiO3 Cathode start Rs Rs start->Rs end n1 n2 n1->n2 High Frequency (Charge Transfer) R1 R1 n1->R1 CPE1 CPE1 n1->CPE1 n3 n2->n3 Low Frequency (Gas Diffusion/ Surface Exchange) R2 R2 n2->R2 CPE2 CPE2 n2->CPE2 n3->end Rs->n1 R1->n2 CPE1->n2 R2->n3 CPE2->n3

Equivalent Circuit Model for a LaNiO₃ Cathode

By fitting the experimental EIS data to this model, quantitative values for the ohmic resistance (Rs) and the resistances associated with different electrochemical processes (R1 and R2, which sum up to the total polarization resistance, Rp) can be extracted. This allows for a detailed comparison of the performance of LaNiO₃ with other cathode materials and provides insights into the rate-limiting steps of the oxygen reduction reaction.

References

Doping Lanthanum Nickel Oxide: A Comparative Guide to Enhanced Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalysts is perpetual. Lanthanum nickel oxide (LaNiO₃), a perovskite-type oxide, has emerged as a promising catalyst in various chemical transformations. However, its catalytic prowess can be significantly amplified through the strategic introduction of dopants into its crystal lattice. This guide provides an objective comparison of the catalytic performance of doped versus undoped this compound, supported by experimental data and detailed methodologies.

The introduction of foreign ions into the LaNiO₃ structure, a process known as doping, can induce a cascade of modifications to its physicochemical properties. These changes, including alterations in crystallite size, surface area, electronic structure, and the creation of oxygen vacancies, collectively contribute to a marked improvement in catalytic activity and stability across a range of applications, from environmental remediation to energy production.

Comparative Catalytic Performance: Doped vs. Undoped LaNiO₃

The enhancement in catalytic efficiency upon doping is evident across various reactions. For instance, in the photocatalytic degradation of organic pollutants, a common measure of a catalyst's efficacy, doped LaNiO₃ consistently outperforms its undoped counterpart. Similarly, in high-temperature applications such as the dry reforming of methane (B114726) (DRM), a crucial process for converting greenhouse gases into valuable synthesis gas, doping has been shown to boost conversion rates and catalyst longevity.

CatalystDopant(s)ApplicationKey Performance MetricUndoped LaNiO₃Doped LaNiO₃Reference
La₁-ₓCeₓNi₁-yFeyO₃Ce, FePhotocatalytic Degradation of Congo Red DyeDegradation Percentage (120 min)63%97%[1][2]
La₁-ₓSrₓNiO₃-σSrPhotocatalytic Degradation of Methyl OrangeDegradation Percentage (80 min)92%100%[3]
La₁-ₓZrₓNiO₃ZrDry Reforming of Methane (DRM)CH₄ Conversion (800 °C)Not specified in this studyActivity increases with Ni content (max at x=0.2)[4]
LaNiO₃NoneDry Reforming of Methane (DRM)CH₄ Conversion (800 °C)63.3%N/A[5]

The "How-To": Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To that end, this section details the methodologies employed in the synthesis and evaluation of doped and undoped this compound catalysts, drawing from established research.

Synthesis of Doped this compound (Sol-Gel Method)

The sol-gel method is a widely used technique for synthesizing perovskite oxides due to its ability to yield homogenous products with high purity and controlled stoichiometry.

Materials:

  • Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Dopant precursor (e.g., Zirconium oxynitrate for Zr doping, Strontium nitrate for Sr doping)

  • Citric acid

  • Ethylene (B1197577) glycol

  • Distilled water

Procedure:

  • Stoichiometric amounts of lanthanum nitrate, nickel nitrate, and the dopant precursor are dissolved in distilled water with continuous stirring.

  • Citric acid and ethylene glycol are added to the solution, with a typical molar ratio of 1:1 to the total metal ions.

  • The mixture is heated to approximately 80°C and stirred for several hours until a viscous gel is formed.[6]

  • The resulting gel is dried in an oven at around 110°C for 24 hours.[6]

  • The dried powder is then calcined in air. A typical two-step calcination involves heating at 350°C for 30 minutes, followed by a higher temperature treatment at 800°C for 2 hours to achieve the desired perovskite phase.[6]

Catalytic Activity Evaluation: Dry Reforming of Methane (DRM)

The catalytic performance for DRM is typically evaluated in a fixed-bed reactor system.

Apparatus:

  • Micro-reactor (e.g., quartz tube)

  • Mass flow controllers

  • Furnace with temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A specific amount of the catalyst (e.g., 0.4 g) is loaded into the micro-reactor.[6]

  • The catalyst is pre-treated in-situ, typically by reduction in a hydrogen-containing gas flow (e.g., 20% H₂ in N₂) at a high temperature (e.g., 700°C) for a couple of hours.[6]

  • The reactant gas mixture, typically with a CH₄/CO₂ ratio of 1, is introduced into the reactor at a defined total flow rate (e.g., 100 ml/min).[6]

  • The reaction is carried out over a range of temperatures (e.g., 600-800°C) under atmospheric pressure.[6]

  • The composition of the effluent gas is analyzed using a gas chromatograph to determine the conversion of reactants and the selectivity of products.[6]

Visualizing the Process and Principles

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing s1 Precursor Solution Preparation s2 Sol-Gel Formation s1->s2 s3 Drying s2->s3 s4 Calcination s3->s4 c1 Structural Analysis (XRD) s4->c1 c2 Morphological Analysis (SEM/TEM) s4->c2 c3 Surface Area Analysis (BET) s4->c3 c4 Reducibility (TPR) s4->c4 t1 Pre-treatment (Reduction) s4->t1 t2 Catalytic Reaction t1->t2 t3 Product Analysis (GC) t2->t3 t3->c1 Post-reaction characterization

Experimental workflow for catalyst synthesis, characterization, and testing.

doping_effect cluster_properties Changes in Material Properties Doping Doping (e.g., Sr, Ce, Fe, Zr) p1 Decreased Crystallite Size Doping->p1 p2 Increased Oxygen Vacancies Doping->p2 p3 Modified Electronic Structure (e.g., narrower band gap) Doping->p3 p4 Increased Surface Area Doping->p4 Activity Enhanced Catalytic Activity - Higher Conversion - Improved Selectivity - Greater Stability p1->Activity p2->Activity p3->Activity p4->Activity

Logical relationship between doping, material properties, and catalytic activity.

photocatalysis_mechanism Catalyst Doped LaNiO₃ e e⁻ (conduction band) Catalyst->e h h⁺ (valence band) Catalyst->h Light Visible Light (hν) Light->Catalyst O2 O₂ e->O2 H2O H₂O h->H2O O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad Dye Organic Pollutant (e.g., Congo Red) OH_rad->Dye O2_rad->Dye Degradation Degradation Products (CO₂, H₂O, etc.) Dye->Degradation

Proposed mechanism for photocatalytic degradation of organic pollutants.

References

Performance of LaNiO3 in solid oxide fuel cells vs. other cathode materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for efficient and durable high-temperature energy conversion devices, the cathode material in a Solid Oxide Fuel Cell (SOFC) plays a pivotal role. Among the various candidates, perovskite-type oxides, particularly lanthanum nickelate (LaNiO3), have garnered significant attention. This guide provides an objective comparison of the performance of LaNiO3-based cathodes with other commonly used cathode materials, supported by experimental data. While much of the recent research focuses on doped variants of LaNiO3 to enhance specific properties, this comparison will utilize data from these derivatives, primarily lanthanum nickel ferrite (B1171679) (LaNi0.6Fe0.4O3-δ, LNF), as a proxy for the performance of the LaNiO3 material class and will be compared against established cathode materials such as Lanthanum Strontium Cobalt Ferrite (LSCF), Lanthanum Strontium Cobaltite (LSC), and Lanthanum Strontium Manganite (LSM).

Quantitative Performance Comparison

The performance of a cathode material is determined by a combination of factors including its electrochemical activity, electrical conductivity, thermal expansion compatibility with the electrolyte, and long-term stability. The following table summarizes key performance metrics for LaNiO3-based cathodes and other common materials. It is important to note that these values are collated from various studies and may have been obtained under slightly different experimental conditions.

Cathode MaterialCompositionOperating Temperature (°C)Peak Power Density (W/cm²)Polarization Resistance (Ω·cm²)Thermal Expansion Coefficient (TEC) (10⁻⁶ K⁻¹)Key AdvantagesKey Disadvantages
LaNiO3-based (LNF) LaNi0.6Fe0.4O3-δ8001.56[1]Low~11.40[1]High electronic conductivity, Superior Cr poisoning resistance compared to LSM and LSCF[1]Potential reactivity with YSZ electrolyte at high sintering temperatures
LSCF La0.6Sr0.4Co0.2Fe0.8O3-δ800~0.46 - 1.07Low~15-20High mixed ionic-electronic conductivityHigh TEC, Potential for Sr segregation and degradation
LSC La0.6Sr0.4CoO3-δ650-700~0.42 - 0.540.084 - 0.190 @ 650-700°C~19-20High electronic and ionic conductivityHigh TEC, Reactivity with YSZ electrolyte
LSM La0.8Sr0.2MnO3-δ750~0.63Higher than LSCF/LSC~12-13Good stability and compatibility with YSZLower ionic conductivity, Higher polarization resistance at lower temperatures
BSCF Ba0.5Sr0.5Co0.8Fe0.2O3-δ7000.168LowHighHigh power density at lower temperaturesPhase instability, High TEC
SSC Sm0.5Sr0.5CoO3-δ625-725~0.020LowHighGood performance at lower temperaturesHigh TEC, Potential for degradation

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis of LaNiO3-based cathodes and the evaluation of SOFC performance.

Synthesis of LaNiO3-based Cathode Material (Citrate-Nitrate Combustion Method)

A common method for synthesizing perovskite oxide powders like LaNiO3 is the citrate-nitrate combustion method, which allows for the formation of homogenous, fine powders at relatively low temperatures.

  • Precursor Preparation : Stoichiometric amounts of Lanthanum Nitrate (La(NO₃)₃·6H₂O), Nickel Nitrate (Ni(NO₃)₂·6H₂O), and Iron Nitrate (Fe(NO₃)₃·9H₂O) (for LNF) are dissolved in deionized water to form a mixed solution of metal nitrates.

  • Chelation : Citric acid is added to the solution as a chelating agent. The molar ratio of citric acid to total metal cations is typically maintained at 1.5:1 to ensure complete chelation.

  • pH Adjustment : The pH of the solution is adjusted to around 7-8 by adding ammonia (B1221849) solution. This promotes the formation of a stable metal-citrate complex.

  • Gel Formation : The solution is heated on a hot plate at approximately 80-90°C with constant stirring. As the water evaporates, a viscous gel is formed.

  • Combustion : The gel is then heated to a higher temperature (around 200-250°C), at which point it undergoes self-combustion, resulting in a voluminous, fine ash.

  • Calcination : The resulting ash is ground and calcined in air at a temperature typically ranging from 800°C to 1100°C for several hours to obtain the desired crystalline perovskite phase. The exact temperature and duration depend on the specific composition.

SOFC Single Cell Fabrication and Electrochemical Testing
  • Anode and Electrolyte Preparation : Anode-supported cells are commonly used for testing. The anode, typically a NiO-YSZ (Yttria-stabilized Zirconia) cermet, is prepared by tape casting or pressing. A thin layer of YSZ electrolyte is then deposited onto the anode substrate, followed by co-sintering.

  • Cathode Deposition : The synthesized cathode powder is mixed with an organic binder to form a slurry. This slurry is then applied to the electrolyte surface by screen printing, spin coating, or spray painting to form the cathode layer. The cell is then fired at a temperature compatible with the cathode material to ensure good adhesion and porosity.

  • Cell Testing Setup : The single cell is placed in a testing rig with current collectors (typically platinum or silver mesh) applied to both the anode and cathode. The cell is sealed in a furnace to separate the fuel and oxidant gases.

  • Electrochemical Measurements :

    • Fuel and Oxidant Supply : Humidified hydrogen (typically 3% H₂O) is fed to the anode, while air or pure oxygen is supplied to the cathode.

    • Temperature Control : The cell is heated to the desired operating temperature (e.g., 600-850°C).

    • I-V Characteristics : The current-voltage (I-V) characteristics are measured using a potentiostat/galvanostat to determine the open-circuit voltage (OCV) and the maximum power density.

    • Electrochemical Impedance Spectroscopy (EIS) : EIS is performed at OCV and under various load conditions to investigate the different contributions to the total cell resistance, including the ohmic resistance and the polarization resistance of the electrodes. The frequency range for EIS is typically from 1 MHz to 0.1 Hz.

Visualizing Experimental Workflows and Performance Factors

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for SOFC cathode evaluation and the logical relationships of key factors influencing cathode performance.

SOFC_Cathode_Evaluation_Workflow cluster_synthesis Cathode Powder Synthesis cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis s1 Precursor Preparation s2 Chelation & Gelation s1->s2 s3 Combustion s2->s3 s4 Calcination s3->s4 f2 Cathode Slurry Preparation s4->f2 f1 Anode/Electrolyte Substrate f3 Cathode Deposition f1->f3 f2->f3 f4 Sintering f3->f4 t1 Cell Assembly in Test Rig f4->t1 t2 Heating & Gas Supply t1->t2 t3 I-V Characterization t2->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t3->t4 a1 Power Density Calculation t3->a1 a2 Polarization Resistance Analysis t4->a2 a3 Long-term Stability Test a1->a3 a2->a3

Experimental workflow for SOFC cathode evaluation.

Cathode_Performance_Factors cluster_material_properties Intrinsic Material Properties cluster_microstructure Electrode Microstructure cluster_performance Overall Cathode Performance p1 Crystal Structure p2 Electronic Conductivity p1->p2 p3 Ionic Conductivity p1->p3 m2 Particle Size p1->m2 m3 Interface with Electrolyte p1->m3 perf High Power Density Low Polarization Resistance Long-term Stability p2->perf p3->perf p4 Catalytic Activity p4->perf p5 Thermal Expansion Coefficient (TEC) p5->perf Compatibility m1 Porosity m1->perf m2->perf m3->perf m4 Triple Phase Boundary (TPB) Length m4->perf

Key factors influencing SOFC cathode performance.

Concluding Remarks

LaNiO3-based materials, particularly iron-doped compositions like LNF, present a compelling case as high-performance cathodes for SOFCs. Their high electronic conductivity and notable resistance to chromium poisoning are significant advantages over traditional materials like LSM and LSCF.[1] However, careful consideration must be given to their thermal expansion compatibility with the chosen electrolyte and potential reactivity at high processing temperatures. The ongoing research into novel compositions and microstructural engineering of LaNiO3-based cathodes continues to pave the way for more efficient and durable solid oxide fuel cells. Further direct comparative studies of pure LaNiO3 under standardized testing conditions are warranted to fully elucidate its performance characteristics against other state-of-the-art cathode materials.

References

X-ray Photoelectron Spectroscopy of LaNiO3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) analysis of Lanthanum Nickelate (LaNiO3), a material of significant interest for its catalytic and electronic properties. We present a collation of experimental data from various studies, detailed experimental protocols, and visual representations of the analytical workflow and spectral interpretations to aid researchers, scientists, and professionals in drug development in their understanding and application of XPS for the characterization of this and similar perovskite oxides.

Comparative Analysis of Core Level Spectra

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The following tables summarize the typical binding energies observed for the core levels of Lanthanum (La), Nickel (Ni), and Oxygen (O) in LaNiO3 as reported in the literature. These values can be used as a reference for the analysis of experimental data.

Table 1: La 3d Core Level Binding Energies

The La 3d spectrum exhibits a doublet (3d5/2 and 3d3/2) due to spin-orbit coupling, with each component further split into a main peak and a satellite peak due to final state effects. The presence of hydroxides on the surface can lead to additional components at higher binding energies.

FeatureBinding Energy (eV)Reference
La 3d5/2 (Oxide - Main)833.5[1]
La 3d5/2 (Oxide - Satellite)837.7[1]
La 3d5/2 (Hydroxide - Main)835.5[1]
La 3d5/2 (Hydroxide - Satellite)838.8[1]
Spin-orbit Splitting (Δ)16.9[2][3]
Table 2: Ni 2p Core Level Binding Energies

The Ni 2p spectrum in LaNiO3 is complex due to the mixed valence states of nickel (Ni²⁺ and Ni³⁺) and the overlap with the La 3d3/2 satellite peak. Deconvolution is often necessary to distinguish the different chemical states.[3] The main Ni 2p3/2 peak is typically accompanied by a satellite structure at higher binding energy.[4]

FeatureBinding Energy (eV)Reference
Ni 2p3/2 (Ni³⁺)~854[5]
Ni 2p3/2 (Ni²⁺)Varies[5][6]
Ni 2p3/2 Satellite~6-7 eV higher than main peak[3][4]
Ni 2p1/2~872[5]
Table 3: O 1s Core Level Binding Energies

The O 1s spectrum is particularly sensitive to the surface condition of LaNiO3. It is typically deconvoluted into multiple components corresponding to lattice oxygen, surface oxygen species (e.g., hydroxides, carbonates), and adsorbed water.[1][4][7]

FeatureBinding Energy (eV)DescriptionReference
O 1s (Lattice Oxygen - O²⁻)~528.7 - 529.0Oxygen in the LaNiO3 lattice[7]
O 1s (Hydroxide - OH⁻)~531.0 - 531.4Surface hydroxyl groups[4][7][8]
O 1s (Adsorbed Water - H₂O)~532.9 - 533.2Physisorbed water molecules[1][4][7]
O 1s (Carbonates - CO₃²⁻)~531.5Surface carbonate species[7]

Experimental Protocol for XPS Analysis of LaNiO3

A standardized protocol is crucial for obtaining reliable and reproducible XPS data. The following is a generalized methodology based on common practices reported in the literature.

1. Sample Preparation:

  • Thin Films: LaNiO3 thin films are often deposited on suitable substrates like NdGaO3 or SrTiO3 via techniques such as reactive DC magnetron sputtering or pulsed laser deposition.[4][9]

  • Powders: Powder samples are typically pressed into pellets or mounted on a sample holder using conductive carbon tape.

  • Surface Cleaning: To remove surface contaminants (adventitious carbon, adsorbed water), samples are often subjected to in-situ cleaning within the XPS chamber. This is commonly done by gentle Ar⁺ ion sputtering.[2][4] However, it is important to note that ion sputtering can potentially reduce the surface, altering the chemical states of the elements.

2. XPS Instrumentation and Data Acquisition:

  • X-ray Source: Non-monochromatized Mg Kα (1253.6 eV) or Al Kα (1486.6 eV) sources are commonly used.[2][4] For higher resolution and surface sensitivity, synchrotron radiation can be employed.[1]

  • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoelectrons.

  • Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁷ Pa) to prevent surface contamination and scattering of photoelectrons.[2][4]

  • Data Acquisition:

    • A survey scan is first acquired over a wide binding energy range to identify all elements present on the surface.

    • High-resolution scans are then recorded for the specific core levels of interest (La 3d, Ni 2p, O 1s, C 1s) with a lower pass energy to achieve better energy resolution.

  • Charge Referencing: For insulating or poorly conducting samples, charging effects can shift the binding energy scale. The C 1s peak of adventitious carbon at 284.6-285.0 eV is often used as a reference to correct for this shift.

3. Data Analysis:

  • Background Subtraction: A suitable background (e.g., Shirley or Tougaard) is subtracted from the high-resolution spectra.

  • Peak Fitting and Deconvolution: The core level spectra are fitted with synthetic peak shapes (typically a mix of Gaussian and Lorentzian functions) to deconvolve overlapping peaks and quantify the different chemical species.[2][4]

  • Quantification: The elemental composition is determined from the peak areas after correcting for the relative sensitivity factors (RSFs) of each element.

Visualizing the XPS Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the interpretation of XPS data for LaNiO3.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample LaNiO3 Sample (Thin Film or Powder) Mounting Mounting on Holder Sample->Mounting Intro Introduction to UHV Chamber Mounting->Intro Cleaning In-situ Surface Cleaning (e.g., Ar+ Sputtering) Intro->Cleaning Xray X-ray Irradiation (e.g., Mg Kα) Cleaning->Xray Photoemission Photoelectron Emission Xray->Photoemission Detection Energy Analysis & Detection Photoemission->Detection Survey Survey Scan (Elemental ID) Detection->Survey HighRes High-Resolution Scans (La 3d, Ni 2p, O 1s) Detection->HighRes Processing Background Subtraction & Charge Correction HighRes->Processing Deconvolution Peak Fitting & Deconvolution Processing->Deconvolution Quantification Quantification (Atomic %) Deconvolution->Quantification ChemState Chemical State Analysis (Oxidation States, Species) Deconvolution->ChemState

Caption: Experimental workflow for XPS analysis of LaNiO3.

XPS_Deconvolution cluster_spectra High-Resolution Spectra cluster_species Identified Chemical Species La3d La 3d La_ox La-O (Lattice) La3d->La_ox ~833.5 eV La_oh La-OH (Hydroxide) La3d->La_oh ~835.5 eV Ni2p Ni 2p Ni3 Ni³⁺ Ni2p->Ni3 ~854 eV Ni2 Ni²⁺ Ni2p->Ni2 O1s O 1s O_lat Lattice O²⁻ O1s->O_lat ~529 eV O_oh Hydroxide OH⁻ O1s->O_oh ~531 eV O_h2o Adsorbed H₂O O1s->O_h2o ~533 eV O_co3 Carbonate CO₃²⁻ O1s->O_co3

Caption: Deconvolution of LaNiO3 XPS spectra.

Comparison with Alternative Materials

The electronic structure of LaNiO3 can be tuned by doping or by comparing it with other perovskite materials.

  • Fe-substituted LaNiO3 (LaNi1-xFexO3): Substituting Ni with Fe can significantly alter the electronic structure and catalytic activity. XPS studies on LaNi1-xFexO3 show a continuous change in the charge transfer between Ni and Fe, influencing the valence states of both cations.[10] This substitution introduces Fe 3d states near the Fermi level, impacting the material's conductivity and catalytic performance.[10]

  • LaMnO3: In comparison to LaNiO3, LaMnO3 exhibits different catalytic properties. XPS analysis helps in understanding the relative abundance of lattice oxygen and oxygen vacancies, which are crucial for catalytic oxidation reactions.

  • Sr or Ce-doped LaNiO3: Doping at the A-site with elements like Strontium (Sr) or Cerium (Ce) can modify the Ni valence state and the oxygen vacancy concentration, which can be readily monitored by XPS. These changes are directly correlated with the material's electrical and electrochemical properties.

Conclusion

XPS is an indispensable tool for the surface characterization of LaNiO3 and related perovskite oxides. A thorough analysis of the La 3d, Ni 2p, and O 1s core level spectra provides detailed insights into the elemental composition, chemical states, and surface chemistry of the material. This information is critical for understanding its structure-property relationships and for designing materials with enhanced performance in applications such as catalysis and electronics. The data and protocols presented in this guide serve as a valuable resource for researchers in the field.

References

Unveiling Catalyst Dynamics: An In-Situ Comparison of Lanthanum Nickel Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the dynamic nature of catalysts during chemical reactions is paramount for designing more efficient and robust processes. Lanthanum nickel oxide (LNO), a perovskite-type material, has garnered significant attention as a versatile catalyst for a range of applications, including methane (B114726) reforming and CO oxidation. This guide provides an objective comparison of LNO's performance with alternative catalysts, supported by experimental data from in-situ characterization studies. We delve into the detailed methodologies of key experiments and visualize the intricate relationships and workflows involved.

This compound (LaNiO₃) serves as a precursor to highly active catalysts. Under reaction conditions, it undergoes a transformation where nickel nanoparticles emerge from the perovskite lattice, a phenomenon known as exsolution. These exsolved nickel particles, intimately anchored to the lanthanum oxide support, are the primary active sites for various catalytic reactions. In-situ characterization techniques are indispensable for observing these dynamic changes as they happen, providing a real-time window into the catalyst's structural and electronic evolution.

Comparative Performance Analysis

The catalytic performance of this compound is often benchmarked against other perovskite formulations and traditional supported nickel catalysts. The following tables summarize quantitative data from various studies, offering a clear comparison of their activity, selectivity, and stability in key industrial reactions.

Methane Dry Reforming (DRM)

The dry reforming of methane (CH₄ + CO₂ → 2H₂ + 2CO) is a crucial process for converting greenhouse gases into valuable synthesis gas (syngas). Catalyst stability and resistance to coking are major challenges.

CatalystTemperature (°C)CH₄ Conversion (%)CO₂ Conversion (%)H₂/CO RatioStabilityReference
LaNiO₃700~65~75~0.9Stable over 50h[1]
La₂NiO₄700Higher than LaNiO₃---[1]
Ni/La₂O₃700High initial activityHigh initial activity~1.0Deactivation due to coking[1]
La₀.₈Sr₀.₂NiO₃800>90>95~1.0Enhanced stability[1]
Ni/Al₂O₃750~71~68-Prone to deactivation[2]
La₀.₄₆Sr₀.₃₄Ti₀.₉Ni₀.₁O₃700---Smaller Ni particles enhance stability[1]
CO Oxidation

The oxidation of carbon monoxide (2CO + O₂ → 2CO₂) is vital for pollution control and various chemical processes.

CatalystTemperature for 50% CO Conversion (°C)Reaction ConditionsReference
LaNiO₃~150-2001% CO, 2% O₂ in He[3][4]
NiO/LaNiO₃<150-[4]
LaCoO₃Higher than LaNiO₃-[4]
LaFeO₃~2500.2% CO, 2% O₂ in He[5]
LaFe₀.₇₅Co₀.₂₅O₃<2000.2% CO, 2% O₂ in He[5]

Key In-Situ Characterization Techniques: Experimental Protocols

The insights into the dynamic behavior of LNO catalysts are made possible through a suite of powerful in-situ and operando spectroscopic and diffraction techniques.[6][7] Here, we detail the typical experimental methodologies for the most common techniques used.

In-Situ X-ray Diffraction (XRD)

In-situ XRD is employed to monitor the crystalline phase transformations of the catalyst under reaction conditions.[6][8]

  • Objective: To identify changes in the crystal structure of the LaNiO₃ precursor, such as the decomposition into La₂O₃ and the emergence of metallic nickel or nickel oxide phases, as a function of temperature and gas environment.[6][8]

  • Experimental Setup: The catalyst powder is placed in a specialized reaction cell transparent to X-rays, equipped with a heater and gas flow controllers. The cell is mounted on a diffractometer.

  • Methodology:

    • The catalyst is heated to the desired reaction temperature under a specific gas flow (e.g., inert gas like He, or a reactive mixture like CH₄/CO₂).[8]

    • XRD patterns are collected at regular intervals as the temperature is ramped up and during isothermal holds.[6]

    • Rietveld refinement of the collected patterns is often used to quantify the weight fractions of the different crystalline phases present at each stage.[6]

  • Typical Observations: Studies have shown that LaNiO₃ starts to decompose at elevated temperatures. For instance, in an inert atmosphere, the transformation to La₂NiO₄ can be observed around 760 °C.[6][8] Depending on the atmosphere, metallic Ni or NiO phases can be detected.[6]

In-Situ X-ray Absorption Spectroscopy (XAS)

In-situ XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the oxidation state and local coordination environment of the nickel atoms.[9][10][11]

  • Objective: To track the changes in the oxidation state of nickel (e.g., from Ni³⁺ in LaNiO₃ to Ni⁰ in the exsolved metallic nanoparticles) and its coordination with surrounding atoms during the reaction.[12][13]

  • Experimental Setup: A specialized in-situ cell is used, which allows the reaction gas to flow over the catalyst while being transparent to X-rays. The experiment is typically conducted at a synchrotron radiation source.

  • Methodology:

    • A reference XAS spectrum of the fresh catalyst is recorded at room temperature.

    • The catalyst is then heated to the reaction temperature under the desired gas atmosphere.

    • XAS spectra are continuously collected at the Ni K-edge throughout the experiment.[12]

    • The XANES region provides information on the oxidation state by analyzing the edge energy position, while the EXAFS region is analyzed to determine the coordination number and bond distances of the nickel atoms.[12]

  • Typical Observations: In-situ XAS studies have confirmed the reduction of Ni³⁺ in the LaNiO₃ perovskite structure to metallic Ni⁰ upon heating under a reducing atmosphere.[9][10] These studies can also reveal the formation of Ni-O bonds if the exsolved particles are re-oxidized.[6]

In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

In-situ DRIFTS is a powerful technique for identifying adsorbed species on the catalyst surface and observing the evolution of surface intermediates during a reaction.[5][14][15]

  • Objective: To identify surface species such as carbonates, formates, and adsorbed CO, and to understand the reaction mechanism by observing their formation and consumption in real-time.[5][14]

  • Experimental Setup: The powdered catalyst is placed in a sample cup within a DRIFTS cell, which has infrared-transparent windows. The cell is connected to a gas delivery system and placed in the sample compartment of an FTIR spectrometer.

  • Methodology:

    • The catalyst is pre-treated in a specific gas flow (e.g., inert or oxidizing) at a high temperature to clean the surface.

    • The background spectrum is recorded at the desired reaction temperature under an inert gas flow.

    • The reactive gas mixture is then introduced into the cell, and spectra are collected over time.

  • Typical Observations: For CO oxidation, DRIFTS can show the adsorption of CO on the catalyst surface and the subsequent formation of CO₂ in the gas phase.[5][14] In methane reforming, it can help identify carbonate species that may be involved in the reaction pathway or lead to deactivation.[14]

Visualizing the Dynamics of LNO Catalysts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflows and the intricate processes occurring at the catalyst level.

experimental_workflow cluster_prep Catalyst Preparation cluster_char In-Situ Characterization cluster_analysis Data Analysis & Correlation synthesis LaNiO₃ Synthesis (e.g., Sol-Gel, Co-precipitation) calcination Calcination synthesis->calcination reactor In-Situ/Operando Reactor Cell calcination->reactor xrd In-Situ XRD reactor->xrd xas In-Situ XAS reactor->xas drifts In-Situ DRIFTS reactor->drifts raman In-Situ Raman reactor->raman performance Catalytic Performance (Conversion, Selectivity) structure Structural Evolution (Phase, Particle Size) xrd->structure state Electronic State (Oxidation State) xas->state surface Surface Species (Adsorbates) drifts->surface raman->surface structure->performance state->performance surface->performance lno_transformation LaNiO3 LaNiO₃ Perovskite (Fresh Catalyst) La2NiO4 La₂NiO₄ (Intermediate Phase) LaNiO3->La2NiO4 Heat (e.g., >700°C) -O₂ Ni_La2O3 Ni/La₂O₃ (Active Catalyst) LaNiO3->Ni_La2O3 Direct Reduction La2NiO4->Ni_La2O3 Further Reduction (e.g., H₂, CH₄) NiO_La2O3 NiO/La₂O₃ (Oxidized State) Ni_La2O3->NiO_La2O3 +O₂ (Oxidizing Feed) in_situ_probes cluster_catalyst Catalyst State cluster_technique In-Situ Technique cluster_performance Catalytic Performance Bulk Bulk Structure (Crystal Phase) Activity Activity Bulk->Activity Stability Stability Bulk->Stability Local Local Environment (Oxidation State, Coordination) Local->Activity Selectivity Selectivity Local->Selectivity Surface Surface Species (Adsorbates, Intermediates) Surface->Activity Surface->Selectivity XRD In-Situ XRD XRD->Bulk XAS In-Situ XAS XAS->Local DRIFTS In-Situ DRIFTS DRIFTS->Surface Raman In-Situ Raman Raman->Surface

References

A Researcher's Guide to Lanthanum Nickelate: Correlating Synthesis Parameters with Final Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over the material properties of perovskite oxides like Lanthanum Nickelate (LaNiO3) is paramount. This guide provides a comprehensive comparison of how different synthesis parameters influence the final physicochemical properties of LaNiO3, supported by experimental data. Understanding these correlations is crucial for tailoring the material for specific applications, from catalysis to advanced electronics.

The synthesis of LaNiO3, a versatile perovskite oxide, can be achieved through various methods, each offering a unique set of parameters that can be tuned to control its final properties. The choice of synthesis route and the fine-tuning of its parameters directly impact the material's crystal structure, morphology, electrical conductivity, and catalytic activity. This guide delves into the intricate relationship between synthesis and properties, offering a comparative analysis to aid researchers in producing LaNiO3 with desired characteristics.

Comparative Analysis of Synthesis Parameters and Final Properties

The properties of LaNiO3 are highly sensitive to the synthesis conditions. The following tables summarize the quantitative relationship between key synthesis parameters and the resultant properties of LaNiO3, based on findings from multiple research studies.

Table 1: Effect of Synthesis Method and Calcination Temperature on Crystallite Size and Surface Area

Synthesis MethodCalcination Temperature (°C)Calcination Time (h)Crystallite Size (nm)Surface Area (m²/g)Reference
Sol-Gel (Citrate)600218-[1]
Sol-Gel (Citrate)700225-[1]
Sol-Gel (Citrate)800231-[1]
Sol-Gel (EDTA-Citrate)600---[2]
Sol-Gel (EDTA-Citrate)700---[2]
Sol-Gel (EDTA-Citrate)800---[2]
Co-precipitation700---[3]
Co-precipitation8005--[4]
Co-precipitation9005--[4]
Co-precipitation90010--[4]
Co-precipitation90015--[4]
Modified Proteic Method9002-22[5][6]

Table 2: Influence of Synthesis Parameters on Electrical Conductivity

Synthesis MethodDopingDoping ConcentrationSintering/Annealing Temperature (°C)Electrical Conductivity (S/cm) at Room TemperatureReference
Sol-GelNone-600581[1]
Sol-GelNone-700720[1]
Sol-GelNone-800810[1]
Solid StateFe0%>900 (hot pressing)~2500[7]
Solid StateFe20%>900 (hot pressing)~1000[7]
Solid StateFe40%>900 (hot pressing)~200[7]
Chemical Solution DepositionAu3.84 at%-3195[8]

Table 3: Correlation of Synthesis Parameters with Catalytic Activity (CO Oxidation)

Synthesis MethodCalcination Temperature (°C)Temperature for 100% CO Conversion (T100) (°C)Reference
EDTA-Citrate Complexing600~240[2]
EDTA-Citrate Complexing700~240[2]
EDTA-Critrate Complexing800>300[2]
HydrolysisNot specified-[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the synthesis and characterization of LaNiO3.

Synthesis Methods

1. Sol-Gel Method (Citrate)

A common and effective method for producing homogeneous, nanocrystalline LaNiO3 is the sol-gel technique using citric acid as a chelating agent.

  • Precursors: Lanthanum nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) are used as metal precursors. Citric acid (C₆H₈O₇) acts as the chelating agent.

  • Procedure:

    • Stoichiometric amounts of the metal nitrates are dissolved in deionized water.

    • An aqueous solution of citric acid is added to the nitrate solution. The molar ratio of citric acid to total metal ions is typically maintained at 1.5:1.

    • The pH of the solution is adjusted to a specific value (e.g., 7) using ammonia (B1221849) solution to facilitate the formation of a stable complex.

    • The solution is heated at 80-90°C with continuous stirring to form a viscous gel.

    • The gel is dried in an oven at 110-120°C to obtain a precursor powder.

    • The precursor powder is then calcined in a furnace at a specific temperature (e.g., 600-800°C) for a set duration (e.g., 2-4 hours) to obtain the final LaNiO3 product.[10][11]

2. Co-precipitation Method

This method involves the simultaneous precipitation of lanthanum and nickel ions from a solution.

  • Precursors: Water-soluble salts of lanthanum and nickel, such as nitrates or chlorides. A precipitating agent like sodium carbonate (Na₂CO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) is also required.

  • Procedure:

    • A solution containing stoichiometric amounts of lanthanum and nickel salts is prepared.

    • The precipitating agent solution is added dropwise to the metal salt solution under vigorous stirring to induce co-precipitation of the metal hydroxides or carbonates. The rate of addition and pH of the solution are critical parameters to control to avoid selective precipitation.[4]

    • The resulting precipitate is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried.

    • The dried precursor is calcined at a high temperature (e.g., 700-900°C) to yield the LaNiO3 perovskite phase.[3]

Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and phase purity of the synthesized LaNiO3.

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Procedure:

    • The powdered LaNiO3 sample is finely ground and mounted on a sample holder.

    • The sample is scanned over a 2θ range, typically from 20° to 80°, with a step size of 0.02° and a specific scan speed.

    • The resulting diffraction pattern is analyzed by comparing the peak positions and intensities with standard diffraction data for LaNiO3 (e.g., JCPDS card no. 33-0711) to confirm the perovskite structure and identify any impurity phases.[12] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

2. Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and particle size of the LaNiO3 powder.

  • Instrument: A scanning electron microscope.

  • Procedure:

    • A small amount of the LaNiO3 powder is dispersed on a carbon tape attached to an SEM stub.

    • To enhance conductivity and prevent charging, the sample is typically coated with a thin layer of a conductive material like gold or platinum using a sputter coater.

    • The sample is then introduced into the SEM chamber, and images are captured at various magnifications to observe the particle shape, size distribution, and degree of agglomeration.

3. Temperature-Programmed Reduction (TPR)

TPR is a technique used to study the reducibility of the metal oxides in LaNiO3, which is particularly important for catalytic applications.

  • Instrument: A chemisorption analyzer equipped with a thermal conductivity detector (TCD).

  • Procedure:

    • A known amount of the LaNiO3 sample (typically 30-50 mg) is placed in a quartz U-tube reactor.

    • The sample is pre-treated by heating in an inert gas flow (e.g., He or Ar) at a specific temperature (e.g., 250-400°C) to remove any adsorbed moisture and impurities.[4][13]

    • After cooling to room temperature, a reducing gas mixture, typically 5-10% H₂ in an inert gas (Ar or N₂), is passed over the sample.[4]

    • The temperature of the sample is then increased linearly at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 900-1000°C).

    • The TCD monitors the consumption of H₂ as a function of temperature, providing a TPR profile with peaks corresponding to the reduction of different nickel species in the perovskite structure.[4][14]

4. Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the synthesized LaNiO3 powders.

  • Instrument: A surface area and porosity analyzer.

  • Procedure:

    • A known weight of the LaNiO3 sample is degassed under vacuum at an elevated temperature (e.g., 200-300°C) for several hours to remove any adsorbed gases and moisture from the surface.

    • The analysis is performed by adsorbing an inert gas, typically nitrogen, onto the surface of the sample at liquid nitrogen temperature (77 K).

    • The amount of gas adsorbed at various relative pressures is measured, and the BET equation is applied to the adsorption isotherm to calculate the specific surface area in m²/g.[15][16]

Visualization of Synthesis-Property Relationships

The following diagrams illustrate the logical workflow and relationships between synthesis parameters and the final properties of LaNiO3.

Synthesis_Property_Correlation cluster_synthesis Synthesis Parameters cluster_properties Final Properties Method Synthesis Method (Sol-Gel, Co-precipitation, etc.) Crystal_Structure Crystal Structure (Phase Purity, Crystallite Size) Method->Crystal_Structure Morphology Morphology (Particle Size, Shape) Method->Morphology Precursors Precursor Materials (Nitrates, Chlorides, etc.) Precursors->Crystal_Structure Calcination_Temp Calcination Temperature Calcination_Temp->Crystal_Structure Surface_Area Surface Area Calcination_Temp->Surface_Area Electrical_Conductivity Electrical Conductivity Calcination_Temp->Electrical_Conductivity Catalytic_Activity Catalytic Activity Calcination_Temp->Catalytic_Activity Calcination_Time Calcination Time Calcination_Time->Crystal_Structure pH Solution pH pH->Crystal_Structure pH->Morphology Doping Doping (Element & Concentration) Doping->Crystal_Structure Doping->Electrical_Conductivity Doping->Catalytic_Activity Crystal_Structure->Electrical_Conductivity Crystal_Structure->Catalytic_Activity Morphology->Surface_Area Surface_Area->Catalytic_Activity

Caption: Correlation between synthesis parameters and final properties of LaNiO3.

Experimental_Workflow cluster_synthesis_workflow Synthesis Workflow cluster_characterization_workflow Characterization Start Precursor Selection Mixing Solution Preparation / Mixing Start->Mixing Gel_Precipitate Gelation / Precipitation Mixing->Gel_Precipitate Drying Drying Gel_Precipitate->Drying Calcination Calcination Drying->Calcination Final_Product LaNiO3 Powder Calcination->Final_Product XRD XRD Final_Product->XRD SEM SEM Final_Product->SEM TPR TPR Final_Product->TPR BET BET Final_Product->BET Conductivity Conductivity Measurement Final_Product->Conductivity

Caption: General experimental workflow for LaNiO3 synthesis and characterization.

References

Benchmarking LaNiO3 Catalyst Stability Under Extreme Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in catalysis and material science, the selection of a robust and stable catalyst is paramount for developing reliable and efficient chemical processes. This guide provides a comprehensive comparison of the stability of Lanthanum Nickelate (LaNiO3) perovskite catalysts under various harsh operating conditions, benchmarked against alternative materials. The data presented is compiled from recent experimental studies to offer an objective overview of catalyst performance and degradation.

LaNiO3, a perovskite-type oxide, has garnered significant attention for its catalytic activity in a range of applications, including methane (B114726) reforming, oxidation reactions, and electrocatalysis. However, the true test of a catalyst's viability lies in its ability to withstand demanding industrial environments characterized by high temperatures, pressures, and the presence of chemical poisons. This guide delves into the stability of LaNiO3 under such stressors, offering a comparative perspective against other common catalysts.

Comparative Stability Analysis

The following table summarizes the performance and stability of LaNiO3 in comparison to other catalysts under various harsh conditions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. Therefore, the specific conditions for each data point are provided to ensure a clear and objective assessment.

CatalystHarsh ConditionKey Performance MetricResultStability/DeactivationReference
LaNiO3 Partial Oxidation of Methane (POM) Methane Conversion~75% at 750 °CShows carbon deposition (mainly graphite).
La2NiO4Partial Oxidation of Methane (POM) Methane ConversionHigher than LaNiO3 at 750 °CHigher stability than LaNiO3 due to stronger Ni-La2O3 interaction. Carbon deposition is mainly metal carbides.[1]
LaNiO3 Oxygen Evolution/Reduction (OER/ORR) in Alkaline Media (7M KOH) Potential Difference (ΔE) @ 10 mA cm⁻²0.688 VPhase segregation and loss in ORR activity observed during cycling.[2]
Pt/C (Vulcan)Oxygen Evolution/Reduction (OER/ORR) in Alkaline Media (7M KOH) Potential Difference (ΔE) @ 10 mA cm⁻²1.0 VKnown for its high initial activity but can suffer from carbon support corrosion and platinum dissolution/agglomeration over time.[2]
LaNiO3 Methane Dry Reforming with H2S Poisoning (up to 250 ppm H2S) Methane ConversionSevere and rapid deactivation.The metal and support are severely affected, forming nickel sulfides and lanthanum oxysulfides/sulfides.[3]
Ni-Al Spinel on Al2O3/YSZMethane Dry Reforming with H2S Poisoning (1.28-237 ppmv H2S) Methane ConversionDeactivation observed, but activity can be partially or fully recovered.Deactivation is faster at lower temperatures and higher H2S concentrations. Activity can be recovered by stopping H2S feed or by calcination.[4]
LaNiO3 Steam Reforming of Methane (SRM) Methane ConversionHigh initial activity.Gradual deactivation in the presence of water due to the oxidation of metallic nickel particles.[5]
Ni/Al2O3Steam Reforming of Methane (SRM) Methane ConversionHigh activity.Susceptible to coking and sintering of Ni nanoparticles, leading to deactivation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating catalyst stability studies. Below are outlines of key experimental protocols for evaluating catalyst performance under harsh conditions.

High-Temperature Steam Reforming of Methane

This protocol is designed to assess the catalyst's stability and performance in converting methane and steam into a hydrogen-rich syngas at elevated temperatures.

  • Reactor Setup: A fixed-bed quartz tube reactor is typically used, placed inside a furnace capable of reaching temperatures up to 900°C.[6] The catalyst is loaded into the reactor and secured with quartz wool.

  • Catalyst Pre-treatment (Reduction): Before the reaction, the catalyst is reduced in-situ. A common procedure involves flowing hydrogen gas (e.g., 10 mL/min) over the catalyst at a high temperature (e.g., 850°C) for a specified period (e.g., 2 hours).[6]

  • Reaction Conditions: A mixture of methane and steam (water) is introduced into the reactor. The steam-to-carbon (S/C) ratio is a critical parameter and is typically varied (e.g., from 1 to 3) to study its effect on catalyst stability and carbon deposition.[6] The total flow rate and space velocity are controlled to ensure consistent reaction conditions.

  • Product Analysis: The composition of the effluent gas is analyzed using online gas chromatography (GC) to determine the conversion of methane and the selectivity towards hydrogen, carbon monoxide, and carbon dioxide.

  • Stability Testing: Long-term stability is evaluated by running the reaction continuously for an extended period (e.g., 100 hours) and monitoring the catalyst's activity over time.[6]

  • Post-mortem Analysis: After the reaction, the used catalyst is characterized by techniques such as Temperature Programmed Oxidation (TPO), Raman spectroscopy, and Transmission Electron Microscopy (TEM) to analyze the extent and nature of carbon deposition and any changes in the catalyst's morphology and structure.[6]

Accelerated Degradation Testing for Electrocatalysts in Acidic/Alkaline Media

This protocol aims to simulate the long-term degradation of electrocatalysts for reactions like the Oxygen Evolution Reaction (OER) in a shorter timeframe.

  • Electrochemical Cell: A standard three-electrode electrochemical cell is used, containing a working electrode (the catalyst), a counter electrode (e.g., platinum coil), and a reference electrode (e.g., Hg/Hg2SO4 for acidic media, Hg/HgO for alkaline media).[7]

  • Electrolyte: The electrolyte is chosen based on the desired reaction environment (e.g., 0.5 M H2SO4 for acidic conditions, 1 M KOH for alkaline conditions).

  • Accelerated Stress Test (AST): The working electrode is subjected to continuous potential cycling between defined upper and lower limits or held at a constant high potential for an extended period. The scan rate and potential window are chosen to accelerate the degradation mechanisms.

  • Performance Monitoring: The catalyst's activity is monitored periodically by recording its polarization curve (e.g., using linear sweep voltammetry) and measuring key parameters like the overpotential required to achieve a specific current density.[7]

  • Post-AST Characterization: After the accelerated stress test, the catalyst is analyzed using techniques like Scanning Electron Microscopy (SEM), TEM, and X-ray Photoelectron Spectroscopy (XPS) to identify changes in morphology, particle size, and chemical state.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for catalyst synthesis and stability testing.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis (Sol-Gel Method) start Start: Precursor Mixing precursors Mix Metal Nitrates (e.g., La(NO3)3, Ni(NO3)2) in Stoichiometric Amounts start->precursors citric_acid Add Citric Acid (Chelating Agent) precursors->citric_acid gel_formation Heat to Form a Viscous Gel citric_acid->gel_formation drying Dry the Gel (e.g., at 110°C) gel_formation->drying calcination Calcine at High Temperature (e.g., 800°C for 2h) drying->calcination catalyst LaNiO3 Perovskite Catalyst calcination->catalyst

Catalyst Synthesis Workflow

Catalyst_Stability_Testing_Workflow cluster_testing Catalyst Stability Testing start_test Start: Catalyst Loading load_catalyst Load Catalyst into Reactor start_test->load_catalyst pretreatment In-situ Pre-treatment (e.g., Reduction in H2) load_catalyst->pretreatment reaction Introduce Reactants under Harsh Conditions (High T, P, Poisons) pretreatment->reaction data_collection Monitor Activity & Selectivity (e.g., via Online GC) reaction->data_collection long_term_test Long-Term Stability Run (e.g., >100 hours) data_collection->long_term_test Continuous Monitoring post_analysis Post-mortem Characterization (TEM, TPO, Raman) long_term_test->post_analysis end_test End: Performance Evaluation post_analysis->end_test

Catalyst Stability Testing Workflow

References

Safety Operating Guide

Safe Disposal of Lanthanum Nickel Oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Lanthanum Nickel Oxide (LaNiO3) is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this material in accordance with safety regulations. Due to its chemical composition, which includes nickel and lanthanum compounds, LaNiO3 waste must be treated as hazardous.[1][2] Adherence to local, regional, and national regulations is mandatory for all disposal procedures.[3][4]

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is essential to be aware of its associated hazards. The material may cause allergic skin reactions, and inhaling the dust can lead to allergy or asthma symptoms.[3] Prolonged or repeated inhalation is a significant concern, as it may cause cancer and damage to organs, particularly the lungs.[3] Furthermore, the substance is recognized as toxic to aquatic life, with long-lasting effects, making environmental containment a priority.[3]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound waste:

  • Respiratory Protection: A NIOSH/MSHA approved respirator is necessary to prevent the inhalation of dust particles.[2][5]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[2]

  • Hand Protection: Wear appropriate protective gloves, such as rubber gloves.[5]

  • Skin and Body Protection: Use protective clothing to prevent skin exposure.[2]

Hazard and Precautionary Data Summary

The following table summarizes key hazard classifications and precautionary measures associated with this compound, based on the Globally Harmonized System (GHS).

Hazard Category GHS Hazard Statement (H-phrase) Precautionary Statement (P-phrase) Reference
Health Hazards H317: May cause an allergic skin reaction.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P260: Do not breathe dust.[3][4]
H350: May cause cancer (Inhalation).P201: Obtain special instructions before use.[3]
H372: Causes damage to organs (lungs) through prolonged or repeated exposure (inhalation).P264: Wash hands, forearms, and other exposed areas thoroughly after handling.[3][6]
Environmental Hazards H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[3]
Disposal P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Classify all solid this compound residues, contaminated materials (e.g., wipes, gloves), and solutions as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Personal Protective Equipment (PPE) and Safety Measures:

  • Before beginning, ensure you are in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[5][6]

  • Don all required PPE as specified above (respirator, goggles, gloves, lab coat).

3. Spill Management and Containment:

  • In the event of a spill, evacuate unnecessary personnel from the area.[3]

  • Avoid generating dust during cleanup.[5][6] If possible, use a dust suppressant.[3]

  • Carefully sweep or vacuum the spilled solid material using a HEPA-filtered vacuum.[4]

  • Place all contaminated materials and collected waste into a designated, sealable container.[6][7]

4. Waste Collection and Labeling:

  • Place solid this compound waste into a clearly labeled, durable, and sealable container. The container must be compatible with the chemical.

  • The label should include:

    • The words "Hazardous Waste"

    • Chemical Name: "this compound"

    • Associated Hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

    • Date of accumulation

    • Contact information for the responsible researcher or lab.

5. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Keep the container away from incompatible materials, such as strong acids.[3]

6. Final Disposal:

  • Disposal must be conducted through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this material in standard laboratory or municipal trash.[4]

  • Contact your institution's EHS department to arrange for pickup and disposal. They will ensure the waste is transported and processed in compliance with all relevant regulations.

  • Never discharge this compound into the sewer system or allow it to contaminate waterways or soil.[2][3][6]

7. Documentation:

  • Maintain a log of all hazardous waste generated, including the amount of this compound, accumulation start date, and disposal date. This is often a legal requirement.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G A This compound Waste Generated B 1. Assess Hazards & Consult Safety Data Sheet (SDS) A->B C 2. Don Required Personal Protective Equipment (PPE) B->C D 3. Contain Waste in a Suitable, Sealed Container C->D E 4. Label Container Clearly 'Hazardous Waste - this compound' D->E J Spill Occurs D->J F 5. Store in Designated Secure Waste Area E->F G 6. Contact Institutional EHS or Certified Waste Vendor F->G H 7. Arrange for Waste Pickup & Final Disposal G->H I 8. Complete & Archive Disposal Documentation H->I K Follow Spill Management Protocol: - Evacuate - Ventilate - Clean with HEPA vacuum - Contain spilled material J->K K->D Return to Containment Step

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lanthanum Nickel Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Lanthanum Nickel Oxide are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks and streamline your operational workflow when working with this compound.

This compound (LaNiO3) is a valuable material in research, but it is not without its hazards. It can cause skin, eye, and respiratory irritation.[1] More severe effects may include allergic skin reactions, and it is suspected of causing cancer and causing damage to organs through prolonged or repeated exposure.[1][2] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] A respirator with P100 (USA) or P3 (EN143) cartridges is recommended as a backup to engineering controls.[1]To prevent the inhalation of dust particles, which can cause respiratory irritation, allergic reactions, and may lead to long-term organ damage or cancer.[1][2]
Eye Protection Chemical safety goggles or safety glasses with side shields are required.[2][4][5]To protect eyes from dust particles that can cause mechanical irritation.[2]
Hand Protection Impermeable protective gloves, such as nitrile rubber (0.11mm thick), are recommended.[1][2]To prevent skin contact, which can lead to irritation and allergic skin reactions.[1][6]
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory.[1][5] In situations where dust is generated, dustproof clothing should be worn.[2]To minimize skin exposure to the compound. Contaminated clothing should be removed and washed before reuse.[2][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure that a designated handling area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and emergency eye wash station.[2]

  • Ensure proper ventilation, such as a chemical fume hood, is operational to minimize dust concentrations.[2][5][6]

2. Handling the Compound:

  • Avoid the formation and inhalation of dust at all times.[2][5][6]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the material.[2][6]

3. In Case of a Spill:

  • For non-emergency personnel, evacuate the area. For emergency personnel, wear appropriate PPE and stop the leak if it is safe to do so.[2]

  • Ventilate the area of the spill.[2]

  • For containment, use dikes or absorbents to prevent migration into sewers or streams.[2]

  • Clean up spills immediately. Use a dust suppressant when cleaning mechanically and place the material in a sealed container for disposal.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, regional, national, and international regulations.[1][2] This material can be toxic to aquatic life, and release into the environment should be avoided.[2] Do not dispose of it in sewers or waterways.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer Compound in Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 Experiment Complete spill1 Evacuate Area handle2->spill1 Spill Occurs clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill2 Notify Supervisor spill1->spill2 spill3 Contain & Clean Up Spill spill2->spill3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.